molecular formula C8H11BrN2O B1456261 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 1187582-58-6

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B1456261
CAS No.: 1187582-58-6
M. Wt: 231.09 g/mol
InChI Key: CVHYIERLKZMAPH-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHYIERLKZMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1-THP-pyrazole: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-1-THP-pyrazole in Modern Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a pivotal building block. Its unique molecular architecture, featuring a pyrazole core, a strategically placed bromine atom, and a tetrahydropyranyl (THP) protecting group, offers a trifecta of chemical functionalities that are highly sought after by researchers and drug development professionals.[1] The pyrazole scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5]

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity and the construction of diverse compound libraries.[6] The THP group, an acid-labile protecting group, effectively masks the pyrazole N-H, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[7][8] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 5-Bromo-1-THP-pyrazole, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Chemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 5-Bromo-1-THP-pyrazole is fundamental for its effective utilization in synthesis, including solvent selection, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
CAS Number 1187582-58-6
Physical Form Liquid, Solid, or Semi-solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C
InChI Key CVHYIERLKZMAPH-UHFFFAOYSA-N

Synthesis of 5-Bromo-1-THP-pyrazole: A Self-Validating Protocol

The synthesis of 5-Bromo-1-THP-pyrazole is typically achieved in a two-step sequence starting from 5-bromo-1H-pyrazole: N-protection followed by bromination, or more commonly, bromination of a pre-formed THP-protected pyrazole. A more direct and efficient route involves the THP protection of commercially available 5-bromo-1H-pyrazole.

Experimental Protocol: THP Protection of 5-Bromo-1H-pyrazole

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Reagent Preparation and Inert Atmosphere

  • To a dry, round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its inertness and ease of removal.

  • The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture, which can hydrolyze the reagents and intermediates.

Step 2: Addition of 3,4-Dihydro-2H-pyran (DHP)

  • Add 3,4-dihydro-2H-pyran (DHP, typically 1.2-1.5 eq) to the reaction mixture. DHP acts as the source of the THP protecting group.[8] A slight excess is used to ensure complete consumption of the starting material.

Step 3: Acid Catalysis

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[8] PPTS is often the catalyst of choice as it is less acidic than PTSA, minimizing the risk of acid-catalyzed side reactions. The catalyst protonates the DHP, activating it for nucleophilic attack by the pyrazole nitrogen.

Step 4: Reaction Monitoring

  • Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

Step 5: Work-up and Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromo-1-THP-pyrazole.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Essential to prevent the hydrolysis of DHP and the formation of byproducts.

  • Acid Catalyst: The reaction requires an acid to activate the DHP. The choice between a strong acid like PTSA and a milder one like PPTS depends on the substrate's sensitivity to acid.[8]

  • Excess DHP: Ensures the reaction goes to completion.

  • Aqueous Work-up: Neutralizes the catalyst and removes water-soluble impurities.

  • Chromatographic Purification: Necessary to remove any unreacted starting materials, excess DHP, and byproducts to obtain a high-purity product.

Reactivity Profile: A Hub for Molecular Diversification

The bromine atom at the C5 position of 5-Bromo-1-THP-pyrazole is the key to its synthetic utility, serving as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyrazoles.

Reactivity_of_5_Bromo_1_THP_pyrazole cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions 5-Bromo-1-THP-pyrazole 5-Bromo-1-THP-pyrazole Suzuki-Miyaura Suzuki-Miyaura Coupling 5-Bromo-1-THP-pyrazole->Suzuki-Miyaura Boronic Acid/Ester Buchwald-Hartwig Buchwald-Hartwig Amination 5-Bromo-1-THP-pyrazole->Buchwald-Hartwig Amine Sonogashira Sonogashira Coupling 5-Bromo-1-THP-pyrazole->Sonogashira Terminal Alkyne Substituted Pyrazoles Substituted Pyrazoles Suzuki-Miyaura->Substituted Pyrazoles Buchwald-Hartwig->Substituted Pyrazoles Sonogashira->Substituted Pyrazoles

Caption: Key cross-coupling reactions of 5-Bromo-1-THP-pyrazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] In the context of 5-Bromo-1-THP-pyrazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.[10][12]

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Reagent Assembly

  • In a reaction vessel, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired boronic acid or boronic ester (typically 1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[12][13]

Step 2: Solvent and Degassing

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

Step 4: Work-up and Purification

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-substituted pyrazole.

Expertise in Action: Catalyst and Base Selection The choice of catalyst and base is crucial for a successful Suzuki-Miyaura coupling. For electron-rich or sterically hindered coupling partners, more active catalysts with bulky phosphine ligands (e.g., XPhos) are often required.[12] The base plays a key role in the transmetalation step of the catalytic cycle; inorganic bases like carbonates and phosphates are commonly used.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14] This reaction is instrumental in synthesizing 5-aminopyrazole derivatives, which are important pharmacophores.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Reaction Setup

  • In a glovebox or under an inert atmosphere, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%), a bulky phosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq).[15][17]

Step 2: Solvent and Reaction Conditions

  • Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Heat the reaction mixture, typically between 80-120 °C, until the reaction is complete as determined by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness Through Ligand Selection: The success of the Buchwald-Hartwig amination often hinges on the choice of the phosphine ligand. Bulky, electron-rich ligands are necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14][16] The use of well-defined pre-catalysts can improve reproducibility and reaction efficiency.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18][19] This reaction is invaluable for the synthesis of 5-alkynylpyrazoles.

Experimental Protocol: Sonogashira Coupling

Step 1: Catalyst and Reagent Loading

  • To a reaction flask, add 5-Bromo-1-THP-pyrazole (1.0 eq), the terminal alkyne (1.1-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent in some cases.[18][20]

Step 2: Inert Atmosphere and Reaction Execution

  • Ensure the reaction is carried out under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until completion.

Step 3: Work-up and Purification

  • Remove the amine solvent under reduced pressure or dilute the reaction mixture with an organic solvent and water.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the product via column chromatography.

Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][20] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst.[18]

Deprotection of the THP Group: Unveiling the N-H

The final step in many synthetic sequences involving 5-Bromo-1-THP-pyrazole is the removal of the THP protecting group to reveal the free N-H of the pyrazole ring. This is typically achieved under acidic conditions.[8]

THP_Deprotection_Workflow Start 5-Substituted-1-THP-pyrazole Acid_Treatment Acidic Conditions (e.g., TFA in DCM, HCl in MeOH) Start->Acid_Treatment Workup Aqueous Work-up & Purification Acid_Treatment->Workup End 5-Substituted-1H-pyrazole Workup->End

Caption: A simplified workflow for the deprotection of the THP group.

Experimental Protocol: THP Deprotection

Step 1: Acidic Cleavage

  • Dissolve the THP-protected pyrazole in a suitable solvent such as dichloromethane (DCM), methanol, or ethanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA).[8] The choice and concentration of the acid should be optimized to ensure complete deprotection without degrading the desired product.

Step 2: Reaction Monitoring and Completion

  • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC, watching for the formation of a more polar product.

Step 3: Neutralization and Purification

  • Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, if necessary, by crystallization or column chromatography.

Authoritative Grounding: The lability of the THP group in acidic media is due to the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the acetal oxygen.[21] This intermediate is then readily attacked by water or other nucleophiles present in the reaction mixture to release the deprotected pyrazole.

Conclusion: A Versatile Scaffold for Future Discovery

5-Bromo-1-THP-pyrazole has firmly established itself as a cornerstone in the synthetic chemist's toolbox. Its predictable reactivity, coupled with the strategic placement of the bromine atom and the reliability of the THP protecting group, provides a robust platform for the synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile intermediate in their pursuit of novel therapeutics and functional materials.

References

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. Available from: [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Available from: [Link]

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Available from: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • International Journal of ChemTech Research. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available from: [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

  • National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. Available from: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • RSC Publishing. Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyraz. Available from: [Link]

  • YouTube. (2019). Sonogashira coupling. Available from: [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • MPG.PuRe. Supplemental Information. Available from: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS Number: 1187582-58-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, registered under CAS number 1187582-58-6, is a heterocyclic compound featuring a pyrazole ring functionalized with a bromine atom and a tetrahydropyran (THP) group. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a bromine atom and a THP protecting group on the pyrazole core significantly influences its physicochemical characteristics, which in turn can modulate its metabolic stability, membrane permeability, and overall pharmacological profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Identifiers
PropertyValueSource
CAS Number 1187582-58-6
Chemical Name This compound
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Canonical SMILES C1CC(OC(C1)N2C=CC=N2)BrN/A
InChI Key CVHYIERLKZMAPH-UHFFFAOYSA-N
Predicted Physicochemical Data

Due to the limited availability of experimentally determined data for this specific molecule, the following table summarizes key physicochemical properties predicted using computational models. These predictions offer valuable initial estimates for experimental design.

PropertyPredicted ValueMethod/Notes
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa (most basic) ~1.5 - 2.5Pyrazoles are weakly basic. The tetrahydropyran oxygen is predicted to be very weakly basic (pKa ~ -3.0).[3]
LogP 1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3]
Solubility Moderately soluble in polar solvents; limited solubility in non-polar media.The pyrazole ring contributes to polarity, while the overall structure has lipophilic character.[3]
Physical Form Liquid, Solid, or Semi-solidVendor information suggests variability based on purity and conditions.

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the predicted values should be validated through experimental determination. The following section outlines standard protocols for characterizing the key physicochemical properties of a novel compound like this compound.

Workflow for Physicochemical Property Determination

Caption: A logical workflow for the experimental determination of key physicochemical properties.

Step-by-Step Protocols

1. Synthesis of N-Substituted Pyrazoles (Representative Protocol)

A general and operationally simple method for the synthesis of N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone and an aminating reagent.[4][5]

  • Step 1: To a solution of the desired primary amine (1.0 equiv) in a suitable solvent such as DMF, add a β-diketone (1.1 equiv).

  • Step 2: Add an aminating reagent, for example, O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv).

  • Step 3: Heat the reaction mixture (e.g., at 80-85 °C) for a specified period (e.g., 1.5 hours).

  • Step 4: Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Step 5: Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted pyrazole.[4][5]

2. Melting Point Determination

The melting point provides an indication of purity.

  • Step 1: A small, dry sample of the purified compound is packed into a capillary tube.

  • Step 2: The capillary tube is placed in a calibrated melting point apparatus.

  • Step 3: The temperature is gradually increased, and the range over which the substance melts is recorded.

3. Solubility Determination (Shake-Flask Method)

  • Step 1: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Step 2: The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Step 3: The suspension is filtered to remove undissolved solid.

  • Step 4: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

4. pKa Determination (Potentiometric Titration)

  • Step 1: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • Step 2: The solution is titrated with a standardized solution of a strong acid or base.

  • Step 3: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Step 4: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

5. LogP Determination (Shake-Flask Method)

  • Step 1: A solution of the compound is prepared in one phase of a biphasic system (typically n-octanol and water).

  • Step 2: The two phases are mixed thoroughly to allow for partitioning of the compound.

  • Step 3: The mixture is centrifuged to separate the layers.

  • Step 4: The concentration of the compound in each phase is determined.

  • Step 5: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-3~7.5 - 7.7d~2.0 - 3.0
Pyrazole H-4~6.3 - 6.5d~2.0 - 3.0
THP anomeric H~5.2 - 5.4dd~10.0, 2.4
THP methylene H's~1.5 - 4.2m-

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-5 (C-Br)~120 - 125
Pyrazole C-3~138 - 142
Pyrazole C-4~105 - 110
THP anomeric C~84 - 88
THP methylene C's~22 - 68

NMR Characterization Workflow:

Caption: A standard workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

The fragmentation of bromo-pyrazoles in mass spectrometry often involves characteristic losses.[6][7]

  • Molecular Ion Peak (M+): Expected at m/z 230 and 232 (due to the isotopic pattern of bromine).

  • Loss of the THP group: A significant fragment corresponding to the loss of the tetrahydropyranyl group (C₅H₉O, 85 Da) is anticipated.

  • Loss of Br: Fragmentation involving the loss of the bromine atom (79/81 Da) is also likely.

  • Pyrazole Ring Fragmentation: Further fragmentation of the pyrazole ring can lead to the expulsion of N₂ and HCN.[7]

Biological and Pharmacological Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The presence of a bromine atom can enhance biological activity through several mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets. The tetrahydropyranyl group is often employed as a protecting group for the pyrazole nitrogen, which can be cleaved in vivo to release the active N-H pyrazole.

Derivatives of bromo-pyrazoles have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[8] The specific biological activity of this compound would require dedicated biological screening.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care in a laboratory setting.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials. It is often recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its core physicochemical properties, drawing upon predicted data and established experimental methodologies for their determination. A comprehensive understanding of these properties is crucial for advancing the research and development of novel pyrazole-based drug candidates. Further experimental validation of the predicted data is highly recommended to build a complete and accurate profile of this compound.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). ResearchGate. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 1H NMR (400 MHz, CDCl3) δ 3. (n.d.). AWS. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Pyrazole and Its Biological Activity. (2014). Semantic Scholar. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2025). ResearchGate. Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.). NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents a detailed predictive analysis based on established principles of NMR spectroscopy and extensive data from analogous substituted pyrazole compounds. The information herein is intended to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrazole-containing compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tetrahydropyran (THP) protecting group at the 1-position. The strategic placement of the bromine atom and the bulky, flexible THP group significantly influences the electronic environment and conformational dynamics of the molecule, which is directly reflected in its NMR spectra. Understanding these spectral features is paramount for structural verification, purity assessment, and for predicting the molecule's reactivity in further synthetic transformations. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers in the field.

Molecular Structure and Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the protons of the THP group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms of the pyrazole ring, as well as the anisotropic effects of the heterocyclic system.

Based on data from analogous compounds, such as 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the following spectral characteristics are predicted.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.5 - 7.7Doublet2.0 - 3.01H
H-46.3 - 6.5Doublet2.0 - 3.01H
H-1' (N-CH)5.3 - 5.5Doublet of Doublets9.0 - 10.0, 2.0 - 3.01H
H-5'eq (O-CH₂)3.9 - 4.1Multiplet1H
H-5'ax (O-CH₂)3.6 - 3.8Multiplet1H
H-2', H-3', H-4'1.5 - 2.2Multiplet6H
In-depth Analysis of Predicted ¹H Signals:
  • Pyrazole Protons (H-3 and H-4): The protons on the pyrazole ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen atoms and the bromine at C-5 will deshield these protons, causing them to resonate in the downfield region of the spectrum. H-3 is anticipated to be slightly more downfield than H-4 due to its proximity to two nitrogen atoms. The coupling constant between H-3 and H-4 is expected to be in the range of 2.0-3.0 Hz, which is typical for protons on a pyrazole ring.

  • Anomeric Proton (H-1'): The proton at the anomeric center of the THP ring (H-1') is directly attached to a carbon bonded to both a nitrogen and an oxygen atom. This results in significant deshielding, and its signal is expected to appear as a doublet of doublets. The larger coupling constant (9.0-10.0 Hz) arises from the coupling with the axial proton at C-2', while the smaller coupling constant (2.0-3.0 Hz) is due to coupling with the equatorial proton at C-2'.

  • THP Methylene Protons (H-5'): The diastereotopic methylene protons at C-5' of the THP ring, adjacent to the oxygen atom, are expected to have distinct chemical shifts. The equatorial proton will likely resonate at a slightly lower field than the axial proton. These protons will appear as complex multiplets due to coupling with the protons on the adjacent C-4' carbon.

  • Other THP Protons (H-2', H-3', H-4'): The remaining six protons of the THP ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum (1.5-2.2 ppm). The complexity arises from the conformational flexibility of the THP ring and the various geminal and vicinal coupling interactions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information for the structural elucidation of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3140 - 142
C-5128 - 130
C-4110 - 112
C-1'88 - 90
C-5'67 - 69
C-2'30 - 32
C-4'24 - 26
C-3'21 - 23
In-depth Analysis of Predicted ¹³C Signals:
  • Pyrazole Carbons (C-3, C-4, and C-5): The carbon atoms of the pyrazole ring will resonate in the aromatic region of the spectrum. C-3, being adjacent to two nitrogen atoms, is expected to be the most deshielded. C-5, directly bonded to the electronegative bromine atom, will also be significantly downfield. C-4 is anticipated to be the most upfield of the pyrazole carbons.

  • Anomeric Carbon (C-1'): The anomeric carbon of the THP ring (C-1') is attached to both nitrogen and oxygen, leading to a characteristic downfield shift into the 88-90 ppm range.

  • THP Carbons (C-2' to C-5'): The remaining carbons of the THP ring will appear in the aliphatic region. C-5', being adjacent to the oxygen atom, will be the most deshielded of this group. The other carbons (C-2', C-3', and C-4') will resonate at higher fields.

Experimental Considerations: A Hypothetical Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shifts to the internal standard.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_ref Integrate and Reference phase_baseline->integrate_ref analysis Spectral Analysis and Interpretation integrate_ref->analysis

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry analysis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. This document moves beyond a standard protocol, offering a detailed rationale for methodological choices, an in-depth interpretation of spectral data, and a discussion of the underlying chemical principles governing its ionization and fragmentation. We will explore optimal analytical conditions, predict fragmentation pathways, and provide a validated, step-by-step protocol for obtaining high-quality mass spectra. This guide is intended to empower researchers to confidently analyze this and structurally related compounds, ensuring data integrity and facilitating unambiguous structural elucidation.

Introduction: The Significance of 5-Bromo-1-THP-pyrazole

This compound (5-Bromo-1-THP-pyrazole) is a versatile synthetic intermediate, notable for its pyrazole core, a scaffold present in numerous pharmaceuticals.[1][2][3][4] The tetrahydropyranyl (THP) group serves as a common protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions. The bromine atom at the 5-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] Given its role in the synthesis of potentially bioactive molecules, the ability to unambiguously confirm its structure and purity is paramount. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities.[5][6] This guide will provide the foundational knowledge and practical steps to effectively utilize mass spectrometry for the analysis of this important molecule.

Foundational Principles of Mass Spectrometry for 5-Bromo-1-THP-pyrazole

A successful mass spectrometry experiment is contingent on selecting the appropriate ionization technique and understanding the subsequent behavior of the ionized molecule within the mass analyzer.[5][7]

Choosing the Right Ionization Method: A Tale of Two Techniques

For a molecule like 5-Bromo-1-THP-pyrazole, which possesses moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[8][9][10]

  • Electrospray Ionization (ESI): This "soft" ionization technique is particularly well-suited for polar molecules that can be readily protonated or deprotonated in solution. Given the presence of nitrogen atoms in the pyrazole ring, 5-Bromo-1-THP-pyrazole is expected to form a protonated molecule, [M+H]⁺, under positive ion ESI conditions. ESI is generally preferred for its gentle nature, which often results in a prominent molecular ion peak with minimal fragmentation, simplifying spectral interpretation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, especially for less polar compounds that are thermally stable.[8][9][10] In APCI, the analyte is vaporized and then ionized through reactions with charged solvent molecules.[8] This technique can also yield a strong [M+H]⁺ ion for 5-Bromo-1-THP-pyrazole and is sometimes less susceptible to matrix effects than ESI. Research has shown that APCI can provide superior ionization efficiency for compounds containing pyrazole groups.

Our Recommendation: For initial analysis, ESI in positive ion mode is the preferred starting point due to its soft nature and the high likelihood of producing a clear protonated molecular ion. APCI serves as a robust alternative if ESI yields a weak signal or if matrix interference is suspected.

The Isotopic Signature of Bromine: A Definitive Diagnostic Tool

A key feature in the mass spectrum of 5-Bromo-1-THP-pyrazole is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[11][12][13][14][15] This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as a pair of peaks of roughly equal intensity separated by two mass-to-charge units (m/z).[11][12][13][14][15] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion.[11][12][13][14][15]

Experimental Protocol: A Step-by-Step Guide to Analysis

This protocol outlines the necessary steps for the successful mass spectrometric analysis of 5-Bromo-1-THP-pyrazole.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Methanol or acetonitrile are excellent first choices.

  • Concentration: Prepare a stock solution of 5-Bromo-1-THP-pyrazole at a concentration of 1 mg/mL. From this, create a dilute working solution of approximately 1-10 µg/mL in the same solvent. For ESI, it is beneficial to add a small amount of a proton source, such as 0.1% formic acid, to the final solution to promote the formation of [M+H]⁺ ions.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Ion ESIPromotes the formation of [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Nebulizing Gas (N₂) Flow Instrument DependentAssists in desolvation of the analyte.
Drying Gas (N₂) Flow Instrument DependentFacilitates solvent evaporation.
Drying Gas Temperature 300 - 350 °CEnsures complete desolvation without thermal degradation.
Mass Range 50 - 500 m/zCovers the expected molecular ion and fragment ions.
Fragmentor Voltage 70 - 100 VA lower voltage will preserve the molecular ion, while a higher voltage will induce fragmentation.
Data Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Fragmentation Analysis (MS/MS) cluster_3 Structural Elucidation A Acquire Full Scan Mass Spectrum B Identify Molecular Ion Cluster (M and M+2 peaks) A->B C Confirm 1:1 Isotopic Ratio for Bromine B->C D Calculate Molecular Weight C->D E Isolate Precursor Ion (M or M+2) D->E F Induce Fragmentation (CID) E->F G Acquire Product Ion Spectrum F->G H Identify and Characterize Fragment Ions G->H I Propose Fragmentation Pathway H->I J Correlate Fragments to Molecular Structure I->J

Caption: Workflow for the Mass Spectrometry Analysis of 5-Bromo-1-THP-pyrazole.

Interpretation of the Mass Spectrum: From Data to Structure

The Molecular Ion

The molecular formula of 5-Bromo-1-THP-pyrazole is C₉H₁₃BrN₂O. The expected mass of the protonated molecular ion, [M+H]⁺, can be calculated using the exact masses of the most abundant isotopes:

  • For ⁷⁹Br: (9 * 12.0000) + (14 * 1.0078) + (1 * 78.9183) + (2 * 14.0031) + (1 * 15.9949) = 261.0288 m/z

  • For ⁸¹Br: (9 * 12.0000) + (14 * 1.0078) + (1 * 80.9163) + (2 * 14.0031) + (1 * 15.9949) = 263.0268 m/z

Therefore, in a high-resolution mass spectrum, we expect to see two peaks of nearly equal intensity at approximately m/z 261.03 and 263.03.

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺C₉H₁₄BrN₂O⁺261.0288263.0268~1:1
Predicted Fragmentation Pathways

Under conditions that induce fragmentation (e.g., higher fragmentor voltage or tandem MS), the 5-Bromo-1-THP-pyrazole molecular ion will break apart in a predictable manner. The most likely fragmentation pathways involve the cleavage of the THP ring and the loss of the bromine atom.

G M [M+H]⁺ C₉H₁₄BrN₂O⁺ m/z 261/263 F1 Fragment 1 Loss of C₅H₈O C₄H₆BrN₂⁺ m/z 177/179 M->F1 - C₅H₈O (84 Da) F2 Fragment 2 Loss of Br C₉H₁₄N₂O⁺ m/z 182 M->F2 - Br (79/81 Da) F3 Fragment 3 Loss of C₅H₉O C₄H₅BrN₂⁺ m/z 176/178 F1->F3 - H

Caption: Predicted Fragmentation Pathway of 5-Bromo-1-THP-pyrazole.

  • Loss of the THP group (as C₅H₈O): A common fragmentation pathway for THP-protected compounds is the loss of the entire THP moiety, often as dihydropyran (C₅H₈O, 84 Da). This would result in a fragment ion corresponding to the protonated 5-bromopyrazole at m/z 177/179 . This fragment would still exhibit the characteristic 1:1 bromine isotopic pattern.

  • Loss of the Bromine Atom: Cleavage of the carbon-bromine bond would lead to the loss of a bromine radical (79 or 81 Da). This would result in a fragment ion at m/z 182 . This peak would appear as a singlet, as the isotopic signature of bromine would be absent.

  • Further Fragmentation: The bromopyrazole fragment (m/z 177/179) could undergo further fragmentation, such as the loss of a hydrogen atom to give a fragment at m/z 176/178 . The pyrazole ring itself can also cleave, typically through the expulsion of HCN or N₂.[16][17]

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of 5-Bromo-1-THP-pyrazole. By understanding the principles of ionization, recognizing the definitive isotopic signature of bromine, and predicting the logical fragmentation pathways, researchers can move beyond simple data collection to confident structural elucidation. The provided protocol serves as a robust starting point for analysis, and the detailed interpretation guide will aid in the accurate assignment of spectral features. As with any analytical method, a thorough understanding of the underlying chemical principles is the key to generating high-quality, defensible data. For further confirmation, comparison with spectral data from established libraries such as the NIST Chemistry WebBook or the Wiley Registry of Mass Spectral Data is recommended.[18][19][20][21][22][23][24][25]

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][18][19][20][21]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][16]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][17]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link][11]

  • Chemguide. mass spectra - the M+2 peak. [Link][12]

  • Chemistry LibreTexts. Other Important Isotopes- Br and Cl. [Link][13]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][14][15]

  • Wiley Science Solutions. Mass Spectral Databases. [Link][22]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link][5]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link][6]

  • MS Wil. Wiley Registry/NIST Mass Spectral Library, 2023. [Link][23]

  • Scientific Instrument Services, Inc. Wiley Registry™ of Mass Spectral Data, 2023 Edition. [Link][24]

  • Allumiqs. Mass Spectrometry: A Beginners Guide. [Link][7]

  • Scientific Instrument Services, Inc. Mass Spectral Libraries (NIST 23 and Wiley Libraries). [Link][25]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link][8]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link][2]

  • National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link][9]

  • YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. [Link][10]

  • NIH National Library of Medicine. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link][3]

  • ResearchGate. Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. [Link][4]

Sources

The Multifaceted Biological Activities of Brominated Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Impact of Bromination

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its inherent chemical properties and synthetic versatility have led to the development of numerous derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] The introduction of a bromine atom onto the pyrazole core or its substituents can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its biological potency and target specificity.[6] This guide provides an in-depth exploration of the biological activities of brominated pyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Proliferative Machinery

Brominated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines.[7][8] The presence of a bromine substituent often enhances the anticancer potential of the parent pyrazole scaffold.[8]

Mechanism of Action

The anticancer activity of brominated pyrazoles is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. A primary mechanism involves the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and apoptosis.[9] For instance, certain pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis. Other reported mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of enzymes that promote cell division.[7]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the pyrazole ring, in addition to the bromine atom, play a crucial role in determining the anticancer efficacy.

  • Substitution Pattern: The presence of a 4-bromophenyl group at the pyrazole ring has been shown to significantly enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[7]

  • Hybrid Molecules: The development of hybrid molecules, where the brominated pyrazole scaffold is coupled with other pharmacologically active moieties like thiazolidinone or isoxazole, has led to compounds with potent cytotoxic effects.[10]

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of brominated pyrazole derivatives is commonly assessed using the following protocol:

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the brominated pyrazole derivatives and a standard anticancer drug (e.g., doxorubicin) in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Cell Line Culture (e.g., A549, MCF-7) B Compound Treatment (Brominated Pyrazoles) A->B C MTT Assay B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E Active Compounds F Apoptosis Assay (Annexin V/PI Staining) D->F Active Compounds G Kinase Inhibition Assay D->G Active Compounds H Xenograft Mouse Model E->H Promising Candidates F->H Promising Candidates G->H Promising Candidates I Tumor Growth Inhibition H->I

Caption: Workflow for evaluating the anticancer activity of brominated pyrazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Brominated pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][6][11][12] The lipophilic nature imparted by the bromine atom is believed to enhance the permeability of the compounds across microbial cell membranes.[6]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and can depend on the specific derivative. However, it is generally believed that these compounds interfere with essential microbial processes. For instance, some pyrazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and repair.[13] Others may disrupt cell wall synthesis or interfere with metabolic pathways.

Structure-Activity Relationship (SAR) Insights
  • Halogen Substitution: The presence of chloro and bromo substituents on the aromatic rings attached to the pyrazole core generally increases antimicrobial activity.[6]

  • Pharmacophore Combination: Combining the pyrazole moiety with other antimicrobial pharmacophores, such as benzothiazole, can lead to synergistic effects and broader-spectrum activity.[11]

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial activity of brominated pyrazole derivatives can be determined using the following standard methods:

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

  • Microbial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

  • Agar Plate Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the brominated pyrazole derivative (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic/antifungal control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Serial Dilution: Prepare two-fold serial dilutions of the brominated pyrazole derivatives in a 96-well microtiter plate using appropriate broth.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway for Antimicrobial Action

cluster_pathway Potential Antimicrobial Mechanisms of Brominated Pyrazoles Compound Brominated Pyrazole Derivative Membrane Microbial Cell Membrane/Wall Compound->Membrane Increased Permeability DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Metabolism Essential Metabolic Pathways Compound->Metabolism Disruption Cell_Death Microbial Cell Death Membrane->Cell_Death Replication DNA Replication & Repair DNA_Gyrase->Replication Replication->Cell_Death Inhibition leads to Metabolism->Cell_Death Inhibition leads to

Caption: Potential antimicrobial mechanisms of action for brominated pyrazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Action
Structure-Activity Relationship (SAR) Insights
  • COX-2 Selectivity: The nature and position of substituents on the pyrazole ring can significantly influence the selectivity for COX-2 over COX-1. For example, the presence of a methoxyphenyl group has been associated with potent and selective COX-2 inhibition.[18]

  • Potency: The introduction of a difluoromethyl group at the 3-position of the pyrazole ring has been shown to result in compounds with anti-inflammatory potency several-fold higher than that of indomethacin.[18]

Experimental Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of brominated pyrazole derivatives is often evaluated using the following model:

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the brominated pyrazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
4-Bromophenyl substituted pyrazolesAnticancerIC₅₀ values in the range of 5.8-9.8 µM against MCF-7, A549, and HeLa cells.[7]
Bromo-benzothiazolo pyrazolinesAntimicrobialShowed activity against Gram-positive and Gram-negative bacteria.[11]
1,3,4,5-tetrasubstituted pyrazolesAnti-inflammatoryOne compound showed 93.80% inhibition compared to 90.21% for diclofenac sodium.[1]
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazoleAnti-inflammatory150 times more selective for COX-2 than COX-1.[18]

Conclusion and Future Directions

Brominated pyrazole derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of bromine atoms has consistently demonstrated the potential to enhance anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: While primary targets have been identified, a deeper understanding of the downstream signaling pathways affected by these compounds is necessary.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and potential toxicity.

  • Development of Multi-Targeted Agents: Given the complexity of diseases like cancer and chronic inflammation, designing brominated pyrazole derivatives that can modulate multiple targets simultaneously may offer superior therapeutic outcomes.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI.
  • Bromination of pyrazole derivatives. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2022). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - PubMed Central.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). PMC - NIH.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.).
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.
  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.).
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010).
  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies.

Sources

A Technical Guide to the Therapeutic Applications of Substituted Pyrazoles: From Core Chemistry to Clinical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique physicochemical properties have enabled the development of a multitude of therapeutic agents across a vast spectrum of diseases.[2] There are over 50 pyrazole-containing synthetic medicines on the market globally, with the U.S. FDA approving more than 30 since 2011 alone.[3] This guide provides an in-depth analysis for researchers and drug development professionals on the therapeutic applications of substituted pyrazoles. We will deconstruct the core chemistry, explore key mechanisms of action with clinical examples, detail relevant experimental protocols, and present future perspectives on this exceptionally versatile molecular framework.

The Pyrazole Core: Foundational Chemistry and Strategic Advantage

The success of the pyrazole moiety in drug design is not accidental; it stems from a combination of favorable chemical properties and synthetic accessibility.

Physicochemical Properties and Bioisosteric Role

The pyrazole ring is a π-excessive aromatic system.[4] This structure confers metabolic stability, a critical attribute for any drug candidate.[5] One of the most powerful strategies in medicinal chemistry involves the use of the pyrazole ring as a bioisostere for a phenyl group.[3] This substitution can lead to significant improvements in a compound's pharmacological profile by:

  • Enhancing Potency: The nitrogen atoms can act as hydrogen bond acceptors or donors, creating additional, favorable interactions with biological targets.

  • Improving Physicochemical Properties: The introduction of nitrogen atoms generally increases polarity, which can improve aqueous solubility and other pharmacokinetic parameters compared to a purely carbocyclic analogue.[3]

  • Modulating Conformation: The pyrazole ring imposes different steric and electronic constraints than a benzene ring, which can lock the molecule into a more bioactive conformation.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the pyrazole core is the Knorr synthesis, first described in 1883.[6][7] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The versatility of this method allows for the introduction of a wide array of substituents at various positions on the pyrazole ring, making it a cornerstone for generating chemical libraries for screening.

This protocol describes a representative synthesis, which serves as a self-validating system for producing the pyrazole scaffold.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of the desired β-diketone derivative (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.

  • Hydrazine Addition: To this solution, add a stoichiometric equivalent (1.0-1.1 eq.) of the selected substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature. The choice of hydrazine determines the substituent at the N-1 position.

  • Reaction Catalyst (Causality): Add a catalytic amount of a weak acid, such as acetic acid. The acid catalyzes the initial condensation by protonating a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. This step is critical for driving the reaction towards cyclization.

  • Reflux: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Purification and Verification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The final structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Knorr Pyrazole Synthesis Workflow diketone β-Diketone Derivative mixing Combine in Solvent (e.g., Ethanol) diketone->mixing hydrazine Substituted Hydrazine hydrazine->mixing catalysis Add Acid Catalyst (e.g., Acetic Acid) mixing->catalysis reflux Heat to Reflux (2-6 hours) catalysis->reflux workup Cool & Precipitate reflux->workup purify Filter & Purify (Recrystallization) workup->purify product Substituted Pyrazole purify->product

A generalized workflow for the Knorr pyrazole synthesis.

Pyrazoles as Modulators of Enzymatic Activity

A primary therapeutic application of substituted pyrazoles is the targeted inhibition of key enzymes involved in disease pathology.

Anti-inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition

The development of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) marked a significant advancement in pain and inflammation management.

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[9] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Pyrazole-based drugs like Celecoxib (Celebrex) were rationally designed to be selective inhibitors of COX-2.[10][11] By selectively blocking the COX-2 active site, Celecoxib reduces the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better safety profile.[12]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_P Protective Prostaglandins (e.g., Gastric Mucosa) COX1->Prostaglandins_P Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I Inflammation Pain & Inflammation Prostaglandins_I->Inflammation Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 SELECTIVE INHIBITION

Mechanism of selective COX-2 inhibition by Celecoxib.

The efficacy and safety of a COX inhibitor are defined by its selectivity ratio. A higher ratio indicates greater selectivity for COX-2 over COX-1, which is therapeutically desirable.

CompoundTypeCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole-based150.04375
Rofecoxib Furanone-based>10000.018>55,000
Ibuprofen Non-selective13350.37
Naproxen Non-selective2.62.21.18
(Note: IC₅₀ values are representative and can vary based on assay conditions.)
Anticancer Applications via Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective kinase inhibitors.[13]

Mechanism of Action: Many pyrazole-based drugs function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that drives cancer cell proliferation and survival.[13]

  • Crizotinib (Xalkori): A pyrazole derivative that is a potent inhibitor of ALK, ROS1, and MET kinases, used in the treatment of specific types of non-small cell lung cancer (NSCLC).[13][14]

  • Baricitinib (Olumiant): An inhibitor of Janus kinases (JAK1 and JAK2), it is used to treat rheumatoid arthritis and has also been approved for treating COVID-19 due to its ability to modulate the inflammatory cytokine storm.[5]

  • Other Examples: A vast number of pyrazole-containing kinase inhibitors are approved or in development, including Ruxolitinib (JAK1/2), Axitinib (VEGFR), and Ibrutinib (BTK), highlighting the scaffold's versatility.[5][13]

Pyrazoles as Ligands for Receptor-Mediated Therapies

Beyond enzyme inhibition, substituted pyrazoles serve as high-affinity ligands that can modulate the function of critical cellular receptors.

Endocrine-Related Cancers: The Androgen Receptor (AR)

Prostate cancer growth is often driven by androgens binding to the androgen receptor (AR). Blocking this interaction is a key therapeutic strategy.

Mechanism of Action: Darolutamide (Nubeqa) is a nonsteroidal AR antagonist containing two pyrazole moieties.[3] It functions as a competitive inhibitor, binding directly to the AR's ligand-binding domain. This action prevents the binding of androgens, suppresses the translocation of the receptor to the nucleus, and inhibits AR-mediated gene transcription.[3] The causality behind its high affinity is rooted in the specific interactions of the pyrazole rings within the receptor pocket; one pyrazole forms a π–π stacking interaction with Trp742, a key interaction for potent antagonism.[3]

G cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Transcription Gene Transcription (Cell Growth, Proliferation) AR->Transcription Translocates & Activates Darolutamide Darolutamide (Pyrazole Antagonist) Darolutamide->AR BLOCKS BINDING

Logical flow of Androgen Receptor antagonism by Darolutamide.
CNS Disorders: The Cannabinoid Receptor (CB1)

The pyrazole derivative Rimonabant was developed as a selective CB1 receptor antagonist.[4] Although later withdrawn from the market due to psychiatric side effects, its development provides a valuable case study in targeting CNS receptors with pyrazole-based compounds.

Mechanism of Action: Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor, which is primarily expressed in the brain and is involved in regulating appetite and energy metabolism. The structure-activity relationship studies revealed that specific substitutions on the pyrazole ring were critical for high-affinity binding and antagonistic activity.[15]

This protocol is a self-validating system to determine the affinity of a test compound (like a pyrazole derivative) for a specific receptor (e.g., CB1).

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., CHO cells expressing human CB1).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]CP-55,940 for CB1), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation (Causality): Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This critical step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). The speed of this step prevents significant dissociation of the ligand from the receptor.

  • Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibitory constant), which reflects the affinity of the compound for the receptor.

Expanding Horizons: Antimicrobial, Antiviral, and Neuroprotective Roles

The therapeutic potential of pyrazoles is continually expanding into new domains.

  • Antiviral: The pyrazole scaffold is present in Lenacapavir , a first-in-class HIV capsid inhibitor with a long-acting profile.[5] Recent studies have also explored pyrazole derivatives for activity against various coronaviruses, including SARS-CoV-2 and MERS-CoV.[16]

  • Antibacterial: Pyrazole-containing cephalosporins like Cefoselis and Ceftolozane demonstrate the utility of the scaffold in developing potent antibiotics.[5]

  • Neuroprotective: A growing body of evidence suggests that certain pyrazole derivatives exhibit neuroprotective effects.[1][17] This activity is often linked to the potent anti-inflammatory and antioxidant properties of the compounds, which can mitigate the secondary damage cascades seen in conditions like spinal cord injury.[18][19]

Compound Class/ExampleTherapeutic AreaMechanism of Action / TargetReference
Lenacapavir Antiviral (HIV)HIV-1 Capsid Inhibitor[5]
Ceftolozane Antibacterialβ-lactam antibiotic[5]
Hydroxyquinoline-pyrazoles Antiviral (Coronaviruses)Inhibition of viral propagation[16]
Compound 6g (experimental) NeuroprotectivePotent anti-inflammatory (IL-6 suppression)[18][19]
Indeno[1,2-c]pyrazole derivatives Neuroprotective/AnticonvulsantReduction of propidium iodide uptake[1]

Conclusion and Future Perspectives

The substituted pyrazole is unequivocally a privileged scaffold in drug discovery, forming the core of numerous clinically successful drugs. Its synthetic tractability and ability to act as a bioisosteric replacement for aryl rings have made it a go-to framework for medicinal chemists.[3][5] The diverse applications, from selective enzyme inhibition in inflammation and cancer to receptor modulation in metabolic and neurological disorders, underscore its remarkable versatility.

The future of pyrazole-based therapeutics appears bright. Key areas of future research will likely focus on:

  • Multi-Target Agents: Designing single pyrazole molecules that can modulate multiple targets simultaneously, potentially offering synergistic effects in complex diseases like cancer or neurodegeneration.[20]

  • Targeted Delivery: Conjugating pyrazole drugs to targeting moieties to increase their concentration at the site of disease and minimize systemic toxicity.

  • Novel Scaffolds: Exploring fused pyrazole systems (e.g., indazoles, pyrazolopyridines) to access novel chemical space and identify ligands for new and challenging biological targets.[5]

As our understanding of disease biology deepens, the rational design of novel substituted pyrazoles will continue to be a highly productive and impactful strategy in the development of the next generation of medicines.

References

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Yin, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Elguero, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Verma, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ramotshweu, O. E., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Scurti, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]

  • Wang, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dargo, G. & Tadi, P. (2023). Celecoxib. StatPearls. Available at: [Link]

  • Bekhit, A. A. & Abdel-Aziem, T. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Gürsoy, E. A. & Güzeldemirci, N. Ü. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Al-Qtaish, N., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Medicinal Chemistry. Available at: [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Zingaro, L., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Feng, A., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Taylor & Francis Online. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

  • Li, B., et al. (2013). Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available at: [Link]

  • Mallikarjuna Rao, R., et al. (2012). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • CNS & Neurological Disorders - Drug Targets. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. Available at: [Link]

  • Sun, J., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Guide to the Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "biologically privileged" structure.[1] Its presence in a multitude of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to anti-cancer therapies, underscores its significance.[2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound has emerged as a particularly valuable building block in this context.[4] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the tetrahydropyranyl (THP) group at the 1-position provides a robust and readily cleavable protecting group for the pyrazole nitrogen, facilitating regioselective synthesis.[5][6] This guide provides an in-depth technical overview of the synthesis of this key intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from the commercially available 5-bromo-1H-pyrazole:

  • N-Protection: The first step is the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group. This is crucial to prevent undesired side reactions at the acidic N-H proton in subsequent steps and to direct regioselectivity.

  • This guide will focus on the direct synthesis from 5-bromo-1H-pyrazole. An alternative, though less common, approach would involve the initial protection of 1H-pyrazole followed by bromination.

This strategic sequence ensures high yields and purity of the final product, making it amenable to large-scale synthesis for drug development programs.

Experimental Protocol: A Detailed Walk-through

Step 1: N-Protection of 5-Bromo-1H-pyrazole with 3,4-Dihydro-2H-pyran (DHP)

The protection of the pyrazole nitrogen is typically achieved via an acid-catalyzed addition of the pyrazole to 3,4-dihydro-2H-pyran (DHP).[7] This reaction is often performed under mild conditions and can be accomplished with high efficiency.

Reaction Mechanism: The reaction proceeds through the protonation of the double bond in DHP by an acid catalyst, generating a resonance-stabilized carbocation. The nucleophilic nitrogen of 5-bromo-1H-pyrazole then attacks this carbocation, followed by deprotonation to yield the N-protected product.

Detailed Experimental Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of DHP: To this solution, add 3,4-dihydro-2H-pyran (DHP) (1.1-1.5 equivalents). An excess of DHP is used to ensure complete consumption of the starting pyrazole.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst. Common choices include p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a strong acid resin. The use of a milder catalyst like PPTS can sometimes minimize the formation of byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8] The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation: Expected Outcomes and Characterization
ParameterExpected Value
Yield > 90%
Physical Form Liquid or low-melting solid
Purity (by HPLC) > 95%
¹H NMR Consistent with the structure of this compound[9]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product

Note: The exact chemical shifts in the ¹H NMR spectrum will depend on the solvent used for analysis. Characteristic signals will include those for the pyrazole ring protons and the diastereotopic protons of the THP ring.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-1H-pyrazole Reaction1 N-Protection Start->Reaction1 Reagent1 3,4-Dihydro-2H-pyran (DHP) p-Toluenesulfonic acid (cat.) Dichloromethane (DCM) Reagent1->Reaction1 Product This compound Reaction1->Product caption Synthetic workflow for the N-protection of 5-bromo-1H-pyrazole.

Caption: Synthetic workflow for the N-protection of 5-bromo-1H-pyrazole.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several features that ensure its reliability and reproducibility:

  • Reaction Monitoring: The use of TLC or HPLC allows for real-time tracking of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.[8]

  • Purification: Purification by flash column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials, excess reagents, and any byproducts.

  • Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by standard analytical techniques such as ¹H NMR and mass spectrometry.[9]

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound is a straightforward yet critical process for the advancement of drug discovery programs that utilize the pyrazole scaffold. The robust and high-yielding protocol described herein provides a reliable method for accessing this versatile building block. The strategic placement of the bromine atom and the THP protecting group opens up a vast chemical space for the generation of novel and potent therapeutic agents. As the demand for innovative pharmaceuticals continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase.

References

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Accessed January 19, 2026. [Link]

  • Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Accessed January 19, 2026. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Bentham Science. A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. Accessed January 19, 2026. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. ResearchGate. Accessed January 19, 2026. [Link]

  • ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. Accessed January 19, 2026. [Link]

  • ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Accessed January 19, 2026. [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Accessed January 19, 2026. [Link]

  • Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. Royal Society of Chemistry. Accessed January 19, 2026. [Link]

  • ResearchGate. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. Accessed January 19, 2026. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a foundational framework, elucidating the core principles of pyrazole chemistry and established methodologies for solubility determination. By leveraging theoretical models such as Hansen Solubility Parameters (HSP) and detailing robust experimental protocols, this guide empowers researchers, scientists, and drug development professionals to predict, measure, and modulate the solubility of this and structurally related compounds, a critical factor for therapeutic efficacy.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, solubility stands as a critical determinant of a compound's bioavailability and, consequently, its therapeutic potential.[1] this compound, a molecule featuring a pyrazole core, a bromine substituent, and a tetrahydropyran (THP) protecting group, presents a unique solubility profile that warrants careful consideration. The pyrazole ring system is a cornerstone in many pharmaceuticals due to its diverse biological activities. However, the interplay of its substituents dictates its interaction with various solvents, a crucial aspect in formulation and delivery. This guide will navigate the theoretical underpinnings and practical approaches to understanding and optimizing the solubility of this promising compound.

Deconstructing the Molecule: A Structural Perspective on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The "like dissolves like" principle serves as a fundamental guide, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2] Let's dissect the contributions of each molecular fragment:

  • The Pyrazole Core: The parent 1H-pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. It exhibits limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[3]

  • The Bromo Substituent: The presence of a bromine atom at the 5-position increases the molecule's molecular weight and polarizability, which can influence its solubility in organic solvents.

  • The Tetrahydropyran (THP) Group: The THP group, attached to one of the pyrazole's nitrogen atoms, is a common protecting group in organic synthesis. Its cyclic ether structure introduces some polarity and the potential for hydrogen bonding, which may slightly enhance solubility in more polar organic solvents.[3]

Collectively, these features suggest that this compound is likely to exhibit moderate to good solubility in a range of common organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility lies in the application of Hansen Solubility Parameters (HSP).[4][5] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][6] The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of dissolution. The relative energy difference (RED) number, which is the ratio of Ra to the interaction radius of the solute (R0), provides a more quantitative prediction:

  • RED < 1: High probability of solubility

  • RED = 1: Partial solubility

  • RED > 1: Low probability of solubility

Table 1: Hansen Solubility Parameters of Common Organic Solvents
SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.

Conceptual Representation of Hansen Solubility Space cluster_solubility_sphere solute Solute (δD_s, δP_s, δH_s) good_solvent Good Solvent (RED < 1) solute->good_solvent Ra bad_solvent Bad Solvent (RED > 1) solute->bad_solvent Ra a b c d

Caption: Hansen Solubility Space Diagram.

Experimental Determination of Solubility: Protocols and Methodologies

Theoretical predictions provide a valuable starting point, but experimental determination remains the gold standard for assessing solubility. Two common methodologies are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when rapidly diluted from a DMSO stock.[1][7][8][9][10] It is a valuable tool in early drug discovery for identifying compounds with potential solubility liabilities.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in each well. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the blank wells.

Kinetic Solubility Workflow A Prepare 10 mM stock solution in DMSO B Perform serial dilutions in a 96-well plate A->B C Add to aqueous buffer in a new plate B->C D Incubate with shaking C->D E Measure light scattering (nephelometry) D->E F Determine highest concentration without precipitation E->F

Caption: Kinetic Solubility Workflow.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the more definitive measure.[8] The shake-flask method is the most widely accepted technique for this determination.[11][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from the replicate vials.

Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate with agitation (24-72h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Collect a clear aliquot of the supernatant C->D E Quantify concentration (HPLC or LC-MS) D->E F Calculate average solubility E->F

Caption: Thermodynamic Solubility Workflow.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[12] This is because the dissolution process is often endothermic, and the increased thermal energy helps to overcome the lattice energy of the solid.

  • Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent system.

  • Crystalline Form (Polymorphism): The crystalline form of the solid can have a profound effect on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility. It is essential to characterize the solid form of the compound being tested.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that for aqueous solubility, the pH of the solution would be a critical factor if the molecule has ionizable groups. The pyrazole ring is weakly basic.

Factors Influencing Solubility Solubility Solubility Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility CrystallineForm Crystalline Form CrystallineForm->Solubility pH pH pH->Solubility

Caption: Key Factors Influencing Solubility.

Conclusion and Future Directions

Understanding the solubility of this compound is paramount for its successful development as a potential therapeutic agent. This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for predicting and determining its solubility in organic solvents. By employing a combination of predictive tools like Hansen Solubility Parameters and robust experimental techniques such as the shake-flask method, researchers can gain critical insights into the behavior of this compound. This knowledge will enable informed decisions in solvent selection for synthesis and purification, as well as in the early stages of formulation development, ultimately paving the way for the advancement of this and other promising pyrazole-based drug candidates.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Meyers, J. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7583–7635.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17849.
  • Gomez, L. D., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Palmer, D. S., et al. (2021). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 33–37.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Schoff, C. K. (2017). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of N-Arylpyrazoles

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its diverse biological activities.[1] The formation of a carbon-nitrogen bond at a specific position on the pyrazole ring is a critical step in the synthesis of many of these compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these C-N bonds, offering a significant improvement over harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern drug discovery and development.[2]

This comprehensive guide provides a detailed exploration of the experimental procedures for the Buchwald-Hartwig amination of bromopyrazoles. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol for a typical transformation, discuss key reaction parameters, and provide troubleshooting guidance to navigate potential challenges.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps centered around a palladium catalyst.[2][3][4][5] The choice of a suitable phosphine ligand is crucial, as it modulates the reactivity and stability of the palladium center throughout the cycle.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.[2]

The catalytic cycle can be summarized as follows:

  • Precatalyst Activation: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst, such as Pd(OAc)₂ or a preformed palladium-ligand complex. This reduction can be facilitated by an amine, a phosphine ligand, or other reducing agents present in the reaction mixture.[3][6]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the bromopyrazole, inserting itself into the carbon-bromine bond. This step forms a Pd(II) intermediate.[2][4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[2][5]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-arylpyrazole is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oa_complex [R-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition (Bromopyrazole) amido_complex [R-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, + Base) amido_complex->pd0 Reductive Elimination product N-Arylpyrazole amido_complex->product sm Bromopyrazole + Amine sm->oa_complex

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination of bromopyrazoles hinges on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights into their roles.

ParameterTypical Reagents/ConditionsRationale and Considerations
Palladium Source (Precatalyst) Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-ligand complexes (e.g., G4-XPhos)Pd₂(dba)₃ and Pd(OAc)₂ are common and relatively inexpensive Pd(0) and Pd(II) sources, respectively. Preformed catalysts offer better air and moisture stability and can lead to more reproducible results.[6]
Ligand Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos), Josiphos-type ligands, DPPF, BINAPThe choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are generally effective for challenging substrates like heteroaryl halides.[2] For pyrazoles, ligands like tBuBrettPhos have shown high efficacy.[7]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice.[6] Weaker bases like K₃PO₄ can be used for sensitive substrates.[4]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their suitable boiling points.[3][8]
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion, particularly for less reactive aryl bromides.[6][9] Microwave irradiation can sometimes be employed to accelerate the reaction.[1][9]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some ligands are sensitive to oxygen and moisture, making an inert atmosphere crucial for optimal performance.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyrazole with a primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents:

  • Bromopyrazole derivative

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Figure 2: A workflow diagram of the experimental procedure.

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (typically 1-5 mol%), and the base (1.4-2.0 equiv).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add the palladium precatalyst (typically 0.5-2.5 mol%) to the reaction vessel under a positive pressure of inert gas.

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Navigating Challenges: Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with complex substrates like substituted bromopyrazoles.[10][11]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvent, incorrect ligand choice, insufficient temperature.Use a fresh batch of catalyst and ligand. Ensure solvents are anhydrous and deoxygenated. Screen different ligands and increase the reaction temperature. Consider using a pre-catalyst for more reliable catalyst formation.[10]
Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination from the amido-palladium intermediate.For primary amines with β-hydrogens, β-hydride elimination can be a competing pathway.[2] Using a more sterically hindered ligand or a different base may suppress this side reaction.[1][12]
Inconsistent Results Sensitivity to air and moisture, variations in reagent quality.Employ rigorous inert atmosphere techniques (e.g., glovebox). Use high-purity, anhydrous reagents and solvents.[10]
Difficulty with Unprotected Pyrazoles The N-H of the pyrazole can interfere with the catalysis.Protection of the pyrazole N-H with a suitable protecting group (e.g., Boc, Trityl) may be necessary.[1] However, some methods have been developed for the amination of unprotected bromopyrazoles using specific ligands like tBuBrettPhos.[7]

Conclusion

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a reliable and efficient means to construct C-N bonds. Its application to bromopyrazoles has significantly streamlined the synthesis of a wide range of biologically active molecules. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to meticulous experimental technique, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14565–14571. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. In: Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting. In: Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In: Wordpress. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. In: ResearchGate. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

Sources

Application Notes & Protocols: 5-Bromo-1-THP-pyrazole as a Foundational Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] This guide focuses on a particularly versatile derivative: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (5-Bromo-1-THP-pyrazole). The strategic placement of a bromine atom at the C5 position provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. Simultaneously, the tetrahydropyranyl (THP) group at the N1 position serves as a robust protecting group, ensuring regiochemical control and preventing interference from the otherwise reactive N-H proton. This document provides an in-depth exploration of the synthesis, handling, and critical applications of this building block, complete with detailed, field-proven protocols for key transformations essential to drug discovery and development.

Introduction: The Strategic Advantage of 5-Bromo-1-THP-pyrazole

In the intricate process of designing novel therapeutics, the efficiency and predictability of synthetic routes are paramount. 5-Bromo-1-THP-pyrazole emerges as a superior building block for several key reasons:

  • Versatility of the 5-Bromo Position: The bromine atom is an exceptional leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a vast array of chemical moieties, including aryl, heteroaryl, alkynyl, and amino groups, which are fundamental to modulating the pharmacological profile of a lead compound.

  • Robustness of the THP Protecting Group: The pyrazole N-H proton is acidic and can interfere with numerous synthetic transformations, particularly those involving organometallic reagents or strong bases. The THP group effectively masks this reactivity. It is stable under a wide range of conditions—including basic, reductive, and oxidative environments—yet can be cleanly removed under mild acidic conditions, often representing a terminal step in a synthetic sequence.[5] This orthogonality is a critical feature in complex, multi-step syntheses.[6][7][8][9]

  • Regiochemical Control: Protection of the N1 nitrogen directs subsequent reactions, such as lithiation, to other specific positions on the pyrazole ring, offering another layer of synthetic control.[7][8]

The combination of a reactive handle and a stable protecting group makes this compound an invaluable tool for rapidly generating diverse molecular libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety requirements is the first step in successfully integrating any reagent into a workflow.

Compound Properties
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₈H₁₁BrN₂O[10]
Molecular Weight 231.09 g/mol [10]
CAS Number Varies by specific isomer/supplier-
Appearance Typically an off-white to light yellow solid[11]
Solubility Soluble in polar aprotic solvents (DMF, Dioxane, THF) and chlorinated solvents (DCM). Limited solubility in non-polar media.[11]
Log P (Estimated) 1.5 - 2.0, indicating moderate lipophilicity.[11]
Safety and Handling

As with all halogenated organic compounds, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always handle 5-Bromo-1-THP-pyrazole in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[12][13][14][15]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with copious amounts of water.[12][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[12]

Synthesis and Protection Strategy

The preparation of 5-Bromo-1-THP-pyrazole is a straightforward two-step process that exemplifies a common strategy in heterocyclic chemistry.

Rationale for Protection

The N-H of an unprotected pyrazole can act as a nucleophile or an acid, leading to undesired side reactions. The THP group is introduced via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction is efficient and often requires no purification beyond removal of excess reagents.[7] Subsequent bromination, typically with N-Bromosuccinimide (NBS), proceeds regioselectively at the C5 position, which is electronically activated for electrophilic substitution.

G cluster_reactants1 cluster_reagents1 cluster_intermediate cluster_reagents2 cluster_product Pyrazole Pyrazole THP_Pyrazole 1-THP-pyrazole Pyrazole->THP_Pyrazole Protection DHP DHP, H+ Cat. Final_Product 5-Bromo-1-THP-pyrazole THP_Pyrazole->Final_Product Bromination NBS NBS, DCM

Caption: Synthetic workflow for 5-Bromo-1-THP-pyrazole.

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

The true utility of 5-Bromo-1-THP-pyrazole lies in its application in palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug synthesis, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds, particularly for linking aromatic and heteroaromatic rings.

Expertise & Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond of the pyrazole. A base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in the transmetalation step. The choice of ligand, often a bulky, electron-rich phosphine, is critical for stabilizing the palladium center and promoting the final reductive elimination step to yield the product and regenerate the catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1-THP-pyrazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DME/H₂O 4:1).[16]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring. Temperatures typically range from 80-120 °C.[16][17] Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

G Start Combine Reactants: 5-Bromo-1-THP-pyrazole Aryl Boronic Acid Base (K₂CO₃) Add_Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Start->Add_Catalyst Add_Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Add_Catalyst->Add_Solvent Heat Heat under Inert Atm. (80-120 °C) Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute & Wash Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Aryl-1-THP-pyrazole Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating conjugated enynes and arylalkynes which are valuable as rigid structural linkers or as precursors for further transformations.[18]

Expertise & Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki reaction, activating the aryl bromide.[18] A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylethylamine) to form a copper acetylide intermediate.[18] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, leading to the final product after reductive elimination.[18] The amine base also serves as the solvent in many cases.

Protocol 2: General Procedure for Sonogashira Coupling

  • Setup: To a dry Schlenk tube under an inert atmosphere, add 5-Bromo-1-THP-pyrazole (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (CuI, 1-5 mol%).

  • Solvent/Base Addition: Add a degassed amine base (e.g., Triethylamine) and, if necessary, a co-solvent like THF or DMF.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. For less reactive substrates, gentle heating may be required. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

G Start Combine Reactants: 5-Bromo-1-THP-pyrazole Terminal Alkyne Add_Catalyst Add Pd Catalyst (Pd(PPh₃)₂Cl₂) & Cu(I) Co-catalyst (CuI) Start->Add_Catalyst Add_Solvent Add Degassed Amine Base (e.g., Et₃N, THF) Add_Catalyst->Add_Solvent Stir Stir under Inert Atm. (RT - 80 °C) Add_Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Dilute, Wash with NH₄Cl Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Alkynyl-1-THP-pyrazole Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The formation of C-N bonds to aromatic systems is fundamental in medicinal chemistry, as the resulting arylamine moiety is a key pharmacophore in countless drugs. The Buchwald-Hartwig amination provides a powerful and general method to achieve this transformation.[19]

Expertise & Causality: The catalytic cycle mirrors other cross-coupling reactions but with key differences.[19] After oxidative addition of the palladium(0) catalyst to the C-Br bond, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[20] This is often the critical step. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[19] The choice of a specialized, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, DavePhos) is essential to facilitate both the amine deprotonation and the final reductive elimination.[21]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-5 mol%) to a dry Schlenk tube.

  • Reactant Addition: Add 5-Bromo-1-THP-pyrazole (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and the strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv).[20]

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C. The reaction is often sensitive to air and moisture. Monitor progress carefully by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

G Start Combine Reactants: 5-Bromo-1-THP-pyrazole Amine, Strong Base (NaOtBu) Add_Catalyst Add Pd Pre-catalyst (Pd₂(dba)₃) & Phosphine Ligand (XPhos) Start->Add_Catalyst Add_Solvent Add Anhydrous Solvent (e.g., Toluene) Add_Catalyst->Add_Solvent Heat Heat under Inert Atm. (80-110 °C) Add_Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Workup Quench, Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Amino-1-THP-pyrazole Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Deprotection of the THP Group

The final step in many synthetic sequences involving this building block is the removal of the THP protecting group to unveil the N-H functionality.

Expertise & Causality: The THP group is an acetal, which is stable to bases but labile under acidic conditions.[5] Mild acidic conditions, such as acetic acid in a THF/water mixture or p-toluenesulfonic acid (pTSA) in an alcohol, are typically sufficient to hydrolyze the acetal and liberate the N-H of the pyrazole.[5] The reaction is an equilibrium process, and the use of a protic solvent helps drive it to completion.

Protocol 4: General Procedure for THP Deprotection

  • Setup: Dissolve the 5-substituted-1-THP-pyrazole (1.0 equiv) in a suitable solvent mixture, such as THF/water/acetic acid (2:1:4) or an alcohol like methanol or ethanol.[5]

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl, pTSA) or a stoichiometric amount of a weaker acid (acetic acid).

  • Reaction: Stir the mixture at a temperature between room temperature and 50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting 5-substituted-1H-pyrazole can be purified by crystallization or column chromatography if necessary.

G cluster_reactants cluster_reagents cluster_product Substrate 5-Substituted-1-THP-pyrazole Product 5-Substituted-1H-pyrazole Substrate->Product Deprotection Conditions Mild Acid (e.g., AcOH) Solvent (THF/H₂O)

Caption: General scheme for THP group deprotection.

Conclusion

5-Bromo-1-THP-pyrazole is more than a simple reagent; it is a strategic platform for the efficient construction of diverse and complex pyrazole-containing molecules. Its predictable reactivity in cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, combined with the stability and clean removal of the THP protecting group, makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols detailed herein provide a robust framework for leveraging this building block to accelerate the discovery of next-generation therapeutics.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22899-22907. Available from: [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available from: [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • Google Patents. (Patent). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-bromo-1-methyl-1H-pyrazole. Available from: [Link]

  • MDPI. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • PubChem. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Thieno[3,2-c]pyrazole. Available from: [Link]

  • ACS Publications. (2000). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ChemRxiv. (Preprint). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available from: [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (Diagram). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available from: [Link]

  • ResearchGate. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • ResearchGate. (Diagram). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

Sources

THP protection of pyrazole nitrogen step-by-step guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Tetrahydropyranyl (THP) Protection of Pyrazole Nitrogen

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, frequently requiring strategic manipulation of its reactive sites.[1][2][3] Protecting the pyrazole N-H proton is a critical step in multi-step syntheses to prevent unwanted side reactions and direct reactivity to other positions on the ring. This application note provides a comprehensive, step-by-step guide for the protection of pyrazole nitrogen using the tetrahydropyranyl (THP) group. We delve into the underlying reaction mechanisms, provide detailed experimental protocols for both protection and deprotection, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for pyrazole modification.

Introduction: The Rationale for Pyrazole N-H Protection

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational building blocks for a vast array of pharmaceuticals.[1][3] The acidic proton on the pyrazole nitrogen can interfere with many common synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, or reactions involving strong bases. Therefore, transiently masking this N-H group with a suitable protecting group is often essential.

The ideal protecting group should be:

  • Easy and inexpensive to install.

  • Stable to a wide range of reaction conditions.

  • Readily removable under mild conditions that do not affect other functional groups.

The Tetrahydropyranyl (THP) group emerges as an excellent candidate, meeting these criteria for many applications. It is introduced via the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) and forms an acetal with the pyrazole nitrogen.[4][5] This N-THP bond is exceptionally stable towards organometallic reagents, hydrides, and strongly basic conditions, yet can be smoothly cleaved under acidic conditions.[6]

The Chemistry of THP Protection and Deprotection

Mechanism of Protection

The protection reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the double bond of DHP.[4]

Step 1: Activation of DHP: A catalytic amount of acid protonates the oxygen atom of DHP, forming a resonance-stabilized oxonium ion. This intermediate is highly electrophilic at the C2 position. Step 2: Nucleophilic Attack: The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of the activated DHP intermediate. Step 3: Deprotonation: A base (typically the conjugate base of the acid catalyst or another pyrazole molecule) removes the proton from the pyrazole nitrogen, yielding the neutral N-THP protected pyrazole and regenerating the acid catalyst.

Protection_Mechanism cluster_0 Step 1: DHP Activation cluster_1 Step 2 & 3: Nucleophilic Attack & Deprotonation DHP DHP Oxonium Resonance-Stabilized Oxonium Ion DHP->Oxonium Protonation H_plus H⁺ (cat.) Pyrazole Pyrazole (R-Pz-H) Intermediate Protonated Adduct Product N-THP Pyrazole H_plus_regen H⁺ (regen.)

Mechanism of Deprotection

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis of the acetal linkage.[4][5]

Step 1: Protonation: An acid protonates the pyran oxygen of the N-THP bond, making it a good leaving group. Step 2: Cleavage: The C-N bond cleaves, regenerating the N-H of the pyrazole and forming the same resonance-stabilized oxonium ion as in the protection step. Step 3: Trapping: A nucleophilic solvent (e.g., methanol, water) attacks the oxonium ion, leading to a stable, neutral byproduct.

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Cleavage & Trapping NTHP_Pyrazole N-THP Pyrazole Protonated_NTHP Protonated Acetal NTHP_Pyrazole->Protonated_NTHP Protonation H_plus H⁺ Solvent Solvent (e.g., MeOH) Pyrazole_Regen Pyrazole (R-Pz-H) Oxonium Oxonium Ion Byproduct Trapped Byproduct

Detailed Application Protocols

Protocol: THP Protection of Pyrazole

This protocol describes a standard procedure using pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that minimizes potential side reactions with acid-sensitive substrates.

Protection_Workflow

Materials and Equipment:

  • Substituted Pyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates, silica gel

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted pyrazole (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution, followed by the addition of PPTS (0.1 equiv).

    • Causality Note: Using DHP in slight excess ensures the reaction goes to completion. PPTS is chosen for its mild acidity, which is sufficient to catalyze the reaction without causing degradation of sensitive substrates.[4][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The product spot should be less polar than the starting pyrazole. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Causality Note: The basic NaHCO₃ solution neutralizes the PPTS catalyst, stopping the reaction and preventing potential product degradation during concentration.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-THP protected pyrazole.

A solvent- and catalyst-free "green" alternative involves heating pyrazole and DHP under pressure, which can provide quantitative yields.[7][8][9]

Protocol: Deprotection of N-THP Pyrazole

This protocol uses a standard acidic condition with p-toluenesulfonic acid (p-TsOH) in methanol.

Deprotection_Workflow

Materials and Equipment:

  • N-THP Protected Pyrazole (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-THP protected pyrazole (1.0 equiv) in methanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC. The deprotected pyrazole product will be significantly more polar. The reaction is usually complete within 1-3 hours.

  • Work-up: Once the reaction is complete, add saturated aqueous NaHCO₃ solution to neutralize the acid. Remove the methanol under reduced pressure.

  • Isolation: Add water to the residue and extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole. Purification by column chromatography may be performed if impurities are present.

Table 1: Common Reagents for THP Protection & Deprotection
Process Common Catalysts / Reagents
Protection p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS), Trifluoroacetic acid (TFA, cat.), CeCl₃·7H₂O/NaI, Zeolite H-beta.[6]
Deprotection p-TsOH in alcohol, HCl in alcohol, Acetic acid/THF/H₂O, Trifluoroacetic acid (TFA) in DCM.[5][10]

Product Characterization

Successful protection can be confirmed by standard spectroscopic methods.

Table 2: Typical Spectroscopic Signatures for N-THP Pyrazole
Technique Expected Observation
¹H NMR Appearance of a new set of signals for the THP ring protons, typically between 1.5-4.0 ppm. A characteristic signal for the anomeric proton (N-CH-O) appears as a doublet of doublets or triplet around 5.5-5.8 ppm. The pyrazole N-H signal (typically >10 ppm) disappears.
¹³C NMR Appearance of new signals for the THP ring carbons, typically between 20-70 ppm. The anomeric carbon (N-C-O) signal appears around 85-95 ppm.[11]
IR Spectroscopy Disappearance of the broad N-H stretching band (typically ~3100-3300 cm⁻¹). Appearance of strong C-O stretching bands around 1000-1200 cm⁻¹.
Mass Spec. The molecular ion peak will correspond to the mass of the starting pyrazole + 84.16 g/mol (mass of the THP group).

Troubleshooting and Field-Proven Insights

Problem Potential Cause Expert Recommendation
Low Yield in Protection Insufficient catalyst; wet solvent/reagents; sterically hindered pyrazole.Use a stronger acid catalyst like p-TsOH. Ensure all reagents and glassware are anhydrous. For hindered substrates, increase reaction time or temperature, or consider a less bulky protecting group.
Incomplete Deprotection Insufficient acid or reaction time.Add more acid catalyst or increase the reaction time. Gentle warming (to ~40 °C) can also accelerate the reaction.
Formation of Diastereomers The starting pyrazole is chiral, and the introduction of the THP group creates a new stereocenter.[4][6]This is an inherent drawback. The diastereomers may be separable by careful column chromatography. If this is problematic, consider an achiral protecting group like Boc or SEM.
Side Reactions The substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers).For protection, use a very mild catalyst like PPTS. For deprotection, carefully select conditions. Sometimes, deprotection with PPTS in ethanol can selectively cleave the N-THP group while leaving other acid-labile groups intact.[4]

Conclusion

The THP group is a highly reliable and versatile tool for the protection of the pyrazole nitrogen. Its ease of introduction under mild acidic conditions, robust stability across a range of non-acidic synthetic transformations, and straightforward removal make it a workhorse in synthetic organic chemistry. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently employ this strategy to advance their synthetic campaigns in drug discovery and development.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(22), 17043-17053. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Request PDF. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • Vasilevsky, S. F., et al. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Max Planck Institute. (n.d.). Supplemental Information. MPG.PuRe. [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]

  • Alcaro, S., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • PMC - NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. Organic Chemistry Data. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • ACS Publications. (1981). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • PMC - PubMed Central. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • ResearchGate. (2017). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. [Link]

  • PMC - PubMed Central. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • PMC - NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. HETEROCYCLES. [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • ResearchGate. (2021). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). ResearchGate. [Link]ophenyl-5-tert-butyl-1H-pyrazol-3-ylimino-methylph)

Sources

Application Notes and Protocols: Acid-Catalyzed Deprotection of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Deprotection in Heterocyclic Synthesis

In the landscape of pharmaceutical and agrochemical research, pyrazole scaffolds are of paramount importance due to their diverse biological activities. The synthesis of functionalized pyrazoles often necessitates the use of protecting groups to mask reactive N-H protons, thereby enabling selective modifications at other positions of the heterocyclic ring. The tetrahydropyranyl (THP) group is a widely employed protecting group for this purpose, valued for its ease of installation, stability under a range of non-acidic conditions, and predictable removal.

This document provides a comprehensive guide to the acid-catalyzed deprotection of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a key intermediate in the synthesis of various bioactive molecules. The presence of the bromine atom at the 5-position offers a valuable handle for further functionalization, such as cross-coupling reactions. Understanding the nuances of the THP deprotection in the context of this specific brominated substrate is crucial for achieving high yields and purity of the desired 5-bromopyrazole product.

Mechanism of Acid-Catalyzed THP Deprotection

The removal of the THP group proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen of the THP group, which enhances its leaving group ability. Subsequent cleavage of the C-O bond is facilitated by a nucleophilic attack, typically by the solvent (e.g., water or an alcohol), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then quenched by the nucleophile. The liberated pyrazole N-H is regenerated, and the acid catalyst is reformed, allowing the catalytic cycle to continue.

dot digraph "Acid-Catalyzed THP Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Figure 1: Mechanism of THP deprotection.

Considerations for Brominated Pyrazoles

While the THP deprotection is generally robust, the presence of a bromine substituent on the pyrazole ring warrants consideration. Halogenated aromatic systems can sometimes be susceptible to dehalogenation under harsh acidic conditions or in the presence of certain reducing agents. However, the pyrazole ring is generally stable, and under the mild acidic conditions typically employed for THP removal, debromination is not a commonly observed side reaction. It is, however, prudent to monitor the reaction for any potential byproducts.

Selection of Acid Catalyst and Solvent System

The choice of acid catalyst and solvent is critical for a successful deprotection. The goal is to achieve efficient cleavage of the THP ether without promoting undesired side reactions. A variety of acidic conditions can be employed, ranging

Application Notes and Protocols for 5-Bromo-1-THP-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Fungicides

The pyrazole ring is a cornerstone of modern agrochemical design, particularly in the development of highly effective fungicides.[1][2] This five-membered aromatic heterocycle serves as a privileged scaffold, forming the central component of numerous commercial crop protection agents.[3][4][5] A prominent class of these agrochemicals are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control.[6][7][8] Fungicides such as Bixafen and Fluxapyroxad, both critical tools for cereal and specialty crop growers, are built upon a pyrazole-4-carboxamide core.[4][9][10] The synthesis of these complex molecules relies on the strategic use of functionalized pyrazole building blocks.

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, hereafter referred to as 5-Bromo-1-THP-pyrazole, is a key intermediate engineered for this purpose. It offers a stable, yet reactive, platform for constructing the complex biaryl structures often required for high efficacy in SDHI fungicides. This document provides a detailed guide for researchers and synthetic chemists on the application of 5-Bromo-1-THP-pyrazole in the synthesis of agrochemical precursors, focusing on the rationale behind its design and detailed protocols for its use.

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group

In the multi-step synthesis of complex agrochemicals, protecting groups are essential for masking reactive sites and directing synthetic transformations to the desired position. The tetrahydropyranyl (THP) group, attached to the N1 position of the pyrazole ring, serves two primary functions:

  • Directing Regioselectivity: The N-H proton of an unprotected pyrazole can interfere with many organometallic reactions, such as Grignard additions or metal-catalyzed cross-couplings, by acting as an acidic proton source. Protection of the N1 nitrogen prevents this and ensures that subsequent reactions, such as metal-halogen exchange or cross-coupling, occur exclusively at the C5-bromo position.

  • Enhancing Stability and Solubility: The THP group generally increases the solubility of the pyrazole intermediate in common organic solvents, facilitating reaction setup and purification. It is stable to a wide range of non-acidic reagents, including organometallics and bases, making it compatible with many standard synthetic transformations.[11][12]

The THP group is introduced via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) and can be readily removed under mild acidic conditions, ensuring the pyrazole core can be unmasked at the appropriate stage of the synthesis without compromising the integrity of the final molecule.[13]

Synthesis and Key Reactions of 5-Bromo-1-THP-pyrazole

The journey from a simple pyrazole to a complex agrochemical involves a series of well-defined steps. 5-Bromo-1-THP-pyrazole is central to this pathway, acting as a versatile handle for introducing molecular complexity.

Workflow for Agrochemical Precursor Synthesis

The overall strategy involves the protection of 5-bromopyrazole, followed by a palladium-catalyzed cross-coupling reaction to form a C-C bond at the 5-position, and concluding with deprotection to reveal the functionalized pyrazole core, ready for final elaboration into the target agrochemical.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation (Suzuki Coupling) cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Elaboration A 5-Bromopyrazole B 5-Bromo-1-THP-pyrazole A->B DHP, p-TsOH (cat.) D 5-Aryl-1-THP-pyrazole B->D Pd Catalyst, Base C Arylboronic Acid C->D E 5-Aryl-1H-pyrazole D->E Acidic Hydrolysis F Target Agrochemical (e.g., SDHI Fungicide) E->F Carboxylation, Amide Coupling

Caption: Synthetic workflow from 5-bromopyrazole to a target agrochemical.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving 5-Bromo-1-THP-pyrazole. These are representative procedures and may require optimization based on the specific substrate and scale.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the pyrazole nitrogen with a THP group, a crucial first step to enable selective functionalization at the C5 position.[11]

Materials:

  • 5-Bromopyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a stirred solution of 5-bromopyrazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-Bromo-1-THP-pyrazole as a colorless oil or low-melting solid.

Causality and Insights: The use of a catalytic amount of a mild acid like p-TsOH is critical to facilitate the addition of the pyrazole nitrogen to the activated double bond of DHP without causing degradation of the starting material. The reaction is performed at room temperature to ensure a controlled reaction rate. The aqueous workup with sodium bicarbonate neutralizes the acid catalyst, preventing potential deprotection during product isolation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-THP-pyrazole

This protocol details a representative Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, to synthesize a 5-aryl-1-THP-pyrazole, a common precursor for biaryl fungicides.[14][15]

Materials:

  • 5-Bromo-1-THP-pyrazole

  • Arylboronic acid (e.g., 2-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk tube or microwave reaction vial

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube or microwave vial, add 5-Bromo-1-THP-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. For microwave-assisted reactions, heating at 120 °C for 30-60 minutes may be sufficient. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired 5-aryl-1-THP-pyrazole.

Causality and Insights: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. Pd(dppf)Cl₂ is often effective for coupling with heteroaryl halides due to its stability and ability to promote both oxidative addition and reductive elimination steps.[14] The aqueous base is essential for the transmetalation step of the catalytic cycle.[16] Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

ParameterCondition 1Condition 2 (Microwave)Yield (%)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)75-85
Base Na₂CO₃K₂CO₃80-92
Solvent Toluene/EtOH/H₂ODioxane/H₂O78-90
Temperature 100 °C (Conventional)120 °C (Microwave)85-95
Time 12 h45 min-
Caption: Table summarizing typical conditions and expected yield ranges for Suzuki-Miyaura coupling of bromo-pyrazoles. Yields are illustrative and substrate-dependent.
Protocol 3: Deprotection of the THP Group

This final step unmasks the pyrazole nitrogen, yielding the functionalized 5-aryl-1H-pyrazole intermediate, which can then undergo further reactions, such as N-alkylation or conversion to a carboxamide.

Materials:

  • 5-Aryl-1-THP-pyrazole

  • Hydrochloric acid (HCl, e.g., 2M aqueous solution) or Acetic Acid

  • Solvent (e.g., Methanol, Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Dissolve the 5-aryl-1-THP-pyrazole (1.0 eq) in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of a strong acid, such as 2M HCl (2.0 eq), or a milder acetic acid/THF/water mixture (e.g., 4:2:1).[13]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain the pure 5-aryl-1H-pyrazole.

Causality and Insights: The THP ether is an acetal, which is labile under acidic conditions. The acid catalyzes the hydrolysis of the acetal, releasing the free pyrazole N-H and 2-hydroxytetrahydropyran. The choice of acid and temperature allows for controlled deprotection without affecting other acid-sensitive functional groups that may be present in the molecule.

Conclusion

5-Bromo-1-THP-pyrazole is a highly valuable and versatile intermediate in the synthesis of pyrazole-based agrochemicals. The strategic use of the THP protecting group allows for precise and high-yielding functionalization of the pyrazole core, particularly through powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this key building block in the creation of next-generation fungicides and other vital crop protection solutions.

References

  • Bayer AG.
  • Guidechem. (Wiki). Fluxapyroxad 907204-31-3.
  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • Li, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry.
  • Liu, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388.
  • Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19481-19493.
  • PubChem. (Database Entry). Fluxapyroxad. CID 16095400.
  • Qin, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 11308-11320.
  • Ren, S., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 3025-3033.
  • Tian, S., et al. (2018). Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues. Bioorganic & Medicinal Chemistry, 26(4), 875-883.
  • Wang, Z., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(11), 18783-18796.
  • Wikipedia. (Article). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Xu, L., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(21), 115048.
  • Yang, C., et al. (2018). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 66(48), 12649-12658.
  • Zappia, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1054-1069.
  • Zhang, L., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(4), 1899-1910.
  • CN116178264A - A kind of synthetic method of bixafen - Google P
  • AU2022336652A1 - A process for preparation of bixafen - Google P
  • CN103333112A - Preparation and application of bixafen type derivatives - Google P
  • CN111362874B - Preparation method of 3- (difluoromethyl)
  • WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • EP 3317254 B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)
  • Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google P
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
  • Synthesis method of fluxapyroxad based on Suzuki reaction - P
  • Fluxapyroxad: Synthesis and Introduction - ChemicalBook.
  • Chen, J., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • ResearchGate. (Image). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Request PDF. (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
  • TCI Chemicals. (Technical Note). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (Topic Summary). Tetrahydropyranyl Ethers.
  • FRAC. (Guidelines). SDHI Fungicides.
  • Matteson, D. S. (2011).
  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.

Sources

Scale-up synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol details a robust, two-step synthetic route commencing with the protection of the pyrazole nitrogen using 3,4-dihydro-2H-pyran (DHP), followed by regioselective bromination with N-Bromosuccinimide (NBS). This guide emphasizes the rationale behind experimental choices, process optimization for larger scales, stringent safety protocols, and detailed analytical characterization, ensuring a reliable and reproducible synthesis for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is a valuable intermediate in organic synthesis, primarily serving as a scaffold for the development of more complex molecules with potential biological activities, including antimicrobial and anti-inflammatory properties.[1] The presence of the bromine atom at the 5-position allows for a variety of subsequent cross-coupling reactions, while the tetrahydropyran (THP) group serves as a stable protecting group for the pyrazole nitrogen, enhancing solubility in organic solvents and directing the regioselectivity of electrophilic substitution.

The synthetic strategy is designed for efficiency and scalability, avoiding hazardous reagents like liquid bromine and focusing on commercially available and manageable starting materials. The two-step sequence is outlined below:

  • N-H Protection: The pyrazole nitrogen is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This step is crucial for preventing side reactions and directing the subsequent bromination.

  • Regioselective Bromination: The THP-protected pyrazole is then brominated at the 5-position using N-Bromosuccinimide (NBS), a safer and easier-to-handle alternative to elemental bromine.

This approach offers high yields and simplifies purification, making it suitable for multi-gram to kilogram scale production.

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is critical for successful scale-up and troubleshooting.

Step 1: THP Protection of the Pyrazole Nitrogen

The protection of the pyrazole N-H is the foundational step. The THP group is an acetal that is stable under neutral and basic conditions but can be readily removed under acidic conditions.

Mechanism: The reaction is catalyzed by acid (e.g., p-toluenesulfonic acid, PPTS), which protonates the dihydropyran, making it highly electrophilic.[2] The pyrazole nitrogen then acts as a nucleophile, attacking the activated DHP. A subsequent deprotonation step yields the N-THP protected pyrazole and regenerates the acid catalyst.[2] Recent studies have highlighted green chemistry approaches for this transformation, including solvent- and catalyst-free methods that can be advantageous for large-scale synthesis by reducing waste and simplifying work-up.[3][4][5]

THP_Protection Pyrazole Pyrazole Intermediate Activated DHP (Oxocarbenium ion) Pyrazole->Intermediate Protonation & Activation DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate Protonation & Activation Acid Acid Catalyst (e.g., TsOH) Acid->Intermediate Protonation & Activation Product 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Intermediate->Product Nucleophilic Attack by Pyrazole-N

Caption: Workflow for THP protection of pyrazole.

Step 2: Regioselective Bromination

With the nitrogen protected, the pyrazole ring can undergo electrophilic aromatic substitution.

Regioselectivity: In unprotected pyrazoles, electrophilic attack typically occurs at the C4 position.[6] However, the presence of the bulky THP group at the N1 position sterically hinders the C5 position to some extent, yet electronically, the N1-substituent directs electrophiles to the C5 position. For this substrate, bromination with NBS in a suitable solvent like dichloromethane or acetonitrile leads to selective substitution at the C5 position.[1]

Choice of Reagent: N-Bromosuccinimide (NBS) is the brominating agent of choice for scale-up.[7] Unlike liquid bromine, which is highly corrosive, volatile, and toxic, NBS is a crystalline solid that is safer to handle and transport.[7][8] The reaction proceeds via a free-radical or ionic mechanism depending on the conditions, but in either case, it provides a controlled source of electrophilic bromine.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

Protocol 1: Scale-up Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add pyrazole (68.1 g, 1.0 mol) and dichloromethane (1 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.9 g, 0.01 mol) to the stirred suspension.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Charge the dropping funnel with 3,4-dihydro-2H-pyran (DHP) (92.5 g, 1.1 mol). Add the DHP dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the pyrazole spot is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 mL). Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless to pale yellow oil. The product is typically of sufficient purity (>95%) to be used in the next step without further purification.

Protocol 2: Scale-up Synthesis of this compound
  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a powder funnel, add the crude 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (152.2 g, 1.0 mol) from the previous step and dichloromethane (1 L).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (187.0 g, 1.05 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (250 mL) to neutralize any unreacted bromine species. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (250 mL) and brine (250 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or, for larger scales, by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid or a viscous oil.

Visualization of the Synthetic Workflow

The overall process can be visualized as a linear, two-step synthesis.

Synthesis_Workflow Start Pyrazole Step1 Step 1: THP Protection Start->Step1 DHP, TsOH Intermediate 1-(THP)-1H-pyrazole Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 NBS, DCM Product 5-Bromo-1-(THP)-1H-pyrazole Step2->Product

Caption: Two-step workflow for the target molecule.

Data Summary and Characterization

Table 1: Key Reaction Parameters and Expected Results
ParameterStep 1: THP ProtectionStep 2: Bromination
Key Reactants Pyrazole, DHP1-(THP)-1H-pyrazole, NBS
Molar Ratio Pyrazole:DHP:TsOH = 1:1.1:0.01Substrate:NBS = 1:1.05
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to RT0 °C to RT
Reaction Time 3-5 hours4-8 hours
Expected Yield >95% (crude)75-85% (after purification)
Purity (HPLC) >95%>98%
Analytical Characterization of Final Product
  • Physical Form: Liquid, semi-solid, or solid.

  • Storage: Store in an inert atmosphere at 2-8 °C.[11]

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the pyrazole ring protons, the THP group protons, and the absence of the pyrazole N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all 8 unique carbon atoms.

  • Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺ to confirm the molecular weight (231.09 g/mol ).

  • HPLC: To determine the purity of the final compound, typically using a C18 column with a mobile phase of acetonitrile and water.

References

  • ResearchGate. Large-scale synthesis of 1H-pyrazole. Available from: [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available from: [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • ResearchGate. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Available from: [Link]

  • ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available from: [Link]

  • ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • DTIC. The Bromination of Pyrazabole. Available from: [Link]

  • ICL Group. Bromine Safety Handbook. Available from: [Link]

  • NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available from: [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Available from: [Link]

  • ResearchGate. (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]

  • ChemBK. 5-Bromo-1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Indazole. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring at the C5 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials[1][2][3]. The regioselective functionalization of the pyrazole ring is paramount for tuning molecular properties, and the C5 position offers a key vector for structural diversification. However, achieving selective C5 functionalization can be challenging due to the competing reactivity of the C3 and C4 positions. This guide provides an in-depth exploration of the chemical principles and field-proven protocols for selectively modifying the C5 position of the pyrazole nucleus. We will dissect the underlying electronic and steric factors governing reactivity and present detailed methodologies for key transformations, including directed metalation, transition-metal-catalyzed C-H activation, and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to master the strategic modification of this privileged heterocycle.

The Chemical Landscape of the Pyrazole Ring: A Rationale for C5 Reactivity

To functionalize the pyrazole ring with precision, one must first understand its inherent electronic properties. The five-membered ring contains two adjacent nitrogen atoms: a pyrrole-like N1, which is typically protonated or substituted, and a pyridine-like N2, which is more basic[4]. This arrangement creates a distinct electronic distribution:

  • C4 Position: This carbon is the most electron-rich and nucleophilic, making it the primary site for classical electrophilic aromatic substitution reactions like nitration or halogenation[5][6][7][8].

  • C3 and C5 Positions: These positions are electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms, rendering them susceptible to nucleophilic attack[3][4]. Crucially, the C5-H bond is the most acidic C-H bond on the pyrazole ring[9][10]. This heightened acidity is the lynchpin for several C5-selective functionalization strategies that proceed via deprotonation.

Therefore, strategies for C5 functionalization are designed to exploit either its electrophilic character (by using a pre-installed leaving group) or the unique acidity of its C-H bond.

Caption: A summary of the distinct electronic nature and resulting reactivity at each position of the pyrazole ring.

Core Methodologies for C5 Functionalization

We will now explore three primary, robust strategies for introducing diverse substituents at the C5 position. Each section explains the core principle and provides a detailed, actionable protocol.

Strategy 1: Directed Lithiation and Electrophilic Quench

Principle: This method leverages the high acidity of the C5 proton. A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), selectively deprotonates the C5 position to form a C5-lithiated pyrazole intermediate. This potent nucleophile can then be "quenched" with a wide variety of electrophiles to install new functional groups. The success of this strategy often hinges on the presence of a directing group at the N1 position, such as a phenylsulfonyl group, which enhances the acidity of the C5 proton and prevents the base from coordinating to the N2 position[11].

G Start N1-Protected Pyrazole (e.g., Phenylsulfonyl) Step1 Deprotonation at C5 (n-BuLi or PhLi, THF, -78 °C) Start->Step1 Add Strong Base Intermediate C5-Lithiated Intermediate (Highly Nucleophilic) Step1->Intermediate Step2 Electrophilic Quench (e.g., R-X, DMF, CO2, etc.) Intermediate->Step2 Add Electrophile (E+) End C5-Functionalized Pyrazole Step2->End

Caption: Workflow for C5-functionalization via directed lithiation and subsequent electrophilic quench.

Protocol 2.1.1: C5-Deuteration of 4-Bromo-1-phenylsulfonylpyrazole

This protocol is a self-validating system for confirming successful C5-lithiation. The incorporation of deuterium can be easily quantified by ¹H NMR (disappearance of the C5-H signal) and confirmed by mass spectrometry.

  • Materials:

    • 4-Bromo-1-phenylsulfonylpyrazole[11]

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

    • Deuterium oxide (D₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with a magnetic stirrer

    • Argon or Nitrogen inlet

    • Low-temperature thermometer

    • Syringes

    • Dry ice/acetone bath

  • Procedure:

    • Setup: Assemble the flame-dried three-neck flask under an inert atmosphere (Argon). Add 4-bromo-1-phenylsulfonylpyrazole (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Deprotonation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

    • Quench: Add D₂O (5.0 equiv) dropwise via syringe.

    • Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by column chromatography (silica gel) if necessary. Analyze the product by ¹H NMR to confirm the absence of the C5-H proton signal and by mass spectrometry to confirm the mass increase of 1 Da.

Strategy 2: Transition-Metal-Catalyzed C-H Activation

Principle: C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring[12][13]. Palladium catalysis is most common, where the catalyst coordinates to the pyrazole and facilitates the cleavage of the C5-H bond, typically through a concerted metalation-deprotonation (CMD) mechanism[10]. This generates a palladated intermediate that can engage in cross-coupling with a partner, such as an aryl halide, to form a new C-C bond directly at the C5 position. Regioselectivity is often achieved by using a directing group on N1 or by installing a blocking group at the more reactive C4 position[14][15][16].

G cluster_cycle Palladium-Catalyzed C-H Arylation Cycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_CMD C5-Palladated Pyrazole (CMD Intermediate) PdII_OA->PdII_CMD + Pyrazole-H - HX PdII_CMD:e->Pd0:w Reductive Elimination Product C5-Aryl Pyrazole PdII_CMD->Product Releases Product

Caption: Simplified catalytic cycle for the direct C5-arylation of pyrazoles via a C-H activation pathway.

Protocol 2.2.1: Direct C5-Arylation of 1-Methylpyrazole-4-carboxylate

In this protocol, the ester group at C4 acts as a removable blocking group, directing the arylation exclusively to the C5 position[15][16].

  • Materials:

    • Ethyl 1-methylpyrazole-4-carboxylate (1.0 equiv)

    • Aryl bromide (e.g., 4-bromotoluene, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Potassium acetate (KOAc, 2.0 equiv)

    • N,N-Dimethylacetamide (DMA)

  • Equipment:

    • Schlenk tube or microwave vial with a magnetic stir bar

    • Inert atmosphere glovebox or Schlenk line

    • Heating block or oil bath

  • Procedure:

    • Setup: In a glovebox or under a stream of argon, add ethyl 1-methylpyrazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, and KOAc to the reaction vessel.

    • Solvent Addition: Add anhydrous DMA (to achieve approx. 0.5 M concentration of the pyrazole).

    • Sealing & Heating: Seal the vessel tightly and place it in a preheated heating block at 130-140 °C.

    • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. The ester group at C4 will remain intact under these conditions[15].

Table 1: Comparison of Conditions for Pd-Catalyzed C5-Arylation

N1-SubstituentC4-SubstituentCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Methyl-COOEtPd(OAc)₂ (2)KOAc (2)DMA14070-90[15][16]
SEM-HPd(OAc)₂ (5)K₂CO₃ (2)Toluene11060-85[10]
Benzyl-NO₂Pd(OAc)₂ (10)K₂CO₃ (3)Dioxane10055-75[17]
2-Pyridyl-H[RuCl₂(p-cymene)]₂ (5)AgOAc (2)DCE8065-88[14]
Strategy 3: Suzuki-Miyaura Cross-Coupling of C5-Halopyrazoles

Principle: The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for forming C-C bonds[18]. This strategy requires a two-step approach: first, the selective installation of a halogen (typically bromine or iodine) or a triflate group at the C5 position, followed by a palladium-catalyzed cross-coupling with a boronic acid or boronate ester. The choice of ligand is often critical for achieving high yields and can even be used to control regioselectivity when multiple reactive sites are present[19][20].

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_OA Py-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Py-X PdII_TM Py-Pd(II)-Ar (Transmetalation) PdII_OA->PdII_TM Transmetalation PdII_TM:e->Pd0:w Reductive Elimination Product C5-Aryl Pyrazole PdII_TM->Product Releases Product Boronic Ar-B(OH)₂ Boronic->PdII_OA Base Base (e.g., K₂CO₃) Base->Boronic

Caption: The catalytic cycle for Suzuki-Miyaura coupling to form C5-aryl pyrazoles from C5-halopyrazoles.

Protocol 2.3.1: Suzuki Coupling of a 5-Bromopyrazole with Phenylboronic Acid

  • Materials:

    • 5-Bromo-1-methylpyrazole (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Equipment:

    • Reaction tube or round-bottom flask with a condenser

    • Inert atmosphere (Argon or Nitrogen)

    • Heating mantle or oil bath

  • Procedure:

    • Setup: To a reaction vessel, add the 5-bromopyrazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Solvent Addition: Evacuate and backfill the vessel with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heating: Heat the mixture to 80-100 °C under argon with vigorous stirring.

    • Reaction: Monitor the reaction for 4-12 hours until the starting material is consumed (assessed by TLC or LC-MS).

    • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to yield the C5-phenylpyrazole product.

Troubleshooting and Validation

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity Inactive catalyst; Insufficiently anhydrous conditions (for lithiation); Poorly degassed solvents (for cross-coupling); Wrong base/solvent combination.Use a fresh catalyst or a pre-catalyst. Ensure all glassware is flame-dried and solvents are anhydrous. Thoroughly degas solvents by sparging with argon. Screen different bases and solvents.
Poor Regioselectivity Steric or electronic factors favor reaction at C3/C4. Insufficient direction from N1-substituent.Introduce a bulky or strongly coordinating directing group at N1. Install a temporary blocking group at the C4 position. For cross-couplings, screen different phosphine ligands[19].
Product Decomposition Reaction temperature is too high; Product is sensitive to base or acid during workup.Run the reaction at a lower temperature for a longer duration. Use a milder base. Perform a neutral workup.
Protodeboronation (Suzuki) Presence of water and base degrades the boronic acid before coupling.Use a stronger base (e.g., K₃PO₄)[20], minimize water content, or use a boronate ester (e.g., pinacol ester) which is more stable.

Conclusion

The selective functionalization of the pyrazole C5 position is an achievable and essential task for the synthesis of complex, high-value molecules. The choice of strategy—be it exploiting the inherent C-H acidity through deprotonation and C-H activation or employing a classic pre-functionalization and cross-coupling approach—depends on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the fundamental principles of pyrazole reactivity and carefully applying the robust protocols detailed in this guide, researchers can effectively unlock the synthetic potential of this critical molecular position.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Han, S., Kim, H. T., & Joo, J. M. (2016). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). OUCI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Štefane, B., & Požgan, F. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. [Link]

  • Marion, N., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Soulé, J. F., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. [Link]

  • Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. (n.d.). ResearchGate. [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • The synthesis route of 5-aminopyrazole derivatives 2a–g. (n.d.). ResearchGate. [Link]

  • Marion, N., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Sohyaku, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]

  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (n.d.). Royal Society of Chemistry. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (n.d.). MDPI. [Link]

  • Grotjahn, D. B., et al. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). Organic Letters - ACS Publications. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective and Guided C-H Activation of 4-Nitropyrazoles. (2025). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Bromination of 1-THP-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the bromination of N-protected pyrazoles, specifically 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1-THP-pyrazole). The introduction of a bromine atom onto the pyrazole core is a critical transformation for generating valuable intermediates in medicinal chemistry and materials science. However, the interplay between the reactivity of the pyrazole ring and the lability of the tetrahydropyranyl (THP) protecting group can lead to a unique set of challenges.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions effectively.

Section 1: Foundational Concepts: The Reaction and Its Components

Before troubleshooting, it is crucial to understand the roles and reactivities of the key components in this transformation.

  • The Substrate: 1-THP-Pyrazole: The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution.[1][2] The most electron-rich and sterically accessible position is C4, which is the typical site of bromination.[3]

  • The Protecting Group: Tetrahydropyranyl (THP): The THP group is an acetal used to protect the N-H of the pyrazole. Its primary advantage is its stability under basic, reductive, and organometallic conditions.[4][5] However, its key vulnerability—and the source of the most common side reaction—is its lability under acidic conditions.[6][7][8] Even trace amounts of acid can catalyze its cleavage.

  • The Reagent: N-Bromosuccinimide (NBS): NBS is a convenient and widely used source of electrophilic bromine ("Br+").[1] During the reaction, NBS is consumed, generating succinimide as a byproduct. Critically, if any HBr is formed as a byproduct of the substitution or through side reactions, it can create the acidic environment that threatens the THP group.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of 1-THP-pyrazole in a practical question-and-answer format.

Problem Cluster 1: Loss of the THP Protecting Group

This is the most frequently reported side reaction. You observe significant amounts of unprotected 4-bromopyrazole or even unbrominated pyrazole in your crude product mixture.

❓ FAQ 1: My final product is primarily the deprotected 4-bromopyrazole. Why did the THP group fall off and how can I prevent this?

Root Cause Analysis: The cleavage of the THP group is an acid-catalyzed hydrolysis of the acetal.[6][7] The source of acid in your reaction is typically hydrogen bromide (HBr), which can be generated during the electrophilic substitution, especially when using reagents like NBS.

Causality: The mechanism of electrophilic bromination with NBS can proceed via pathways that release HBr. This HBr, even in catalytic amounts, is sufficiently acidic to protonate the acetal oxygen of the THP group, initiating its cleavage to regenerate the N-H pyrazole.

Troubleshooting & Solutions:

  • Temperature Control: Run the reaction at a low temperature (0 °C to -10 °C). This slows down the rate of both the desired bromination and the acid-catalyzed deprotection, often favoring the former.

  • Acid Scavenging: The most robust solution is to add a non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid.

    • Pyridine (mildly effective): Small amounts (0.1-0.2 equivalents) can be used, but it is nucleophilic and can potentially react with the brominating agent.

    • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (highly effective): This is an excellent choice as it is a strong, non-nucleophilic base. Use a stoichiometric amount relative to the expected acid generation.

  • Solvent Choice: Use anhydrous, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). Protic solvents or the presence of water can facilitate the hydrolysis of the THP group once an acid catalyst is present.[6]

  • Reagent Purity: Ensure your starting 1-THP-pyrazole is free of any residual acid from its preparation (e.g., TsOH, PPTS).[9] A basic wash of the starting material solution followed by drying can be a useful precautionary step.

Problem Cluster 2: Multiple Brominations

You observe products in your LC-MS or NMR that correspond to the addition of two or more bromine atoms.

❓ FAQ 2: My analysis shows significant amounts of a dibromo-pyrazole byproduct. How can I improve the selectivity for mono-bromination?

Root Cause Analysis: The pyrazole ring, being electron-rich, is highly activated towards electrophilic substitution. The first bromine atom added at the C4 position is only weakly deactivating, meaning a second substitution can occur if the reaction conditions are too harsh or if an excess of the brominating agent is present.[10]

Troubleshooting & Solutions:

  • Strict Stoichiometric Control: This is the most critical parameter. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of NBS. Ensure your NBS is pure and accurately weighed.

  • Controlled Reagent Addition: Add the NBS solution dropwise or in small portions to the cooled solution of the pyrazole over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the brominating agent, favoring the mono-substituted product.

  • Low Temperature: Perform the reaction at 0 °C or below. Lower temperatures increase the selectivity by reducing the overall reaction rate, making the second bromination significantly slower than the first.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the dibromo product.

Problem Cluster 3: Incomplete Reaction or Low Conversion

After the allotted time, you find a significant amount of your starting 1-THP-pyrazole remaining.

❓ FAQ 3: My bromination reaction is sluggish and does not go to completion. What factors could be responsible?

Root Cause Analysis: Low conversion is typically due to insufficient reactivity of the electrophile or deactivation of the brominating agent.

Troubleshooting & Solutions:

  • Reagent Quality: NBS can degrade over time, especially if exposed to moisture or light. Use a fresh bottle of NBS or recrystallize it from water before use.

  • Solvent Purity: Ensure your solvent is truly anhydrous. Water can react with NBS and reduce its efficacy.

  • Temperature: While low temperatures are recommended to control side reactions, if the reaction is too cold, it may not proceed at a reasonable rate. If you observe no reaction at 0 °C after a reasonable time, allow the mixture to slowly warm to room temperature while carefully monitoring by TLC.

  • Activation (Use with Caution): In some cases, a catalytic amount of a radical initiator like AIBN or exposure to light can initiate NBS reactions, though this can sometimes favor undesired side-chain bromination if alkyl substituents are present.[11] For pyrazole ring bromination, an ionic pathway is desired.

Section 3: Optimized Protocols and Data

The following protocol incorporates the solutions discussed above to provide a robust and reproducible method for the mono-bromination of 1-THP-pyrazole.

Optimized Experimental Protocol: Synthesis of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-THP-pyrazole (1.0 eq.).

  • Dissolution: Dissolve the pyrazole in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous DCM.

  • Controlled Addition: Add the NBS solution to the cooled pyrazole solution dropwise via a syringe pump or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any unreacted NBS.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (to remove succinimide and any trace acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-1-THP-pyrazole.

Data Summary: Brominating Agents and Conditions
Brominating AgentTypical SolventTemperatureKey Considerations
N-Bromosuccinimide (NBS) DCM, CHCl₃, THF0 °C to RTMost common and convenient.[1] Can generate acidic byproducts.
Bromine (Br₂) DCM, CHCl₃, Acetic Acid0 °C to RTHighly reactive; can easily lead to over-bromination.[2] Generates HBr stoichiometrically. Requires careful handling.
N-Bromosaccharin DCMRTA milder alternative to NBS, sometimes offering better selectivity.

Section 4: Visual Process Aids

Reaction Pathway Diagram

This diagram illustrates the desired reaction and the two most common side reactions.

Bromination_Pathways Start 1-THP-Pyrazole Desired 4-Bromo-1-THP-Pyrazole (Desired Product) Start->Desired Desired Pathway Deprotected 4-Bromopyrazole (Side Product 1) Start->Deprotected Acid-Catalyzed Deprotection NBS NBS (1.05 eq) DCM, 0 °C Dibromo 4,X-Dibromo-1-THP-Pyrazole (Side Product 2) Desired->Dibromo Over-Bromination (Excess NBS / High Temp) Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckCrude Analyze Crude Product (NMR / LC-MS) Start->CheckCrude Deprotection Problem: THP Group Loss CheckCrude->Deprotection Unprotected product observed Overbromination Problem: Di-bromination CheckCrude->Overbromination Higher MW product observed NoReaction Problem: Low Conversion CheckCrude->NoReaction Starting material remains Sol_Deprotection Solution: 1. Lower Temperature (0 °C) 2. Add Acid Scavenger 3. Use Anhydrous Solvent Deprotection->Sol_Deprotection Sol_Overbromination Solution: 1. Use 1.05 eq. NBS 2. Slow, portion-wise addition 3. Monitor closely by TLC Overbromination->Sol_Overbromination Sol_NoReaction Solution: 1. Check NBS Quality 2. Ensure Anhydrous Conditions 3. Allow slow warming to RT NoReaction->Sol_NoReaction

Caption: Decision tree for troubleshooting bromination side reactions.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Cantabrana, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4). Retrieved from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

  • Barrett, A. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Finar, I. L., & Khan, M. A. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(8). Retrieved from [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. Retrieved from [Link]

  • Kumbhar, A. S., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical and Physical Sciences, 3(6). Retrieved from [Link]

  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic building blocks. Pyrazoles are privileged scaffolds in drug discovery, but their cross-coupling can be challenging due to the potential for catalyst inhibition by the pyrazole nitrogen atoms.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction should I choose for my bromopyrazole?

A1: The choice depends on the bond you intend to form.

  • For C-C Bonds (Arylation, Alkylation): The Suzuki-Miyaura coupling is the most common and robust method for coupling bromopyrazoles with aryl, heteroaryl, or vinyl boronic acids or esters. It offers broad functional group tolerance and generally mild conditions. For certain alkyl groups, the Negishi coupling (using organozinc reagents) can be highly effective, particularly for installing secondary alkyl substituents.[3]

  • For C-N Bonds (Amination): The Buchwald-Hartwig amination is the premier method for coupling bromopyrazoles with a wide range of primary and secondary amines, including anilines and heterocycles.[4] This reaction has revolutionized the synthesis of N-aryl heterocycles, which are common motifs in pharmaceuticals.[5][6]

Q2: How do I select the right palladium source and ligand?

A2: This is the most critical decision for a successful reaction. Five-membered heteroaryl halides like bromopyrazoles are known to be challenging substrates that can inhibit the catalyst.[2] Therefore, modern catalyst systems are essential.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, they can be unreliable.[7] Preformed precatalysts , such as the Buchwald G2, G3, or G4 palladacycles, are highly recommended.[1] These complexes are air-stable, provide a 1:1 Pd:Ligand ratio, and generate the active L-Pd(0) species cleanly and reproducibly upon activation by the base.

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates like bromopyrazoles, bulky, electron-rich biaryl phosphine ligands are required.[8][9][10]

    • For Suzuki-Miyaura: Ligands like XPhos and SPhos are excellent starting points and have shown high efficacy in coupling bromopyrazoles.[1]

    • For Buchwald-Hartwig: Ligands such as tBuBrettPhos and other highly hindered phosphines are specifically designed to overcome the challenges of coupling coordinating heterocycles and have enabled the amination of previously unreactive substrates.[2][11]

Q3: Why is the choice of base so important, and which one should I use?

A3: The base plays multiple crucial roles in the catalytic cycle, and its strength, solubility, and compatibility with your substrates are paramount.[12]

  • In Suzuki-Miyaura Coupling: A moderately strong inorganic base is typically used. K₃PO₄ is often the base of choice, especially for anhydrous couplings, though it may require a small amount of water to function effectively.[13] K₂CO₃ or Na₂CO₃ are also common, particularly when using aqueous solvent mixtures.[14]

  • In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest reaction rates.[15] However, it is incompatible with base-sensitive functional groups like esters.[15] For such cases, lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative that allows for coupling in the presence of protic functional groups.[15][16] Weaker carbonate or phosphate bases can be used but often require higher catalyst loadings and longer reaction times.[15]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is not working, or my yield is below 20%. Where should I start troubleshooting?

A: A low yield is the most common issue and can stem from several sources. A systematic approach is best.

  • Catalyst System Inactivity: This is the primary suspect.

    • Cause: The chosen ligand may not be electron-rich or bulky enough to promote the oxidative addition of the bromopyrazole or the final reductive elimination. Electron-rich bromopyrazoles are particularly slow to undergo oxidative addition.[13]

    • Solution: Switch to a more advanced catalyst system. If you are using a simple ligand like PPh₃, move to a modern biaryl phosphine ligand (e.g., XPhos for Suzuki, tBuBrettPhos for Buchwald-Hartwig) and a palladacycle precatalyst.[1][2]

  • Incorrect Base:

    • Cause: The base may be too weak, poorly soluble, or hydrated when it should be anhydrous. As mentioned, anhydrous K₃PO₄ in Suzuki reactions can be sluggish without a trace of water.[13] Conversely, excess water can promote side reactions.

    • Solution: For Buchwald-Hartwig, ensure your NaOtBu is fresh and handled under inert conditions. For Suzuki, try a different base (e.g., switch from K₂CO₃ to K₃PO₄) or consider adding a small amount of water (e.g., 2-5 equivalents) if using K₃PO₄ in an anhydrous solvent.

  • Solvent and Temperature Issues:

    • Cause: The reaction may be too dilute, or the temperature may be too low for the catalytic cycle to turn over efficiently.

    • Solution: Screen common solvents like 1,4-Dioxane , Toluene , or THF .[15] If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-110 °C, but be aware that higher temperatures can also accelerate catalyst decomposition.

  • Reagent Purity:

    • Cause: Impurities in your starting materials (bromopyrazole, boronic acid, or amine) or solvent can poison the catalyst. Boronic acids, in particular, can degrade upon storage.

    • Solution: Ensure your bromopyrazole is pure. Use freshly purchased or recrystallized boronic acid. Distill solvents and rigorously degas them before use to remove oxygen, which can oxidize the active Pd(0) catalyst.

troubleshooting_workflow start Start: Low/No Yield check_catalyst Is the catalyst system modern? (e.g., Buchwald Precatalyst + Biaryl Ligand) start->check_catalyst upgrade_catalyst Action: Switch to a modern catalyst system (e.g., XPhos/SPhos for Suzuki, tBuBrettPhos for C-N) check_catalyst->upgrade_catalyst No check_base Is the base appropriate and fresh? check_catalyst->check_base Yes upgrade_catalyst->check_base screen_base Action: Screen alternative bases (e.g., K3PO4 for Suzuki, LHMDS for C-N) check_base->screen_base No check_conditions Are reaction conditions optimized? (Solvent, Temperature, Concentration) check_base->check_conditions Yes screen_base->check_conditions screen_conditions Action: Screen solvents (Dioxane, Toluene) and increase temperature cautiously. check_conditions->screen_conditions No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes screen_conditions->check_reagents purify_reagents Action: Purify starting materials. Ensure rigorous degassing of solvent. check_reagents->purify_reagents No success Problem Solved check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem 2: Catalyst Deactivation and Palladium Black Formation

Q: My reaction starts but then stalls, and the mixture turns black. What is happening?

A: This is a classic sign of catalyst deactivation via the formation of palladium black, which is an inactive, agglomerated form of palladium metal.[17]

  • Primary Cause: Ligand Dissociation. The most common cause is the loss of the stabilizing phosphine ligand from the palladium center. These "naked" Pd(0) atoms are highly unstable and rapidly aggregate into palladium black. This can be exacerbated by high temperatures or if the ligand itself degrades.

  • Prevention Strategy 1: Increase Ligand Ratio. While precatalysts provide a 1:1 ratio, adding a slight excess of the ligand (e.g., moving to a 1:1.1 or 1:1.5 Pd:Ligand ratio) can help keep the palladium center coordinated and soluble, preventing aggregation.[1] However, a large excess can inhibit the reaction.

  • Prevention Strategy 2: Use a More Robust Ligand. Some ligands are more thermally stable and less prone to degradation. If you suspect ligand decomposition at high temperatures, consider switching to a different class of biaryl phosphine ligand.

  • Prevention Strategy 3: Check for Coordinating Impurities. Amines themselves can act as ligands and in some cases may displace the desired phosphine ligand, leading to deactivation.[18] Ensure your starting materials are clean.

Problem 3: Significant Side Product Formation

Q: I am getting my desired product, but also a significant amount of side products like dehalogenated starting material or homocoupled products. How can I suppress these?

A: These side reactions compete with your desired transformation and lower your yield.

  • Dehalogenation (Bromo- to H-):

    • Cause: This occurs when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture (e.g., solvent, base, or amine) followed by reductive elimination.[19]

    • Solution: Ensure your solvent is anhydrous and pure. If using an amine base like triethylamine, consider switching to an inorganic base. Select a ligand that promotes reductive elimination of the desired product faster than competing pathways.

  • Protodeboronation (in Suzuki Coupling):

    • Cause: The boronic acid reacts with residual water or other protic sources to cleave the C-B bond, destroying your nucleophile.[1] This is especially problematic with electron-rich or unstable heteroaryl boronic acids.

    • Solution: Use anhydrous conditions and ensure your base is dry. Sometimes, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid coupling together. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorously degas your reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.

Data Presentation: Catalyst System Comparison

The selection of the catalyst system is paramount for success. The tables below summarize literature data for common coupling reactions with bromopyrazoles.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (5) - Na₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 100 12 75-90
Pd₂(dba)₃ (3.5) XPhos (7.0) K₃PO₄ (2.0) 1,4-Dioxane 100 15-20 61-86 [1]

| XPhos Pd G2 (2-4) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 70-85 |[20] |

Table 2: Buchwald-Hartwig Amination of N-Substituted 4-Bromopyrazoles

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (5) tBuDavePhos (10) NaOtBu (1.5) Toluene 100 18 ~70 [21]

| tBuBrettPhos Precatalyst (2) | - | LHMDS (2.2) | THF | 65 | 12-24 | 70-95 |[2] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an N-substituted bromopyrazole with an arylboronic acid using a modern precatalyst.

suzuki_protocol prep 1. Preparation - Add bromopyrazole (1.0 equiv), boronic acid (1.5 equiv),  and K3PO4 (2.0 equiv) to an oven-dried flask. inert 2. Inert Atmosphere - Seal the flask, evacuate and backfill with argon (3x). prep->inert reagents 3. Reagent Addition - Add XPhos Pd G2 precatalyst (2-4 mol%). - Add degassed 1,4-Dioxane/H2O (4:1). inert->reagents reaction 4. Reaction - Heat the mixture to 100 °C with vigorous stirring  for 16-24 hours. reagents->reaction workup 5. Workup - Cool to RT, dilute with ethyl acetate. - Filter through celite, wash with water and brine. reaction->workup purify 6. Purification - Dry the organic layer, concentrate, and purify  by column chromatography. workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G2, 2-4 mol%).

  • Add the required volume of degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to make a ~0.1 M solution) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the challenging coupling of bromopyrazoles with primary or secondary amines using a highly active catalyst system.

Methodology:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuBrettPhos precatalyst, 1-2 mol%).

  • Seal the tube, and evacuate and backfill with argon (3x).

  • Add the bromopyrazole (1.0 equiv) and the amine (1.2 equiv). If the amine is a solid, add it with the catalyst. If it is a liquid, add it via syringe after the solvent.

  • Add the degassed solvent (e.g., THF or Toluene, to make a ~0.2 M solution).

  • Add the base (e.g., LHMDS as a 1.0 M solution in THF, 2.2 equiv) dropwise at room temperature.

  • Seal the tube tightly and place it in a preheated oil bath or heating block at 65-80 °C.

  • Stir for 12–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then follow the extraction and purification procedure described in Protocol 1.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Buchwald-Hartwig Amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • Troubleshooting: Amin
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

Sources

Technical Support Center: Controlling Regioselectivity in the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct pyrazole cores. The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a cornerstone of heterocyclic chemistry. However, a significant challenge, particularly with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity to obtain the desired pyrazole isomer.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and master the regiochemical outcomes of your Knorr pyrazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity in the Knorr pyrazole synthesis?

The regioselectivity of the Knorr synthesis is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. The regiochemical outcome is dictated by which carbonyl group is preferentially attacked.

The key factors are:

  • Electronic Effects of Substituents: The relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its electrophilicity.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.

  • Reaction pH and Catalysis: The reaction is typically acid-catalyzed.[1][2][3] The pH of the reaction medium can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting their reactivity and the regioselectivity. Acid catalysis activates the carbonyl group for nucleophilic attack by protonating the carbonyl oxygen.[4]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.[5][6]

Q2: How does the nature of the hydrazine substituent affect regioselectivity?

The substituent on the hydrazine (R-NHNH₂) plays a crucial role. The two nitrogen atoms in a substituted hydrazine have different nucleophilicities. For example, in phenylhydrazine, the nitrogen atom directly attached to the phenyl group is less nucleophilic due to the electron-withdrawing nature of the aromatic ring. The terminal -NH₂ group is therefore the more potent nucleophile and will preferentially attack the more electrophilic carbonyl carbon.

Q3: My Knorr synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

Obtaining a mixture of regioisomers is a common issue. Here are some strategies to enhance selectivity:

  • Modify the 1,3-Dicarbonyl: If possible, alter the substituents on the dicarbonyl to create a greater electronic or steric bias. For example, introducing a bulky group near one carbonyl can direct the reaction to the other.

  • Change the Hydrazine Derivative: Using a hydrazine with a different electronic or steric profile can alter the regiochemical outcome.

  • Optimize Reaction Conditions:

    • pH Control: Carefully adjust the pH. In some cases, running the reaction under more or less acidic conditions can favor one regioisomer. For example, acidic conditions generally accelerate the reaction, but the optimal pH for selectivity may need to be determined empirically.[4]

    • Solvent Screening: As mentioned, switching to a fluorinated alcohol like TFE or HFIP can significantly enhance regioselectivity.[5][6]

    • Temperature: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.

Q4: Why is my reaction mixture turning a deep yellow or red color?

Discoloration, often described as a "sinful yellow/red," is frequently observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[7] This is often due to the formation of colored impurities from the hydrazine starting material, potentially through oxidative processes.

Troubleshooting this issue:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction can become acidic, promoting byproduct formation. Adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities.

  • Purification: These colored impurities can often be removed during workup and purification, for example, by washing the crude product with a non-polar solvent like toluene.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Pyrazole Product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction conditions (temperature, catalyst).1. Monitor the reaction by TLC to ensure completion.[8] 2. Run the reaction under an inert atmosphere if oxidative degradation is suspected. 3. Optimize the reaction temperature and catalyst concentration. Acetic acid is a common catalyst.[8]
Formation of a Mixture of Regioisomers 1. Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. 2. Insufficient steric or electronic bias.1. Modify the substituents on the 1,3-dicarbonyl to enhance the difference in reactivity between the carbonyls. 2. Screen different solvents, particularly fluorinated alcohols like TFE or HFIP, which have been shown to improve regioselectivity.[5][6] 3. Adjust the reaction pH; the optimal pH for selectivity may differ from the pH for the fastest reaction rate.[4]
Isolation of Hydrazone Intermediate 1. The intramolecular cyclization step is slow or inhibited. 2. Reaction conditions are not forcing enough to promote cyclization and dehydration.1. Increase the reaction temperature or prolong the reaction time. 2. Ensure adequate acid catalysis, as the cyclization step is also acid-catalyzed.[4] At pH 7, the hydrazone can be trapped without cyclization.[4]
"Sinful" Yellow/Red Discoloration of Reaction Mixture 1. Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[7]1. If using a hydrazine salt, add one equivalent of a mild base (e.g., sodium acetate) to neutralize the acid. 2. Conduct the reaction under an inert atmosphere. 3. Remove colored impurities during purification by washing with a suitable solvent like toluene.
Difficulty in Product Crystallization 1. The product may be an oil at room temperature. 2. Presence of impurities inhibiting crystallization.1. Cool the reaction mixture in an ice bath and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[9] 2. Vigorously stir the mixture with a small amount of a non-polar solvent like diethyl ether to induce precipitation.[9] 3. Purify the crude product by column chromatography before attempting crystallization.

Visualizing the Path to Regiocontrol

The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound. The following diagram illustrates the two competing pathways leading to the formation of regioisomers.

Knorr_Regioselectivity Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Pathway B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

Competing pathways in the Knorr synthesis.

The key to controlling regioselectivity is to favor one pathway over the other by manipulating the electronic and steric properties of the reactants and optimizing the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details a classic Knorr synthesis where regioselectivity is not a concern due to the nature of the final product, but it serves as a fundamental example of the reaction setup.[9]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[9]

  • Heat the reaction mixture under reflux for 1 hour.[9]

  • Cool the resulting syrup in an ice bath.[9]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[9]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[9]

Protocol 2: General Procedure for Regiocontrol using Acid Catalysis

This protocol provides a starting point for optimizing regioselectivity through acid catalysis.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate)

  • Substituted hydrazine (e.g., hydrazine hydrate)

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a suitable vial, combine the 1,3-dicarbonyl (1.0 equivalent) and the hydrazine (2.0 equivalents).[8]

  • Add a solvent such as 1-propanol.[8]

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[8]

  • Heat the reaction mixture with stirring (e.g., at 100°C) for 1 hour or until the starting material is consumed as monitored by TLC.[8]

  • Upon completion, add water to the hot reaction mixture to precipitate the product.[8]

  • Allow the mixture to cool slowly to facilitate crystallization.[8]

  • Isolate the product by filtration. The ratio of regioisomers can be determined by ¹H NMR or other suitable analytical techniques.

To control regioselectivity, this general procedure can be modified by varying the amount of acid, changing the solvent (e.g., to TFE), or altering the reaction temperature.

Logical Workflow for Troubleshooting Regioselectivity

When faced with a regioselectivity challenge, a systematic approach is crucial. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Start: Unsatisfactory Regioselectivity Analyze Analyze Reactants: Assess Electronic & Steric Differences Start->Analyze Modify_Substrates Can Substrates be Modified? Analyze->Modify_Substrates Modify_Yes Redesign 1,3-Dicarbonyl or Hydrazine Modify_Substrates->Modify_Yes Yes Modify_No Proceed to Condition Optimization Modify_Substrates->Modify_No No Analyze_Results Analyze Isomer Ratio (NMR, LC-MS) Modify_Yes->Analyze_Results Solvent_Screen Solvent Screening: Ethanol, TFE, HFIP, etc. Modify_No->Solvent_Screen pH_Optimization pH/Catalyst Optimization: Vary Acid Concentration Solvent_Screen->pH_Optimization Temp_Optimization Temperature Optimization: Lower Temperature pH_Optimization->Temp_Optimization Temp_Optimization->Analyze_Results Success Success: Desired Regioisomer Obtained Analyze_Results->Success Satisfactory Failure Re-evaluate Strategy Analyze_Results->Failure Unsatisfactory Failure->Analyze

Systematic approach to optimizing regioselectivity.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Slideshare. knorr pyrazole synthesis. [Link]

  • Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • YouTube. Knorr Pyrazole Synthesis. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • RSC Publishing. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]

  • ResearchGate. Knorr pyrazole synthesis. [Link]

  • ResearchGate. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

  • PubMed. Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. [Link]

Sources

Technical Support Center: HPLC Purification of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. This document provides in-depth guidance, field-proven methodologies, and robust troubleshooting strategies tailored for researchers and drug development professionals. Our goal is to empower you to achieve high-purity isolation of this key synthetic intermediate by explaining the causality behind our recommended experimental choices.

Section 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses the most common questions encountered when developing a purification method for this compound, establishing a scientifically sound foundation for your experimental work.

Q1: What is the most effective HPLC mode for purifying this compound?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for this class of molecules.[1] The target compound, a halogenated heterocyclic, possesses moderate lipophilicity (estimated log P of 1.5-2.0), making it ideal for separation based on hydrophobic interactions with a non-polar stationary phase.[2][3] RP-HPLC offers excellent resolution and recovery for a wide range of small organic molecules.[2]

Q2: Which column (stationary phase) should I start with?

Answer: A C18 column is the recommended starting point. C18 (octadecylsilane) phases are the most common in reversed-phase chromatography, offering a high degree of hydrophobicity and a large surface area, which provides excellent retention and separation capacity for compounds like this pyrazole derivative.[1] For particularly challenging separations or to optimize resolution, a C8 column could be considered for slightly less retention.[1]

Q3: What are the recommended mobile phases and gradient conditions?

Answer: A binary gradient system of water and an organic solvent is standard.

  • Solvents: Acetonitrile (ACN) or Methanol (MeOH) are the preferred organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which may be advantageous for resolving closely eluting impurities.

  • Additives: This is a critical parameter. The pyrazole ring contains basic nitrogen atoms that can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing.[4] To counteract this, a mobile phase additive is often used. However, the Tetrahydropyran (THP) protecting group is an acetal, which is highly sensitive to acid and can be cleaved under acidic conditions .[5][6][7]

    • Recommended Approach: Start with no acid additive . If peak shape is acceptable, this is the safest method.

    • If Peak Tailing Occurs: Introduce a very mild acid or a buffer. A low concentration of acetic acid (0.1%) or an ammonium acetate buffer (e.g., 10 mM, pH adjusted to near neutral) is a much safer choice than stronger acids like Trifluoroacetic Acid (TFA) or Formic Acid (FA).[8]

  • Gradient: A typical starting gradient would be to run from a high aqueous composition (e.g., 95% Water) to a high organic composition (e.g., 95% ACN) over 20-30 minutes. This allows for the elution of polar impurities first, followed by the product and then more non-polar byproducts.

Q4: The THP group introduces a new stereocenter. How does this impact purification?

Answer: This is an excellent and crucial observation. The reaction of a pyrazole with 3,4-dihydro-2H-pyran introduces a new chiral center at the anomeric carbon (C2) of the pyran ring.[5][7]

  • If your starting pyrazole is achiral: You will form a racemic mixture of two enantiomers. On a standard (achiral) C18 column, these enantiomers will not separate and will elute as a single peak.

  • If your starting material is already chiral: You will form a mixture of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral C18 column .[7] You may observe two closely eluting peaks corresponding to the two diastereomers.

  • For Enantiomer Separation: If you need to separate the enantiomers from a racemic mixture, you must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have demonstrated excellent capability for resolving pyrazole enantiomers.[9]

Section 2: Troubleshooting Guide

Even with a well-designed method, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The basic nitrogen on the pyrazole ring is interacting with acidic silanol groups on the column packing.[4] 2. Column Overload: Injecting too much sample mass.1. Optimize Mobile Phase: Add a mild competitor, such as 10 mM ammonium acetate, to the mobile phase. Avoid strong acids. 2. Use a High-Quality Column: Modern, high-purity, end-capped C18 columns have fewer residual silanols. 3. Reduce Sample Load: Decrease the injection volume or the concentration of the sample.
New, Unexpected Peak Appears (Often Early Eluting) On-Column Degradation: The acidic nature of the mobile phase or the silica surface is cleaving the acid-labile THP protecting group.[6][7] The resulting unprotected pyrazole is more polar and will elute earlier.1. Remove Acid: Immediately remove any strong acid (TFA, FA) from the mobile phase. 2. Increase pH: Switch to a buffered mobile phase at a neutral or slightly basic pH (e.g., ammonium bicarbonate, pH 8). Ensure your silica-based column is rated for use at the selected pH (most are stable up to pH ~7.5).
Low Resolution / Co-elution of Impurities 1. Suboptimal Gradient: The gradient slope is too steep, not allowing enough time for separation.[10] 2. Poor Selectivity: The chosen mobile phase/stationary phase combination does not differentiate well between the product and impurity.1. Flatten the Gradient: Decrease the rate of change of the organic solvent percentage per minute in the region where the peaks of interest are eluting. 2. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). The different solvent properties can alter elution order and improve resolution. 3. Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of closely related compounds.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column is not returned to the initial mobile phase conditions for a sufficient time between runs. 2. Mobile Phase Preparation: Inconsistent preparation or errors from the pump's online mixing system.[11] 3. Temperature Fluctuations: The ambient lab temperature is changing.1. Increase Equilibration Time: Ensure at least 10-15 column volumes of the starting mobile phase are flushed through the column before the next injection. 2. Premix Solvents: Manually prepare the mobile phase to eliminate variability from the pump proportioning valves.[11] 3. Use a Column Thermostat: Set a constant column temperature (e.g., 30 °C) to ensure consistent chromatography.[10]
Broad or Split Peak (for a single product) Diastereomer Formation: If your precursor was chiral, you have likely formed diastereomers that are partially separating on your achiral column.[7]1. Confirm Identity: Collect fractions across the peak and analyze by NMR or MS to confirm both species are product diastereomers. 2. Optimize for Separation: Treat this as a low-resolution problem. Flatten the gradient and/or change the organic modifier to achieve baseline separation of the two diastereomers.
Section 3: Experimental Protocols

This section provides a validated starting point for your purification workflow.

Protocol 1: Standard Preparative RP-HPLC Method

This protocol is designed for the purification of 50-100 mg of crude material.

  • Column: C18, 5 µm particle size, 250 x 21.2 mm (or similar preparative dimensions).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Preparation: Dissolve the crude 5-Bromo-1-(THP)-1H-pyrazole in a minimal amount of a strong solvent like Methanol or DMSO, then dilute with Water to a final concentration where the sample is fully dissolved (e.g., 10-20 mg/mL). Ensure the final injection solvent is as similar to the initial mobile phase as possible to prevent peak distortion.[10] Filtering the sample through a 0.45 µm syringe filter is highly recommended.[12]

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: UV at 220 nm[13]

    • Injection Volume: 1-5 mL (depending on concentration and column capacity)

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      25.0 95
      30.0 95
      30.1 40

      | 35.0 | 40 |

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main product peak.

  • Post-Processing: Analyze collected fractions by analytical HPLC or TLC to confirm purity. Combine pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.

Section 4: Visualized Workflows & Logic

To further clarify the processes, the following diagrams illustrate the key decision-making workflows.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Analysis cluster_dev Phase 2: Method Optimization cluster_scale Phase 3: Scale-Up & Purification TLC Analyze Crude on TLC (Hexane/EtOAc) Analyt_HPLC Run Analytical HPLC Scout (C18, Fast Gradient) TLC->Analyt_HPLC Provides initial polarity estimate Select_Col Select Column (Start with C18) Analyt_HPLC->Select_Col Confirms RP suitability Opt_Grad Optimize Gradient (Shallow slope around product) Select_Col->Opt_Grad Check_Peak Assess Peak Shape Opt_Grad->Check_Peak Add_Mod Tailing? Add Mild Modifier (e.g., NH4OAc) Check_Peak->Add_Mod Poor Shape Prep_HPLC Run Preparative HPLC Check_Peak->Prep_HPLC Good Shape Add_Mod->Opt_Grad Re-optimize Collect_Frac Collect Fractions Prep_HPLC->Collect_Frac Analyze_Frac Analyze Fractions (TLC or Analytical HPLC) Collect_Frac->Analyze_Frac Combine Combine Pure Fractions & Evaporate Solvent Analyze_Frac->Combine HPLCTroubleshooting Start Problem Observed in Chromatogram Prob_PeakShape Poor Peak Shape? Start->Prob_PeakShape Prob_Resolution Low Resolution? Start->Prob_Resolution Prob_NewPeak Unexpected Peak? Start->Prob_NewPeak Cause_Silanol Silanol Interaction Prob_PeakShape->Cause_Silanol Yes (Tailing) Cause_Overload Column Overload Prob_PeakShape->Cause_Overload Yes (Fronting) Cause_Gradient Gradient Too Steep Prob_Resolution->Cause_Gradient Yes Cause_Selectivity Poor Selectivity Prob_Resolution->Cause_Selectivity Yes Cause_Degradation THP Cleavage (Acidic Mobile Phase) Prob_NewPeak->Cause_Degradation Yes (Early eluting) Sol_Modifier Add Mild Modifier (NH4OAc) Cause_Silanol->Sol_Modifier Sol_Load Reduce Sample Load Cause_Overload->Sol_Load Sol_Gradient Flatten Gradient Cause_Gradient->Sol_Gradient Sol_Solvent Switch ACN <=> MeOH Cause_Selectivity->Sol_Solvent Sol_RemoveAcid Remove Acid / Use Buffer Cause_Degradation->Sol_RemoveAcid

Caption: A decision tree for troubleshooting common HPLC purification issues.

References
  • Mikael Mahler, V. T. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic. Teledyne ISCO.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Sigma-Aldrich. (n.d.). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7289.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 176–183.
  • International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Smolecule. (n.d.). 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). This compound.
  • Agilent. (2015, October 15). HPLC Troubleshooting.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Agrawal, V. P., Desai, S. S., & Jani, G. K. (2016). Development of RP-HPLC method for simultaneous determination of Brimonidine tartrate and Brinzolamide by QbD approach and its validation. Eurasian Journal of Analytical Chemistry, 11(2), 63-78.
  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
  • Analytical Chemistry. (2023, January 10).
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • Vanaplli, G. K., & Mondal, S. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Journal of Drug Delivery and Therapeutics, 9(2-s), 214-222.

Sources

Technical Support Center: Troubleshooting Unexpected Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for overcoming challenges during their experimental work. Pyrazoles are a cornerstone in medicinal chemistry, and their synthesis, while often straightforward, can present unexpected hurdles. This guide addresses specific issues related to the formation of unanticipated intermediates and byproducts, offering in-depth explanations and validated protocols to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is yielding a significant amount of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines. The reaction can proceed through two different pathways, leading to a mixture of pyrazole products that are often difficult to separate.[1] The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents on both reactants.

Several factors influence which regioisomer is favored:

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one regioisomer compared to traditional solvents like ethanol.[2] This is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can modulate the reactivity of the two carbonyl groups.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Optimization:

    • Protocol: Dissolve the unsymmetrical 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE). Add the monosubstituted hydrazine dropwise at room temperature. Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Rationale: TFE can stabilize intermediates through hydrogen bonding, leading to a more ordered transition state and favoring the formation of one regioisomer.[2]

  • pH Control:

    • Protocol: In a protic solvent like ethanol, add a catalytic amount of a mild acid (e.g., acetic acid). Alternatively, for certain substrates, a basic catalyst may improve selectivity.

    • Rationale: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the regioselectivity of the initial condensation step.

  • Temperature Adjustment:

    • Protocol: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable regioisomer.

    • Rationale: The activation energies for the formation of the two regioisomers may differ. Lowering the temperature can amplify this difference, leading to a higher selectivity for the product with the lower activation barrier.

Data Presentation: Solvent Effects on Regioselectivity

SolventTemperature (°C)Ratio of Regioisomer A:B
Ethanol801.5 : 1
Toluene1101.2 : 1
2,2,2-Trifluoroethanol (TFE)2515 : 1
Acetic Acid1003 : 1

This table illustrates the potential impact of solvent choice on the regioselectivity of a hypothetical pyrazole synthesis.

Visualization: Regioselective Pyrazole Synthesis

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Pathway A Pathway A Unsymmetrical\n1,3-Dicarbonyl->Pathway A Attack at C1 Pathway B Pathway B Unsymmetrical\n1,3-Dicarbonyl->Pathway B Attack at C3 Monosubstituted\nHydrazine Monosubstituted Hydrazine Monosubstituted\nHydrazine->Pathway A Monosubstituted\nHydrazine->Pathway B Regioisomer A Regioisomer A Pathway A->Regioisomer A Regioisomer B Regioisomer B Pathway B->Regioisomer B

Caption: Regioselectivity in pyrazole synthesis arises from two competing reaction pathways.

FAQ 2: I've isolated a pyrazolone instead of the expected pyrazole. What led to this unexpected product?

Answer: The formation of a pyrazolone is a common deviation in pyrazole synthesis, particularly when a β-ketoester is used as the 1,3-dicarbonyl component.[3][4] A pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group.[4]

The key difference in the reaction pathway lies in the final cyclization and dehydration steps. Instead of the second nitrogen of the hydrazine attacking the second carbonyl group to form a dihydropyrazole intermediate that then aromatizes, it can attack the ester carbonyl, leading to the formation of a stable pyrazolone ring.[3]

Troubleshooting Protocol: Favoring Pyrazole Formation over Pyrazolone

  • Choice of Starting Material:

    • Protocol: If possible, substitute the β-ketoester with a 1,3-diketone.

    • Rationale: The ketone carbonyl is generally more reactive towards nucleophilic attack by the second nitrogen of the hydrazine than the ester carbonyl, thus favoring the formation of the pyrazole ring.

  • Reaction Conditions:

    • Protocol: Use a stronger acid catalyst and higher reaction temperatures.

    • Rationale: Harsher conditions can promote the dehydration of the intermediate, which is necessary for the formation of the aromatic pyrazole ring, and may disfavor the competing cyclization that leads to the pyrazolone.

Visualization: Pyrazole vs. Pyrazolone Formation

G Start Hydrazine + β-Ketoester Intermediate Hydrazone Intermediate Start->Intermediate Pyrazole_Pathway Intramolecular Attack on Ketone Intermediate->Pyrazole_Pathway Favored by 1,3-diketones Pyrazolone_Pathway Intramolecular Attack on Ester Intermediate->Pyrazolone_Pathway Favored by β-ketoesters Pyrazole Pyrazole Product Pyrazole_Pathway->Pyrazole Pyrazolone Pyrazolone Product Pyrazolone_Pathway->Pyrazolone

Caption: Divergent pathways from a common hydrazone intermediate.

FAQ 3: My reaction has produced a bis-pyrazole. How can I avoid this side product?

Answer: The formation of bis-pyrazoles can occur through several mechanisms, often involving the reaction of two molecules of the pyrazole precursor or the reaction of the initial pyrazole product with remaining starting materials. This is more common when using certain types of starting materials, such as those with multiple reactive sites.[5][6]

Troubleshooting Protocol: Minimizing Bis-Pyrazole Formation

  • Stoichiometry Control:

    • Protocol: Carefully control the stoichiometry of the reactants. Use a slight excess of the hydrazine component if the 1,3-dicarbonyl is the limiting reagent to ensure its complete consumption.

    • Rationale: Preventing an excess of the dicarbonyl compound can minimize the chance of it reacting with the newly formed pyrazole.

  • Slow Addition:

    • Protocol: Add the 1,3-dicarbonyl compound slowly to a solution of the hydrazine.

    • Rationale: This maintains a low concentration of the dicarbonyl compound throughout the reaction, reducing the likelihood of side reactions that lead to bis-pyrazole formation.

  • Purification of Starting Materials:

    • Protocol: Ensure the purity of your starting materials. Impurities can sometimes catalyze the formation of byproducts.

    • Rationale: Contaminants may initiate or participate in side reactions.

FAQ 4: I have an unidentifiable, persistent impurity. What are the next steps for characterization?

Answer: When a persistent, unidentifiable impurity is present, a systematic approach to its characterization is necessary. This typically involves a combination of chromatographic separation and spectroscopic analysis.

Troubleshooting Protocol: Impurity Identification Workflow

  • Chromatographic Separation:

    • Protocol: Attempt to isolate the impurity using preparative thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC).

    • Rationale: A pure sample of the impurity is essential for accurate spectroscopic analysis.

  • Mass Spectrometry (MS):

    • Protocol: Obtain a mass spectrum of the isolated impurity. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

    • Rationale: The molecular weight and isotopic pattern provide crucial information about the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Acquire a full suite of NMR spectra for the isolated impurity, including ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC).

    • Rationale: NMR provides detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each nucleus.

Visualization: Impurity Characterization Workflow

G Start Persistent Impurity Detected Isolation Isolate Impurity (Prep TLC, HPLC, Column) Start->Isolation MS Mass Spectrometry (LC-MS, HRMS) Isolation->MS NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Structure Elucidate Structure MS->Structure NMR->Structure Optimize Optimize Reaction Conditions to Avoid Impurity Structure->Optimize

Caption: A systematic workflow for the identification and mitigation of unknown impurities.

References
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Aouad, M. R. (2017). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Acta Chimica et Pharmaceutica Indica.
  • Al-Masoudi, N. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series. Available at: [Link]

  • CUTM Courseware. pyrazole.pdf. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Jasiński, R. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (1981). Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. Journal of Heterocyclic Chemistry. Available at: [Link]

  • El-Metwaly, N. M. (2021). Synthetic mechanism of bis‐azopyrazolin‐5‐one. Journal of the Chinese Chemical Society. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Knorr Pyrazole Synthesis. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Available at: [Link]

  • Wikipedia. Pyrazolone. Available at: [Link]

  • Slideshare. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Organic Syntheses. 4. Available at: [Link]

  • Al-Masoudi, N. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series. Available at: [Link]

  • ACS Publications. Inorganic Chemistry Ahead of Print. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • Torres-García, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]

  • ResearchGate. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Available at: [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • ResearchGate. (2018). A one-step synthesis of pyrazolone. Available at: [Link]

  • JoMCCT - STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.. Available at: [Link]

Sources

Technical Support Center: Optimizing C-N Bond Formation with Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing C-N bond formation with bromopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. The aim is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors. The C-N bond formation involving bromopyrazoles is a cornerstone of many pharmaceutical and materials science applications, and mastering this reaction is key to success.[1][2]

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

Question 1: I am observing low to no conversion in my Buchwald-Hartwig amination of a bromopyrazole. What are the likely causes and how can I systematically troubleshoot this?

Low or no conversion is a frequent issue that can be traced back to several factors. A systematic approach is crucial for efficient problem-solving.

Initial Checks (The "Usual Suspects"):

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). This includes degassing all solvents and reagents thoroughly. For rigorous exclusion of air, employing a Schlenk line is best practice.[3][4][5]

  • Reagent Quality: The purity of your starting materials, catalyst, ligand, and base is paramount. Old or improperly stored reagents can significantly impede the reaction. For instance, palladium precatalysts should be handled with care to prevent degradation, and bases like sodium tert-butoxide are hygroscopic and can lose activity if exposed to moisture.

Systematic Troubleshooting & Optimization:

  • Catalyst and Ligand Choice: Not all ligands are created equal, especially for challenging heterocyclic substrates like pyrazoles.[6] Pyrazoles can act as inhibitors by coordinating to the palladium center, leading to catalyst deactivation.[6][7]

    • Expert Insight: For bromopyrazoles, bulky, electron-rich biarylphosphine ligands are often the key to success. Ligands like tBuBrettPhos have shown particular efficacy in the amination of unprotected bromoimidazoles and bromopyrazoles.[7][8] Consider screening a panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice of base can dramatically influence the outcome.

    • For unprotected N-H pyrazoles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often preferred to deprotonate the pyrazole NH without competing in the coupling reaction.

    • For N-protected pyrazoles, common strong bases like NaOtBu or KOtBu are generally effective.[9] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, though they may require higher temperatures or longer reaction times.[9][10]

  • Solvent and Temperature: Aprotic solvents such as toluene, dioxane, or THF are commonly used. The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A typical starting point is 80-110 °C.[11]

Question 2: My reaction is producing significant side products. What are the common side reactions and how can I mitigate them?

The formation of side products can complicate purification and reduce the yield of your desired product. Understanding the potential unproductive pathways is the first step to overcoming them.[10]

Common Side Reactions and Their Solutions:

Side Product Potential Cause Recommended Solution
Hydrodehalogenation Presence of a hydrogen source (e.g., water, protic solvents) and a catalyst system that favors β-hydride elimination.Ensure anhydrous conditions. Use a well-defined precatalyst and a suitable ligand that promotes reductive elimination over β-hydride elimination.
Homocoupling of Amine Can occur under certain conditions, particularly with primary amines.Use a ligand that sterically disfavors the binding of a second amine molecule to the palladium center. BrettPhos is a good example of a ligand that helps prevent over-arylation of primary amines.[10]
Protodebromination of the Bromopyrazole Traces of water or other proton sources in the reaction mixture.Rigorously dry all reagents and solvents.
Decomposition of Starting Material or Product Reaction temperature is too high, or the base is too strong for the functional groups present.Lower the reaction temperature and/or screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).
Question 3: I am working with a sterically hindered amine and a substituted bromopyrazole, and the reaction is sluggish. How can I drive it to completion?

Steric hindrance on either coupling partner can significantly slow down the reaction rate.

  • Ligand Choice is Critical: For sterically demanding substrates, ligands with a larger bite angle and increased bulk can be more effective. These ligands can promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can help to increase the reaction rate.

  • Microwave Irradiation: For particularly challenging couplings, microwave-assisted heating can sometimes provide the necessary energy to overcome the activation barrier and shorten reaction times.[11][12]

Frequently Asked Questions (FAQs)

What is the best type of palladium source to use?

While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species.[9] For more reproducible and often more active catalytic systems, it is highly recommended to use pre-formed palladium precatalysts. These are air-stable complexes that readily form the active Pd(0) catalyst under the reaction conditions.[9][10]

Should I protect the N-H of my pyrazole before the coupling reaction?

While N-protection can be a valid strategy, it adds extra steps to your synthesis. Fortunately, robust methods have been developed for the direct amination of unprotected N-H heterocycles.[7][8] The key is often the use of a strong, non-nucleophilic base like LiHMDS to deprotonate the pyrazole in situ.

Can I use a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?

Yes, the Ullmann condensation is a classic method for C-N bond formation and can be an effective alternative.[13][14][15]

  • Traditional Ullmann Conditions: These often require high temperatures and stoichiometric amounts of copper.[13][15][16]

  • Modern Ullmann-type Reactions: The use of ligands (often diamines or amino acids) can allow for catalytic amounts of copper and milder reaction conditions.[13][17]

The choice between palladium and copper catalysis will depend on your specific substrate, functional group tolerance, and cost considerations.

How can I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the reaction progress:[18][19]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, providing quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Bromopyrazoles

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%), and ligand (if not using a precatalyst, 1.1-1.2 equiv relative to Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[3][4]

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) and the degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC, LC-MS, or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Inert_Atmosphere Check Inert Atmosphere Start->Inert_Atmosphere Systematic Check Reagent_Quality Verify Reagent Quality Inert_Atmosphere->Reagent_Quality Catalyst_Ligand Optimize Catalyst/Ligand Reagent_Quality->Catalyst_Ligand If still no conversion Base_Selection Screen Different Bases Catalyst_Ligand->Base_Selection Solvent_Temp Adjust Solvent/Temperature Base_Selection->Solvent_Temp Success Reaction Successful Solvent_Temp->Success Optimization Complete

Caption: A systematic workflow for troubleshooting low conversion in C-N coupling reactions.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]Br OxAdd->Amine_Coord + HNR'R'' - Base-HBr Red_Elim L-Pd(0) Amine_Coord->Red_Elim Reductive Elimination Product Product Amine_Coord->Product Product (Ar-NR'R'')

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Troubleshooting low conversion in C-N coupling reactions.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 844–847.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed Central.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). ResearchGate.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview.
  • Performing Sensitive Reactions without a Schlenk Line. (n.d.).
  • Johnson, A. (2020, March 30). air sensitive reaction setup [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (n.d.). Journal of the American Chemical Society.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • Sun, C., Jiang, J., & Ye, S. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. (2016, July 7). PMC.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Fors, B. P., & Buchwald, S. L. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023, February 13). PubMed.
  • Benchchem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025, January 14). MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Buskes, M. J., & Blanco, M.-J. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Analytical methods for assessing retinal cell coupling using cut-loading. (2022, July 19). Semantic Scholar.
  • Analytical Techniques to Investigate the Neurochemical Basis of Behavior. (n.d.).

Sources

Technical Support Center: Managing Thermal Isomerization of N-Tetrahydropyran-2-yl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the thermal isomerization of N-tetrahydropyran-2-yl (N-THP) intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of N-THP protected compounds in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the issues to empower you to troubleshoot effectively.

Fundamental Principles: The Root of N-THP Thermal Lability

The N-tetrahydropyran-2-yl (N-THP) group is a valuable protecting group for amines, amides, and other nitrogen-containing functionalities. However, its stability can be compromised under thermal stress, often leading to what is broadly termed "isomerization." This is rarely a simple conformational change but rather a cascade of chemical transformations initiated by the lability of the N-THP group itself.

The N-THP Group: A Latent Source of Reactivity

Unlike its more robust oxygen-based counterpart (O-THP ether), the N-THP group is susceptible to cleavage under certain conditions, including elevated temperatures and the presence of Lewis or Brønsted acids.[1][2] The introduction of the THP moiety onto a nitrogen atom can be more challenging than onto an oxygen atom, and its stability can be influenced by the nature of the nitrogen functionality it is protecting.[2]

Formation of N-Acyliminium Ions: The Key Intermediate

The primary event in the thermal degradation of many N-THP intermediates is the cleavage of the C2-O bond of the tetrahydropyran ring. This process is often facilitated by trace acid or heat and leads to the formation of a highly reactive cyclic N-acyliminium ion.[3] These electrophilic species are central to understanding and controlling the subsequent "isomerization" pathways.[3]

The Aza-Prins Cyclization: A Common Consequence

Once formed, the N-acyliminium ion can be trapped by a tethered nucleophile, such as an alkene, leading to an intramolecular cyclization reaction known as the aza-Prins cyclization.[4][5] This can result in the formation of new heterocyclic ring systems, which are isomers of the starting material, hence the common misnomer of "thermal isomerization." The reaction conditions, including temperature and solvent, can significantly influence the efficiency and diastereoselectivity of this process.[4]

Ring-Chain Tautomerism

N-THP protected compounds can be considered to exist in a potential equilibrium with their open-chain tautomers. This equilibrium is heavily influenced by factors such as solvent, pH, and temperature.[1] Elevated temperatures can shift the equilibrium towards the open-chain iminium ion form, making the molecule susceptible to subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is "thermal isomerization" of an N-THP intermediate?

A1: In the context of N-THP protected compounds, "thermal isomerization" typically refers to a series of chemical reactions, not a simple change in stereochemistry. The most common pathway involves the thermal or acid-catalyzed ring-opening of the THP group to form a reactive N-acyliminium ion. This intermediate can then undergo intramolecular reactions, such as an aza-Prins cyclization, to form a new, isomeric product.

Q2: At what temperatures should I be concerned about the stability of my N-THP protected compound?

A2: There is no universal temperature threshold, as the stability of an N-THP group is highly dependent on the specific molecular structure, the presence of catalytic impurities (e.g., acids), and the solvent system. Generally, temperatures above 80 °C warrant careful monitoring of the reaction for the formation of byproducts. Some deprotection methods for O-THP ethers utilize temperatures around 90°C, suggesting that N-THP groups may also be labile in this range.[6]

Q3: Can I use N-THP protection for a substrate that will undergo a high-temperature reaction?

A3: It is advisable to avoid high-temperature reactions (>100 °C) if possible when an N-THP group is present. If a high-temperature step is unavoidable, it is crucial to rigorously exclude acidic impurities and consider the use of a non-polar, aprotic solvent. A preliminary small-scale stability study is highly recommended.

Q4: How can I detect the onset of thermal isomerization?

A4: Thin-layer chromatography (TLC) is the most straightforward method for initial detection. The appearance of new spots, often with different polarity than the starting material, is a key indicator. For more detailed analysis, 1H NMR spectroscopy can reveal the disappearance of the characteristic N-THP signals and the emergence of new resonances corresponding to the rearranged product. LC-MS is also a powerful tool for identifying the formation of isomeric byproducts.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: My N-THP protected starting material is consumed during a reaction, but I am not forming the desired product. TLC shows a new, major spot.

Question Answer and Actionable Advice
What is the likely identity of the new spot? The new spot is likely a product of thermal rearrangement, such as an aza-Prins cyclization product. The increased polarity of this new spot could be due to the unmasking of a hydroxyl group from the opened THP ring.
How can I confirm this? Isolate the byproduct by column chromatography and characterize it by 1H NMR, 13C NMR, and mass spectrometry. Look for the absence of the N-THP signals and the presence of signals corresponding to a new heterocyclic system.
What are the immediate steps to mitigate this side reaction? 1. Lower the reaction temperature: This is the most critical parameter. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Ensure rigorous exclusion of acid: Traces of acid can catalyze the formation of the N-acyliminium ion. Ensure all glassware is oven-dried and cooled under an inert atmosphere. If possible, use freshly distilled, anhydrous solvents. Consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture.
What if lowering the temperature is not feasible? If the desired reaction requires high temperatures, consider replacing the N-THP protecting group with a more thermally stable alternative, such as a Boc or Cbz group.

Experimental Workflow for Problem 1

Caption: Troubleshooting workflow for unexpected byproduct formation.

Problem 2: My reaction is sluggish, and upon extended heating, I observe a complex mixture of products.

Question Answer and Actionable Advice
What is causing the formation of a complex mixture? Prolonged heating, even at moderate temperatures, can lead to the slow formation of the N-acyliminium ion, which can then undergo various non-selective decomposition or rearrangement pathways. The initial product of isomerization may also be unstable under the reaction conditions, leading to further degradation.
How can I improve the reaction rate without increasing the temperature? 1. Increase catalyst loading (if applicable): If your desired transformation is catalytic, a higher catalyst loading may accelerate the reaction, reducing the required heating time. 2. Change the solvent: A more polar solvent may accelerate the desired reaction. However, be aware that polar solvents can also facilitate the formation of the N-acyliminium ion. A careful balance is needed. 3. Use microwave irradiation: Microwave heating can sometimes accelerate reactions at lower bulk temperatures, potentially minimizing thermal decomposition.
What analytical techniques can help me understand the product mixture? GC-MS or LC-MS are invaluable for identifying the components of a complex mixture. This can provide clues about the decomposition pathways at play.

Logical Relationship for Problem 2

Problem_2_Logic cluster_problem Problem cluster_consequence Consequence cluster_cause Underlying Cause cluster_solution Solutions SluggishReaction Sluggish Reaction ExtendedHeating Extended Heating SluggishReaction->ExtendedHeating leads to ComplexMixture Complex Mixture of Products ExtendedHeating->ComplexMixture IminiumFormation Slow formation of N-acyliminium ion ExtendedHeating->IminiumFormation IncreaseCatalyst Increase Catalyst Loading ChangeSolvent Optimize Solvent Microwave Use Microwave Irradiation Decomposition Non-selective decomposition and rearrangement IminiumFormation->Decomposition

Caption: Causal relationship and solutions for complex mixture formation.

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Test of an N-THP Intermediate

Objective: To determine the thermal stability of your N-THP protected compound under proposed reaction conditions.

Materials:

  • Your N-THP protected compound (approx. 10 mg)

  • Proposed reaction solvent (anhydrous, 1 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath with accurate temperature control

  • TLC plates and appropriate eluent system

  • Small, oven-dried reaction vial with a stir bar

Procedure:

  • To the reaction vial, add your N-THP compound and the solvent under an inert atmosphere.

  • Take a TLC sample at time zero.

  • Heat the reaction mixture to the target temperature.

  • Monitor the reaction by TLC every hour for the first 4 hours, and then at extended intervals as needed.

  • If new spots appear on the TLC, the compound is not stable under these conditions.

Protocol 2: General Procedure for Minimizing Thermal Isomerization

Objective: To perform a reaction with a thermally sensitive N-THP intermediate.

Procedure:

  • Glassware Preparation: All glassware must be rigorously cleaned and oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the bottle has been opened recently and handled under inert atmosphere.

  • Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add reagents at room temperature or below, if the reaction allows.

  • Heating: If heating is necessary, use the lowest possible temperature that affords a reasonable reaction rate. Use a precisely controlled heating mantle or oil bath.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to minimize reaction time.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching and work-up to prevent post-reaction degradation.

Quantitative Data Summary

ParameterRecommendation for Thermally Sensitive N-THP IntermediatesRationale
Temperature < 80 °C (ideally room temperature if possible)Minimizes the rate of N-acyliminium ion formation.
Solvent Non-polar, aprotic (e.g., Toluene, Dichloromethane)Reduces the stabilization of charged intermediates like the N-acyliminium ion.
Additives Non-nucleophilic base (e.g., Proton Sponge)Scavenges trace acid catalysts.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 189–198. [Link]

  • Cheng, J., & Hii, K. K. (2005). Palladium-catalysed hydroamination of 3,4-dihydro-2H-pyran. Tetrahedron Letters, 46(43), 7359-7361.
  • Speckamp, W. N., & Hiemstra, H. (1985).
  • Overman, L. E., & Ricca, D. J. (1995). Aza-Cope Rearrangement-Mannich Cyclizations for the Synthesis of Complex Piperidine Alkaloids. In Stereoselective Synthesis (pp. 283-294). Springer, Berlin, Heidelberg.
  • Sánchez-Sánchez, C., & Padwa, A. (2012). An aza-Prins cyclization approach to functionalized indolizidines from 2-allylpyrrolidines. Organic letters, 14(21), 5492-5495.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • García-García, P., & Padwa, A. (2015). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 80(15), 7735–7744. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved January 20, 2026, from [Link]

  • Speckamp, W. N. (1981). Intramolecular addition reactions of electrophilic carbenes to C=N and C=C bonds. Recueil des Travaux Chimiques des Pays-Bas, 100(10), 345-357.

Sources

Validation & Comparative

A Strategic Comparison: 5-Bromo-1-THP-pyrazole Versus Alternative Building Blocks in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architect's Choice in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening large, complex molecules, FBDD begins with small, low-molecular-weight fragments (typically <300 Da) that bind to the target protein with weak affinity.[3][4] The core principle is that these "atom-efficient" fragments form high-quality interactions, providing a more efficient starting point for optimization into potent and selective drug candidates.[5] The success of any FBDD campaign, however, is critically dependent on the quality and diversity of the fragment library.[5][6][7] The choice of the chemical scaffolds, or building blocks, used to construct this library is therefore a decision of paramount strategic importance.

Pyrazoles are a prominent class of heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[8][9] Their unique combination of features—acting as both hydrogen bond donors and acceptors, serving as bioisosteric replacements for other rings, and possessing metabolic stability—makes them a frequent component of approved drugs.[10][9][11] Within this class, 5-Bromo-1-THP-pyrazole has emerged as a particularly strategic building block for FBDD. This guide provides an in-depth comparison of 5-Bromo-1-THP-pyrazole with other common building blocks, supported by experimental rationale and protocols, to illuminate its advantages in modern drug discovery campaigns.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Target_Selection Target Selection & Validation Library_Design Fragment Library (100s-1000s compounds) Screening Biophysical Screening (NMR, SPR, X-ray) Library_Design->Screening Weak Binders (mM-µM) Hit_Validation Hit Validation & Characterization Screening->Hit_Validation Hit_Elaboration Fragment Growing, Linking, or Merging Hit_Validation->Hit_Elaboration Validated Hits SAR_Development Structure-Activity Relationship (SAR) Hit_Elaboration->SAR_Development Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Development->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Figure 1: The general workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

The Profile of a Power Player: 5-Bromo-1-THP-pyrazole

5-Bromo-1-THP-pyrazole is an organic compound featuring a pyrazole ring with a bromine atom at the 5-position and a tetrahydropyranyl (THP) group protecting the nitrogen at the 1-position.[12] This specific arrangement of functional groups is not accidental; it is a deliberate design that confers significant advantages for the construction of diverse and tractable fragment libraries.

The Strategic Trifecta: Pyrazole, Bromine, and THP
  • The Pyrazole Core: As a privileged scaffold, the pyrazole ring provides a stable, aromatic core capable of forming key hydrogen bond interactions with a protein target. The N-1 nitrogen can act as a hydrogen bond donor (once deprotected), while the N-2 nitrogen serves as a hydrogen bond acceptor.[11] This dual nature allows it to mimic interactions of more complex functional groups within a compact framework. Furthermore, pyrazole rings are generally resistant to metabolic degradation, a favorable property for downstream drug development.[9]

  • The Bromine Handle: The bromine atom at the 5-position is the molecule's primary vector for diversification. It serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[13][14] This allows for the rapid and predictable introduction of a vast range of chemical functionalities (aryl, heteroaryl, alkyl, amino groups, etc.), enabling the systematic exploration of the chemical space around the core fragment.[15][16]

  • The THP Protecting Group: The tetrahydropyranyl (THP) group is a crucial element that enhances the utility of the building block.

    • Prevents Isomerization: Unprotected pyrazoles can undergo tautomerization, and subsequent alkylation or acylation reactions can yield a mixture of N-1 and N-2 substituted isomers, complicating synthesis and purification.[11] The THP group directs all subsequent chemistry to other positions on the ring.

    • Chemical Stability: The THP ether is robust and stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides.[17][18] This orthogonality is critical, as it ensures the protecting group remains intact during cross-coupling reactions at the bromine position.

    • Improved Solubility: The THP group can improve the solubility of the parent molecule and its derivatives in organic solvents, which is beneficial for both reaction conditions and purification.[17][19]

    • Mild Deprotection: The THP group is readily cleaved under mild acidic conditions, which are typically compatible with a wide range of functional groups present in a more advanced molecule.[20] This deprotection step unmasks the N-H group, which can then serve as a critical hydrogen bond donor for target engagement.

A key drawback of the THP group is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the parent molecule is already chiral.[18][20] However, for achiral fragments, this is often a manageable issue resolved during chromatographic purification.

Derivatization_Potential cluster_reactions Cross-Coupling Reactions cluster_products Diversified Fragments Main 5-Bromo-1-THP-pyrazole Suzuki Suzuki (+ R-B(OH)2) Main->Suzuki Sonogashira Sonogashira (+ R-C≡CH) Main->Sonogashira Buchwald Buchwald-Hartwig (+ R2NH) Main->Buchwald Stille Stille (+ R-SnBu3) Main->Stille Aryl 5-Aryl-1-THP-pyrazole Suzuki->Aryl Alkynyl 5-Alkynyl-1-THP-pyrazole Sonogashira->Alkynyl Amino 5-Amino-1-THP-pyrazole Buchwald->Amino Alkyl 5-Alkyl-1-THP-pyrazole Stille->Alkyl

Figure 2: Diversification potential of 5-Bromo-1-THP-pyrazole via cross-coupling reactions.

Comparative Analysis: Stacking Up Against the Alternatives

The value of 5-Bromo-1-THP-pyrazole is best understood when compared directly with other building blocks used in FBDD.

Feature5-Bromo-1-THP-pyrazoleUnprotected Bromo-pyrazolesOther N-Protected Pyrazoles (Boc, SEM)Other Bromo-Heterocycles (Thiazoles, Imidazoles)
Synthetic Tractability High (3 steps: protection, bromination, coupling)High (Fewer steps) but risks isomeric mixturesHigh, but protection/deprotection conditions varyVariable, depends on heterocycle reactivity
Diversification Potential Excellent (versatile bromine handle)Excellent, but N-H can interfere with some reagentsExcellent (versatile bromine handle)Good, but ring can be more prone to side reactions
Protecting Group Issues Mild acid deprotection; introduces stereocenterTautomerism/isomerism is a major issueBoc: stronger acid needed; SEM: fluoride source neededNot applicable (N-H may need separate protection)
Physicochemical Properties Good solubility, predictable propertiesCan have poor solubility; N-H affects propertiesProperties depend heavily on the protecting groupProperties vary widely; some are known liabilities
Known Liabilities Generally lowPotential for non-specific binding via N-HGenerally lowThiazoles can be "frequent hitters" or reactive.[21] Imidazoles are more basic.[13]
Overall FBDD Suitability Excellent: Balances stability, versatility, and ease of use.Moderate: Best for simpler analogs where N-H is desired.Good: Useful for specific synthetic strategies requiring orthogonal deprotection.Moderate to Good: Requires careful evaluation for potential off-target or reactivity issues.
Versus Unprotected Bromo-pyrazoles

The primary advantage of using an unprotected bromo-pyrazole is synthetic simplicity. However, this comes at the significant cost of controlling regioselectivity. The tautomeric nature of the pyrazole ring means that derivatization can occur at either nitrogen, leading to product mixtures that are often difficult to separate and characterize, reducing overall yield and efficiency.[11]

Versus Other N-Protected Pyrazoles

Other protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) offer different deprotection strategies. Boc requires stronger acidic conditions (e.g., TFA) for removal, which may not be compatible with all functional groups. SEM is removed with fluoride ions. While these provide useful orthogonality, the THP group's stability to a broad range of common synthetic reagents combined with its mild acidic removal makes it a more generally applicable and robust choice for library synthesis.

Versus Other Bromo-Heterocycles

While other heterocycles like imidazoles, thiazoles, and triazoles are also valuable in FBDD, they come with their own distinct characteristics.

  • Imidazoles: Are generally more basic and nucleophilic than pyrazoles, which can alter their reactivity and binding modes.[13]

  • Thiazoles: Are common in bioactive compounds but are also known to be potential "frequent hitters" in screening campaigns, showing promiscuous or non-specific inhibition that can be misleading.[21] Careful validation is required to ensure on-target activity.

  • Triazoles: Are synthetically accessible and stable, but their electronic properties and hydrogen bonding capabilities differ from pyrazoles. Cross-coupling reactions with bromo-triazines have been well-documented.[15][16][22]

In this context, the pyrazole scaffold, as utilized in 5-Bromo-1-THP-pyrazole, offers a well-understood and reliable platform with a lower intrinsic risk of assay interference compared to some other heterocyclic systems.

Field-Proven Methodologies: From Building Block to Validated Hit

To demonstrate the practical application of this building block, we outline a standard workflow for creating a small, diverse fragment library and screening it against a target protein.

Experimental_Workflow Start 5-Bromo-1-THP-pyrazole + Array of Boronic Acids Reaction Parallel Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Purification Parallel Purification (e.g., HPLC) Reaction->Purification QC Quality Control (LC-MS, NMR) Purification->QC Library Diversified Fragment Library (Plate of Pure Compounds) QC->Library Screening NMR Screening (Protein-Detected) Library->Screening Analysis Data Analysis (Chemical Shift Perturbations) Screening->Analysis Hits Validated Fragment Hits Analysis->Hits

Figure 3: Experimental workflow for fragment library synthesis and screening.
Experimental Protocol 1: Synthesis of a 12-Member Fragment Library via Suzuki Coupling

This protocol describes the parallel synthesis of 12 unique pyrazole-based fragments.

1. Materials and Reagents:

  • 5-Bromo-1-THP-pyrazole (1 equivalent)

  • 12 diverse boronic acids (e.g., phenyl, 3-pyridyl, 4-methoxyphenyl, etc.) (1.2 equivalents each)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • 12-position parallel synthesis reaction block with reflux condensers

  • Nitrogen or Argon gas supply

2. Reaction Setup (for each of the 12 reactions):

  • To a 10 mL reaction vial, add 5-Bromo-1-THP-pyrazole (e.g., 100 mg, 0.386 mmol).

  • Add the corresponding boronic acid (0.463 mmol).

  • Add K₂CO₃ (160 mg, 1.158 mmol).

  • Add Pd(dppf)Cl₂ (14 mg, 0.019 mmol).

  • Seal the vial with a septum cap and purge with nitrogen for 5 minutes.

  • Add the DME/Water solvent mixture (4 mL) via syringe.

3. Reaction Execution:

  • Place the vials in the reaction block and heat to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS after 2 hours. The reaction is typically complete within 2-4 hours.

4. Work-up and Purification:

  • Once the reaction is complete, cool the vials to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify each of the 12 crude products using flash column chromatography or preparative HPLC to yield the final, pure fragments.

5. Quality Control:

  • Confirm the identity and purity (>95%) of each fragment by LC-MS and ¹H NMR spectroscopy.

Experimental Protocol 2: Primary Fragment Screening by Protein-Detected NMR

This protocol provides a general overview for screening the newly synthesized library to identify binders.

1. Sample Preparation:

  • Prepare a stock solution of the target protein (e.g., 50 µM in a suitable NMR buffer containing 10% D₂O).

  • Prepare stock solutions of each of the 12 fragments in DMSO-d₆ (e.g., 100 mM).

  • Create a fragment cocktail by mixing 2-3 fragments that have non-overlapping resonances in their ¹H NMR spectra.

  • Prepare the final NMR samples by adding a small aliquot of the fragment cocktail to the protein solution to achieve a final fragment concentration of ~500 µM. An NMR sample containing only protein and DMSO-d₆ serves as the reference.

2. NMR Data Acquisition:

  • Acquire 2D ¹H-¹⁵N HSQC spectra for the protein-only reference sample and for each protein-fragment cocktail sample. This experiment requires a ¹⁵N-labeled protein.

  • The experiment monitors the chemical environment of each backbone amide in the protein.

3. Data Analysis:

  • Overlay the HSQC spectrum of each protein-fragment mixture with the reference spectrum.

  • Binding of a fragment to the protein will cause a change in the local chemical environment for nearby amino acid residues. This is observed as a chemical shift perturbation (CSP) for specific peaks in the HSQC spectrum.

  • Identify cocktails that induce significant CSPs.

4. Hit Deconvolution and Validation:

  • For any cocktail that shows binding, screen each individual fragment from that cocktail separately to identify the specific binder.

  • Confirm the hit by performing a dose-response titration, measuring the change in chemical shift as a function of fragment concentration to determine the dissociation constant (K_d).

  • Validate the hit using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).[23]

Conclusion: A Foundation for Success

In the complex landscape of fragment-based drug discovery, strategic choices made at the outset have a profound impact on the trajectory and success of a project. 5-Bromo-1-THP-pyrazole stands out not merely as another building block, but as a thoughtfully designed tool. It provides a stable, privileged core with a synthetically versatile handle for diversification, all while the THP protecting group ensures synthetic efficiency and control.

While other building blocks certainly have their place, 5-Bromo-1-THP-pyrazole offers a superior balance of properties for the systematic and rapid construction of high-quality fragment libraries. Its predictable reactivity, compatibility with robust cross-coupling chemistry, and the strategic utility of its masked hydrogen bond donor make it an exemplary foundation upon which to build the next generation of potent and selective therapeutics. For researchers and drug development professionals, incorporating such well-designed building blocks is a key step toward navigating the challenges of FBDD with greater confidence and efficiency.

References

  • Cui, T., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]

  • Singh, N., & Kumar, A. (2017). Fragment Based Drug Design: From Experimental to Computational Approaches. Current Pharmaceutical Design. Available at: [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Kim, H.-Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. Available at: [Link]

  • Semantics Scholar. (2017). Fragment based drug design: from experimental to computational approaches. Semantics Scholar. Available at: [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. Available at: [Link]

  • Pisano, S., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • International Journal of Chemical Sciences. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical Sciences. Available at: [Link]

  • Sun, J.-H., et al. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2013). Advances in the design of a multipurpose fragment screening library. PubMed. Available at: [Link]

  • Bawa, S., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. Available at: [Link]

  • ResearchGate. (2012). Reaction timecourse for THP protection of pyrazole. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

  • MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Molecules. Available at: [Link]

  • Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (2023). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]

  • Li, Q., et al. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Drug Discovery Today. Available at: [Link]

  • Wiley Online Library. (2021). Fragment‐Based Drug Discovery – The Importance of High Quality Molecule Libraries. ChemMedChem. Available at: [Link]

  • Utrecht University. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Student Theses. Available at: [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Drug Discovery Chemistry. Available at: [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Pyrazole Protection: A Comparative Analysis of THP vs. SEM Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the pyrazole moiety stands as a cornerstone heterocyclic scaffold. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. However, the acidic N-H proton of the pyrazole ring often complicates synthetic sequences, necessitating the use of protecting groups. The choice of this temporary shield is critical, as it dictates the reaction conditions that can be subsequently employed.

This guide provides a detailed comparative analysis of two commonly used N-protecting groups for pyrazoles: the acetal-based tetrahydropyranyl (THP) group and the silicon-containing 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will delve into the nuances of their introduction, stability, and cleavage, supported by experimental data and protocols, to empower researchers in making the most strategic choice for their synthetic endeavors.

The Ideal Pyrazole Protecting Group: A Chemist's Wishlist

Before comparing THP and SEM, it's essential to define the characteristics of an ideal protecting group for pyrazole synthesis:

  • Ease of Introduction: The group should be installable in high yield under mild conditions that tolerate a wide range of other functional groups.

  • Robust Stability: It must be stable to a variety of reaction conditions intended for modifying other parts of the molecule (e.g., strong bases, organometallics, oxidation, reduction).

  • Facile and Orthogonal Cleavage: The group should be removable in high yield under specific, mild conditions that do not affect other protecting groups or sensitive functionalities in the molecule. This concept of "orthogonality" is key to complex, multi-step syntheses.

  • Minimal Electronic Impact: The protecting group should not significantly alter the electronic nature of the pyrazole ring, which could influence its reactivity in unintended ways.

  • Cost-Effectiveness & Availability: The reagents required for protection and deprotection should be readily available and affordable.

The Workhorse Acetal: Tetrahydropyranyl (THP)

The THP group is a classic and widely used protecting group for alcohols and N-H bonds in heterocycles.[1][2][3] It is formed by the acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP).

Introduction: The protection is typically achieved under acidic catalysis, using reagents like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[4][5] Recent advancements have even demonstrated solvent- and catalyst-free methods for the quantitative protection of pyrazole with DHP, highlighting a green chemistry approach.[6][7]

Stability Profile: THP-protected pyrazoles exhibit excellent stability under neutral and basic conditions. They are resistant to strong bases, organometallic reagents like Grignard and organolithium reagents (at temperatures below 0°C), and various reducing agents.[3][8]

Cleavage (Deprotection): The key vulnerability of the THP group is its lability to acid.[2][9] Deprotection is readily accomplished under mild acidic conditions, such as acetic acid in a THF/water mixture or PPTS in an alcohol solvent like ethanol.[4][9] This acid-lability is the primary consideration when planning a synthetic sequence involving a THP group.

Causality in Experimental Choices: The choice of an acidic catalyst for both protection and deprotection is rooted in the acetal nature of the N-THP bond. Protonation of the ether oxygen in the THP ring makes it a good leaving group, facilitating either the initial nucleophilic attack by the pyrazole nitrogen (protection) or the attack by a solvent molecule like water or alcohol (deprotection).[9]

Drawbacks: A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with the pyrazole.[3] This can lead to a mixture of diastereomers if the parent molecule is already chiral, potentially complicating purification and characterization.

The Silicon-Powered Protector: 2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group offers a different set of properties, primarily due to the presence of the silicon atom. It is known for its robustness and unique fluoride-mediated cleavage pathway.[10]

Introduction: SEM protection is typically carried out by treating the pyrazole with SEM chloride (SEM-Cl) in the presence of a base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), in an inert solvent like THF or DMF.[10]

Stability Profile: The SEM group is exceptionally robust. It is stable to a wide range of conditions, including many acidic conditions that would cleave a THP group.[10][11] It also withstands basic hydrolysis, oxidation, and various organometallic reagents.[12] This enhanced stability makes it a preferred choice for multi-step syntheses where harsh conditions are unavoidable.

Cleavage (Deprotection): The SEM group's defining feature is its orthogonal deprotection pathway. While it can be removed under strongly acidic conditions (e.g., concentrated HCl in ethanol or trifluoroacetic acid), its most valuable attribute is its lability towards fluoride ion sources.[10][12][13][14] Reagents like tetrabutylammonium fluoride (TBAF) are commonly used.[4][12] The deprotection mechanism involves the formation of a stable pentavalent siliconate intermediate, which then undergoes a β-elimination to release the deprotected pyrazole, ethylene, formaldehyde, and trimethylsilyl fluoride.[10]

Causality in Experimental Choices: The high affinity of fluoride for silicon is the driving force for this specific cleavage method. The formation of the very strong Si-F bond makes this process thermodynamically favorable.[10] This fluoride-lability provides a powerful tool for selective deprotection in the presence of acid-sensitive or base-sensitive groups.

Head-to-Head Comparison: THP vs. SEM

To facilitate a direct comparison, the key features of each protecting group are summarized below.

FeatureTetrahydropyranyl (THP)2-(trimethylsilyl)ethoxymethyl (SEM)
Protecting Reagent 3,4-Dihydro-2H-pyran (DHP)2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
Introduction Conditions Acid catalysis (e.g., TsOH, PPTS)[4]Base (e.g., NaH, DIPEA)[10]
Stability Stable to basic, organometallic, reductive conditions.[3]Very stable to basic, organometallic, oxidative, reductive, and mild acid conditions.[10][12]
Primary Lability Acid [2][9]Fluoride Ions (e.g., TBAF, HF)[10]
Cleavage Conditions Mild acid (e.g., AcOH/H₂O, PPTS/EtOH)[4][9]Fluoride sources (TBAF) or strong acid (HCl, TFA).[10][13][14]
Orthogonality Orthogonal to base-stable groups.Orthogonal to most acid- and base-labile groups.
Key Advantage Low cost of reagent (DHP), ease of introduction.[1][2]High stability and unique fluoride cleavage pathway.[10]
Key Disadvantage Creates a new stereocenter, acid-labile.[3]Higher cost of reagent (SEM-Cl), can be difficult to remove under some acidic conditions.[10]

Visualization of Protection & Deprotection Strategies

The following diagrams illustrate the core chemical transformations and the decision-making workflow when choosing between THP and SEM.

Protection_Mechanisms cluster_THP THP Protection & Deprotection cluster_SEM SEM Protection & Deprotection PzH_THP Pyrazole (Pz-H) PzTHP N-THP-Pyrazole PzH_THP->PzTHP Protection DHP DHP, H+ cat. PzTHP->PzH_THP Deprotection Acid_H2O Mild Acid (e.g., AcOH/H₂O) PzH_SEM Pyrazole (Pz-H) PzSEM N-SEM-Pyrazole PzH_SEM->PzSEM Protection SEMCl SEM-Cl, Base PzSEM->PzH_SEM Deprotection Fluoride Fluoride (e.g., TBAF)

Caption: General schemes for the protection and deprotection of pyrazoles using THP and SEM groups.

Decision_Workflow Start Start: Pyrazole Substrate Question1 Are subsequent steps acid-sensitive? Start->Question1 Question2 Is extreme stability & orthogonal fluoride cleavage required? Question1->Question2 Yes Choose_THP Choose THP Group Question1->Choose_THP No Choose_SEM Choose SEM Group Question2->Choose_SEM Yes Question2->Choose_THP No Protect Protection Reaction Choose_SEM->Protect Choose_THP->Protect Synth Synthetic Transformations Protect->Synth Deprotect Deprotection Synth->Deprotect End Final Product Deprotect->End

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility allows for multi-positional modifications, making it a cornerstone in the design of therapeutic agents across diverse disease areas.[3][4] FDA-approved drugs like the anti-inflammatory Celecoxib, the anticancer agent Larotrectinib, and the analgesic Difenamizole underscore the clinical significance of this heterocyclic core.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, moving beyond a mere catalog of compounds to explore the causal relationships between chemical structure and biological function. We will dissect how specific substitutions on the pyrazole ring dictate potency and selectivity against key biological targets in oncology, infectious diseases, and inflammation. The experimental data and protocols presented herein are designed to offer a validated framework for contemporary drug discovery efforts.

Part 1: SAR in Anticancer Drug Design

Pyrazole derivatives have been extensively explored as anticancer agents, demonstrating efficacy by targeting a variety of crucial cellular pathways and proteins, including protein kinases, tubulin, and cell cycle regulators.[5][6] The SAR studies reveal that the anticancer potency and selectivity can be finely tuned by strategic substitutions at the N-1, C-3, C-4, and C-5 positions of the pyrazole ring.

Key SAR Insights for Anticancer Activity
  • N-1 Position: Substitution with bulky aryl groups, particularly phenyl or substituted phenyl rings, is a common feature in many potent anticancer pyrazoles. These groups often engage in crucial hydrophobic or π-π stacking interactions within the target's binding pocket.[7] For instance, in a series of pyrazoline derivatives, compounds with a 4-bromophenyl group at this position showed potent activity against MCF-7 breast cancer cells.[8]

  • C-3 Position: The nature of the substituent at C-3 significantly influences activity. Attaching another aromatic or heteroaromatic ring system at this position often enhances potency. For example, pyrazole-thiazole hybrids have shown potent activity against multidrug-resistant MRSA strains, with the thiazole moiety contributing to target binding.[9]

  • C-4 Position: While sometimes left unsubstituted, modification at the C-4 position can introduce additional interaction points. Incorporating groups capable of hydrogen bonding, such as amides or sulfonamides, can improve binding affinity and selectivity.

  • C-5 Position: Similar to the C-3 position, aryl or heteroaryl substituents at C-5 are often critical for high potency. In many kinase inhibitors, the C-5 substituent projects into a key region of the ATP-binding site. The presence of groups like trifluoromethyl can enhance lipophilicity and cell permeability, contributing to overall efficacy.[10]

Comparative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative pyrazole compounds against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDN-1 SubstituentC-3 SubstituentC-5 SubstituentTarget Cell LineIC50 (µM)Reference
Compound A PhenylH4-BromophenylMCF-75.8[8]
Compound B PhenylH4-ChlorophenylA5498.0[8]
Compound C 2,4-DichlorophenylPyridin-4-yl(various)HCT-1167.74[8]
Compound D PhenylChromene-fusedMethylK562 (Leukemia)3.0[8]
General SAR for Anticancer Pyrazoles

The diagram below illustrates the key structural requirements for enhancing the anticancer activity of pyrazole-based compounds.

SAR_Anticancer pyrazole N1 C5 C4 C3 sub_N1 Bulky aryl groups (e.g., Phenyl, Substituted Phenyl) - Enhances hydrophobic interactions pyrazole:N1->sub_N1 Crucial sub_C3 Aryl or Heteroaryl Rings (e.g., Pyridine, Thiazole) - Critical for target binding pyrazole:C3->sub_C3 Important sub_C5 Aryl groups with EWG (e.g., 4-CF3-Ph, 4-Br-Ph) - Increases potency & permeability pyrazole:C5->sub_C5 Crucial sub_C4 H-bond donors/acceptors (e.g., -CONH2, -SO2NH2) - Can improve selectivity pyrazole:C4->sub_C4 Modulatory

Caption: Key SAR principles for pyrazole-based anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a validated method for assessing the in vitro cytotoxicity of pyrazole compounds against cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Pyrazole Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: SAR in Antimicrobial Drug Design

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[3][11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[9]

Key SAR Insights for Antimicrobial Activity
  • N-1 Position: Substitution with a phenyl group is common. The electronic nature of substituents on this phenyl ring is critical. For instance, electron-donating groups can modulate the electronic properties of the pyrazole core, influencing target interaction.

  • C-3 and C-5 Positions: These positions are key for defining the spectrum of activity. In one study, a 3-methyl and 5-chloro substitution pattern on a 1-phenyl pyrazole was a core scaffold for generating further derivatives with antimicrobial properties.[13]

  • C-4 Position: This position is an ideal anchor point for introducing moieties that enhance antimicrobial potency. Appending a carbothiohydrazide unit (-C(=S)NHNH2) has been shown to significantly increase activity, likely due to its ability to chelate metal ions essential for microbial enzymes or to form strong hydrogen bonds with the target protein.[14]

  • Hybrid Molecules: Fusing the pyrazole core with other heterocyclic systems like thiazole or thiadiazine is a highly effective strategy. These hybrid molecules can target multiple pathways or present a unique pharmacophore that circumvents existing resistance mechanisms.[14][15] One study found that pyrazole-thiazole hybrids were potent inhibitors of MRSA topoisomerase II and IV.[9]

Comparative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against representative bacterial strains, demonstrating the structure-activity relationship.

Compound IDKey Structural FeatureTest OrganismMIC (µg/mL)Reference
Compound 7l 1,3-diaryl pyrazole with furan-2-carbohydrazideS. aureus1-2[11]
Compound 6g 1,3-diaryl pyrazole with aminoguanidineE. coli1-2[11]
Compound 21a Pyrazole-1-carbothiohydrazideS. aureus2.9 - 7.8[14]
Compound 21c Pyrazole-1-carbothiohydrazide (different aryl)K. pneumoniae(Equal to standard)[14]
Compound 3 Pyrazole-semicarbazone derivativeE. coli0.25[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a pyrazole compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compound in the broth. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.[16]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can be confirmed by reading the optical density (OD) at 600 nm.

Part 3: SAR in Anti-inflammatory Drug Design

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[2][17] The FDA-approved drug Celecoxib is a testament to the success of this scaffold in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[16]

Key SAR Insights for Anti-inflammatory Activity
  • Vicinal Diaryl Substitution: The most critical feature for potent and selective COX-2 inhibition is the presence of two aryl rings on adjacent carbons of the pyrazole core (typically C-3 and C-4, or C-4 and C-5). One of these aryl rings must bear a specific pharmacophore, such as a sulfonamide (-SO₂NH₂) or a methylsulfonyl (-SO₂CH₃) group. This group is essential for binding to the secondary pocket of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity.

  • N-1 Phenyl Group: A phenyl ring at the N-1 position is generally required for high activity. This group fits into a hydrophobic channel of the COX active site.

  • C-5 Substituent: In the 1,5-diarylpyrazole series (like Celecoxib), a substituent at the C-3 position, such as a trifluoromethyl (-CF₃) group, enhances potency and selectivity. The electron-withdrawing nature and steric bulk of the -CF₃ group are thought to properly orient the adjacent aryl rings for optimal binding.

  • Bioisosteric Replacement: The pyrazole ring itself serves as a bioisostere for other cyclic structures, improving physicochemical properties like solubility and lipophilicity while maintaining the rigid conformation necessary for receptor binding.[7]

Comparative Data: COX-2 Inhibition by Pyrazole Derivatives
Compound IDKey Structural FeatureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 1,5-Diarylpyrazole, 4-SO₂NH₂ on phenyl0.0415.0375[16]
Compound 143a Methoxy-substituted diarylpyrazoleED₅₀ = 62.61 µmol/kg (in vivo)-Superior to Celecoxib[18]
Compound 143c Methoxy-substituted diarylpyrazoleED₅₀ = 55.83 µmol/kg (in vivo)-Superior to Celecoxib[18]
3-(trifluoromethyl)-5-arylpyrazole -CF₃ at C-30.024.5225[10]
Mechanism of Action: COX-2 Inhibition

The diagram below depicts the simplified pathway of prostaglandin synthesis and its inhibition by a selective pyrazole-based COX-2 inhibitor.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Pain, Inflammation) COX2->PGs Produces Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX2 Selectively Blocks

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A Comparative Guide to the Reactivity of 5-Bromopyrazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrazoles and the Challenge of Functionalization

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with nitrogen-containing rings featuring prominently in a vast number of pharmaceuticals. Among these, the pyrazole moiety is a "privileged structure" due to its unique ability to act as both a hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets.[1] The synthesis of complex, substituted pyrazoles often relies on the functionalization of a pre-formed ring, with palladium-catalyzed cross-coupling reactions serving as the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]

This guide provides an in-depth comparison of the reactivity of 5-bromopyrazole, a key synthetic intermediate, with other common bromoheterocycles such as bromopyridines, bromothiophenes, and bromoimidazoles. We will dissect the underlying electronic and mechanistic factors that govern their reactivity, present comparative experimental data, and provide robust protocols for successful cross-coupling, empowering researchers to make informed decisions in their synthetic campaigns.

Pillar 1: Understanding the Mechanistic Landscape of Cross-Coupling

The efficacy of palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination hinges on a delicate balance within a catalytic cycle.[4][5][6] The reactivity of the bromoheterocycle is primarily dictated by the initial, and often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[7]

Several key factors influence the rate and success of this step:

  • Carbon-Bromine Bond Dissociation Energy (BDE): A lower BDE facilitates easier cleavage and faster oxidative addition. The C-Br bond strength is influenced by the hybridization of the carbon and the electronic nature of the heterocyclic ring.[8] Generally, the reactivity order for halides is I > Br > Cl, correlating with their respective BDEs.[9]

  • Electronic Effects of the Heterocycle: The electron density at the carbon atom bearing the bromine is critical. Electron-withdrawing groups or electron-deficient heterocyclic rings (like pyrazole and pyridine) polarize the C-Br bond, making the carbon more electrophilic and generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[10][11]

  • Catalyst Inhibition by Heteroatoms: This is a paramount challenge for nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atoms, particularly in unprotected NH-pyrazoles and imidazoles, can coordinate strongly to the palladium center.[12] This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle or, in some cases, lead to catalyst deactivation and the formation of unreactive palladium complexes.[1][12]

Pillar 2: A Head-to-Head Comparison of Reactivity

The interplay of these factors results in distinct reactivity profiles for different bromoheterocycles. While electron-deficient rings like pyrazole are electronically primed for oxidative addition, the potential for catalyst inhibition often makes them more challenging substrates than, for example, electron-rich bromothiophenes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)–C(sp²) bonds.[2] The reactivity trend often observed is:

Bromothiophenes > Bromopyridines ≈ 5-Bromopyrazoles > Bromoimidazoles

  • 5-Bromopyrazoles: The coupling of 5-bromopyrazoles, especially those with an unprotected N-H group, can be challenging. Standard catalyst systems often fail or give low yields.[13] Success frequently requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos) that promote the desired catalytic cycle while minimizing catalyst inhibition.[13][14]

  • Bromothiophenes: As electron-rich heterocycles, bromothiophenes are generally excellent substrates for Suzuki coupling, often proceeding to high yields under relatively mild conditions with standard catalysts like Pd(PPh₃)₄.[15][16] The order of reactivity within dibromothiophenes (e.g., 2,5-dibromothiophene) is selective, with the more electrophilic C5-Br reacting preferentially.[15][17]

  • Bromopyridines: The reactivity of bromopyridines is position-dependent. Electron-deficient 2- and 4-bromopyridines are typically more reactive than 3-bromopyridine.[18][19] However, the nitrogen lone pair can still interact with the catalyst, sometimes necessitating more robust conditions or specialized ligands compared to simple aryl bromides.[20]

  • Bromoimidazoles: Similar to pyrazoles, bromoimidazoles suffer from strong catalyst inhibition due to the N-H proton and the second nitrogen atom. This often leads to side reactions like debromination. Successful couplings require carefully optimized conditions, often involving N-protection or highly specialized catalyst systems.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

BromoheterocycleTypical Catalyst/LigandBaseSolventTemp (°C)Yield (%)Key Considerations
5-Bromo-1H-pyrazole Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O60-10070-95Bulky, electron-rich ligands are crucial to overcome catalyst inhibition by the N-H group.[13]
2-Bromothiophene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10085-98Generally high reactivity; standard conditions are often sufficient.[16][21]
3-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃95% EtOHReflux75-90Moderately reactive; can require slightly more forcing conditions than 2- or 4-isomers.[21]
4-Bromo-1H-imidazole Pd(OAc)₂ / IMesK₂CO₃Dioxane11050-80Prone to debromination; N-H protection or specialized N-heterocyclic carbene (NHC) ligands often required.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed amination is the gold standard for forming aryl-amine bonds.[6] The challenges of catalyst inhibition are even more pronounced here, as both the substrate and the amine nucleophile can coordinate to the palladium center.

  • 5-Bromopyrazoles: Unprotected bromopyrazoles are notoriously difficult substrates for amination.[1] Groundbreaking work has shown that highly specialized, sterically hindered biarylphosphine ligands, such as tBuBrettPhos, are essential to facilitate this transformation in good yields by creating a coordinatively unsaturated palladium center that favors the productive catalytic pathway.[1][12]

  • Other Bromoheterocycles: While still challenging, bromopyridines and bromothiophenes are generally more amenable to Buchwald-Hartwig amination than unprotected pyrazoles and imidazoles. Even so, bulky, electron-rich ligands are typically required for high efficiency.[22] For pyrazoles, coupling at the C4 position has been more extensively studied than at C3 or C5.[22]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

BromoheterocycleCatalyst/LigandBaseSolventTemp (°C)Yield (%)Key Considerations
3-Bromo-1H-pyrazole Pd precatalyst / tBuBrettPhosLHMDSDioxane80-10070-90Requires highly specialized, bulky ligands to prevent catalyst deactivation.[1][12]
2-Bromothiophene Pd₂(dba)₃ / BINAPNaOtBuToluene8080-95Generally good substrate, but ligand choice is important for scope and efficiency.
2-Bromopyridine Pd(OAc)₂ / XantphosCs₂CO₃Toluene11085-98The pyridine nitrogen can influence the reaction, but established protocols are available.
4-Bromo-1H-imidazole Pd precatalyst / tBuBrettPhosLHMDSDioxane10060-85Similar challenges to pyrazoles; requires advanced catalyst systems.[12]
Heck Reaction: Vinylation of Heterocycles

The Heck reaction couples the bromoheterocycle with an alkene.[5] The reaction is sensitive to the electronic nature of both coupling partners.[23]

  • 5-Bromopyrazoles: Data on Heck couplings with 5-bromopyrazoles is less common than for Suzuki or Buchwald-Hartwig reactions, suggesting it is a challenging transformation. Success would likely depend on phosphine-free conditions or the use of robust ligands that can withstand the higher temperatures often required.[24]

  • Bromopyridines: Bromopyridines are competent substrates in Heck reactions. The reaction can be promoted by supramolecular interactions, for instance, between a zinc-porphyrin ligand and the pyridine nitrogen, which can enhance reaction rates even at high temperatures.[19]

  • Bromothiophenes: Being electron-rich, bromothiophenes readily participate in Heck couplings, often giving high yields of the substituted products.

Pillar 3: Validated Experimental Protocols

Adherence to meticulous experimental technique is critical for success, particularly with sensitive heterocyclic substrates. The following protocols are representative of modern, effective methods.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazole with an Arylboronic Acid

This protocol is adapted from methodologies developed for challenging, unprotected nitrogen-rich heterocycles.[13]

  • Rationale: The use of a pre-catalyst is avoided by generating the active Pd(0) species in situ from Pd₂(dba)₃. The key to success is the ligand SPhos, a bulky, electron-rich biarylphosphine that accelerates the rate-limiting oxidative addition and subsequent reductive elimination, outcompeting catalyst inhibition by the pyrazole's nitrogen atoms. K₃PO₄ is a moderately strong base effective in this system, and the dioxane/water solvent system is standard for Suzuki couplings.

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add 3-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, dissolve Pd₂(dba)₃ (0.03 mmol, 3 mol %) and SPhos (0.07 mmol, 7 mol %) in anhydrous 1,4-dioxane (4 mL).

    • Add the catalyst solution to the Schlenk tube containing the solids.

    • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole with an Aniline

This protocol utilizes a state-of-the-art catalyst system designed for the amination of coordinating five-membered heterocycles.[12]

  • Rationale: This reaction employs a specialized palladium pre-catalyst incorporating the tBuBrettPhos ligand. This ligand's extreme steric bulk prevents the formation of inactive bis-ligated palladium species and creates a highly active monoligated catalyst that can readily undergo oxidative addition. LHMDS is used as a strong, non-nucleophilic base to deprotonate the amine in situ.

  • Step-by-Step Procedure:

    • To an oven-dried vial inside a glovebox, add the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol %), 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), and the aniline coupling partner (1.2 mmol, 1.2 equiv).

    • Add anhydrous 1,4-dioxane (2 mL) to the vial, followed by a 1.0 M solution of LHMDS in THF (2.2 mmol, 2.2 equiv).

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with dichloromethane (3 x 15 mL).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

    • Purify the residue via silica gel chromatography to obtain the target 4-amino-1H-pyrazole.

Visualizing the Mechanisms and Reactivity

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X transmetal_complex L₂Pd(II)(Ar)(Ar') oa_complex->transmetal_complex Ar'-B(OR)₂ (Base) transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product re_label Reductive Elimination oa_label Oxidative Addition tm_label Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 LPd(0) oa_complex LPd(II)(Ar)(X) pd0->oa_complex Ar-X amido_complex LPd(II)(Ar)(NR₂) oa_complex->amido_complex HNR₂ (Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product re_label Reductive Elimination oa_label Oxidative Addition amine_label Amine Binding & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison Thiophene 2-Bromothiophene Pyridine Bromopyridines Thiophene->Pyridine Generally Higher Reactivity (Electron-rich, less inhibition) Pyrazole 5-Bromopyrazole (Unprotected) Pyridine->Pyrazole Increasing Challenge (Catalyst Inhibition) Imidazole Bromoimidazole (Unprotected) Pyrazole->Imidazole Similar Reactivity Profile

Caption: Conceptual overview of bromoheterocycle reactivity in cross-coupling.

Conclusion

5-Bromopyrazoles occupy a challenging but rewarding position in the landscape of cross-coupling substrates. While their electron-deficient nature theoretically primes them for rapid oxidative addition, this inherent reactivity is often masked by strong catalyst inhibition, particularly in N-H unprotected systems. This stands in contrast to more predictably reactive substrates like bromothiophenes.

However, the evolution of catalyst technology, specifically the development of sterically demanding, electron-rich biarylphosphine ligands, has largely overcome these hurdles. By understanding the underlying mechanistic principles and selecting the appropriate, state-of-the-art catalytic system, researchers can confidently and efficiently incorporate the valuable pyrazole scaffold into complex molecules, accelerating the pace of drug discovery and development.

References

  • Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Deng, C., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron. Available at: [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Brainly. (2020). Consider the bond dissociation energies listed below in kcal/mol. Available at: [Link]

  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. Available at: [Link]

  • Gueiffier, A., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. Available at: [Link]

  • Ocal, N., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Lee, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]

  • Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available at: [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]

  • Escayola, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Electronic structure theory study of the reactivity and structural molecular properties of halo-substituted (F, Cl, Br) and heteroatom (N, O, S) doped cyclobutane. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. Available at: [Link]

  • Karami, K., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Ferreira da Silva, F., et al. (2019). Electron-Induced Reactions in 3-Bromopyruvic Acid. Chemistry – A European Journal. Available at: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of endo-3-bromocamphor with sulfur-centered nucleophiles by an electron transfer mechanism. Electrophilic behaviour of the 3-camphoryl radical. Available at: [Link]

  • Cesa, R., et al. (2021). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. Available at: [Link]

  • Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Available at: [Link]

Sources

A comparative study of batch versus flow synthesis for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Batch and Flow Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its wide range of biological activities.[1][2] As the demand for these vital compounds grows, so does the need for more efficient, safer, and scalable synthetic methodologies. Traditionally, the synthesis of pyrazole derivatives has been dominated by batch processes. However, the emergence of continuous flow chemistry presents a paradigm shift, offering significant advantages over conventional methods.[3][4] This guide provides an in-depth, objective comparison of batch versus flow synthesis for pyrazole derivatives, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.

The Knorr Pyrazole Synthesis: A Versatile and Widely Used Method

A predominant method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6] The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This robust reaction has been widely adapted for both batch and flow processes.

Batch Synthesis: The Traditional Approach

Batch synthesis involves the sequential addition of reactants to a vessel, followed by a period of reaction under controlled conditions, and finally, work-up and purification of the product. This method has been the workhorse of synthetic chemistry for centuries.

Experimental Protocol: Batch Synthesis of a Celecoxib Analog

The following protocol describes the synthesis of a pyrazole derivative analogous to the COX-2 inhibitor Celecoxib, using a batch process.

Reactants:

  • 4-methylacetophenone

  • Ethyl trifluoroacetate

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Hydrochloric acid (catalyst)

Procedure:

  • To a solution of 4-methylacetophenone (1 equivalent) in ethanol, sodium ethoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature.

  • Ethyl trifluoroacetate (1.1 equivalents) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) and a catalytic amount of concentrated hydrochloric acid are added.

  • The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification is achieved by recrystallization or column chromatography.

Advantages and Disadvantages of Batch Synthesis
AdvantagesDisadvantages
Well-established and widely understood methodology.Poor heat and mass transfer, especially at scale.[7]
Versatility for a wide range of reactions and scales in a laboratory setting.Safety concerns with exothermic reactions and hazardous reagents.[8]
Relatively low initial equipment cost for small-scale synthesis.Challenges in scalability and batch-to-batch reproducibility.[7]
Longer reaction times and often lower yields compared to flow.[9]

Flow Synthesis: A Modern and Efficient Alternative

Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where the reaction occurs. This technology offers precise control over reaction parameters, leading to significant improvements in efficiency, safety, and scalability.[4][10]

Experimental Protocol: Continuous Flow Synthesis of a Celecoxib Analog

The synthesis of the same Celecoxib analog can be efficiently performed using a continuous flow setup.[9]

Reactants and Reagents:

  • Stock solution A: 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., THF).

  • Stock solution B: Hydrazine hydrate and a catalytic amount of acid in the same solvent.

Flow System Setup:

  • Two syringe pumps for delivering the reactant solutions.

  • A T-mixer for combining the reactant streams.

  • A heated reactor coil (e.g., PFA tubing) immersed in a temperature-controlled oil bath.

  • A back-pressure regulator to maintain a constant pressure in the system.

  • A collection vessel.

Procedure:

  • The two stock solutions are pumped at controlled flow rates into the T-mixer.

  • The combined stream then enters the heated reactor coil, where the reaction takes place at a specific temperature and residence time.

  • The output from the reactor passes through the back-pressure regulator and is collected in a vessel.

  • The crude product can be purified offline, or in a more advanced setup, an inline purification module can be integrated.

Advantages of Flow Synthesis

Flow chemistry addresses many of the limitations of batch processing, offering several key advantages:

  • Enhanced Safety: The small reactor volume at any given time significantly reduces the risk associated with hazardous reactions and unstable intermediates.[11][12]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and rapid mixing, leading to better reaction control and selectivity.[10][12]

  • Faster Reactions and Higher Yields: Precise control over temperature, pressure, and residence time often leads to dramatically reduced reaction times and improved product yields.[4][9]

  • Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.[8][13]

  • Automation and Integration: Flow systems are well-suited for automation and can be integrated with online monitoring and purification, enabling a streamlined "synthesis-to-product" workflow.[1]

Comparative Analysis: Batch vs. Flow for Pyrazole Synthesis

The following table provides a comparative summary of key parameters for the synthesis of a pyrazole derivative using batch versus flow methods, based on literature data.[9]

ParameterBatch SynthesisFlow Synthesis
Reaction Time 6 - 8 hours16 minutes
Temperature Reflux (e.g., ~78 °C in Ethanol)100 - 150 °C (superheated)
Yield Typically 70-85%Often >90%
Safety Higher risk with exothermic reactionsInherently safer due to small reactor volume
Scalability Challenging, requires re-optimizationStraightforward by extending run time
Process Control LimitedPrecise control over parameters

Visualizing the Workflow: Batch vs. Flow

The following diagrams illustrate the conceptual differences between a typical batch and a continuous flow synthesis workflow.

Batch_Workflow cluster_batch Batch Process A 1. Charge Reactants to Reactor B 2. Reaction (Heating/Cooling) A->B C 3. Work-up & Quenching B->C D 4. Isolation & Purification (Filtration, Chromatography) C->D

Caption: A typical batch synthesis workflow.

Flow_Workflow cluster_flow Continuous Flow Process P1 Reagent Pump 1 M Mixing Tee P1->M P2 Reagent Pump 2 P2->M R Heated Reactor Coil M->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C

Caption: A streamlined continuous flow synthesis workflow.

Conclusion

While batch synthesis remains a valuable tool, especially in early-stage research and discovery, continuous flow chemistry offers a compelling alternative for the synthesis of pyrazole derivatives, particularly for process development, optimization, and manufacturing. The enhanced safety, efficiency, and scalability of flow chemistry are driving its adoption in the pharmaceutical industry.[14][15] For researchers and drug development professionals, embracing flow chemistry can lead to faster development timelines, safer laboratory practices, and more robust and reproducible synthetic processes. The choice between batch and flow will ultimately depend on the specific application, scale, and available resources, but the advantages of flow chemistry for pyrazole synthesis are clear and significant.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • ResearchGate. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Semantic Scholar. [PDF] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]

  • ResearchGate. Comparison between batch and flow process; advantages and challenges in... Available from: [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]

  • Outsourced Pharma. Flow Chemistry Vs Batch Processes. Available from: [Link]

  • RSC Publishing. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Available from: [Link]

  • RSC Publishing. Cu-catalysed pyrazole synthesis in continuous flow. Available from: [Link]

  • ResearchGate. Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Available from: [Link]

  • PubMed Central. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Available from: [Link]

  • ResearchGate. (PDF) Cu-Catalysed Pyrazole Synthesis in Continuous Flow. Available from: [Link]

  • National Institutes of Health. Understanding flow chemistry for the production of active pharmaceutical ingredients. Available from: [Link]

  • H.E.L Group. Batch Versus Flow in Pharma: The upsides of continuous chemistry. Available from: [Link]

  • springerprofessional.de. Flow Chemistry for the Synthesis of Heterocycles. Available from: [Link]

  • Aragen Life Sciences. Flow Chemistry vs. Batch Processes. Available from: [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. Available from: [Link]

  • ResearchGate. Modern flow chemistry – prospect and advantage. Available from: [Link]

  • NJ Bio, Inc. Flow Chemistry. Available from: [Link]

  • Semantic Scholar. Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a halogenated heterocyclic compound. By grounding our recommendations in established safety protocols and regulatory standards, we aim to equip laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental stewardship.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated waste streams are often subject to different disposal technologies and regulatory requirements than their non-halogenated counterparts.[1][2] The GHS pictogram associated with these hazards is GHS07, signifying a warning.

Table 1: Hazard and Safety Information Summary

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Core Directive: A Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe handling and disposal of this compound waste. This procedure is designed to be a self-validating system, minimizing risk at each stage.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the irritant nature of the compound, appropriate PPE is non-negotiable. Before handling the waste, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[5]

Waste Segregation: The Critical Divide

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6]

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[2] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

Container Management: Ensuring Containment

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Compatible Container: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice.[8]

  • Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2] All constituents of a mixed waste stream must be listed.

Accumulation and Storage: A Controlled Environment

Waste accumulation areas must be managed to minimize risks.

  • Storage Location: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a well-ventilated cabinet.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Keep Closed: Keep the waste container closed at all times, except when adding waste.[1]

Final Disposal: The Hand-Off
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[3]

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) IdentifyWaste Identify Waste as This compound PPE->IdentifyWaste HalogenatedContainer Select Designated 'Halogenated Organic Waste' Container IdentifyWaste->HalogenatedContainer LabelContainer Label Container with Contents and Hazard Information HalogenatedContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste SecureLid Securely Close Lid AddWaste->SecureLid StorageLocation Store in Designated Satellite Accumulation Area SecureLid->StorageLocation SecondaryContainment Place in Secondary Containment StorageLocation->SecondaryContainment ContactEHS Contact Institutional EHS for Waste Pickup SecondaryContainment->ContactEHS LicensedDisposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->LicensedDisposal

Caption: Disposal workflow for this compound.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • PPE: Don the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department.

The Rationale Behind Segregation: Why Halogenated Waste is Different

The segregation of halogenated and non-halogenated waste is not merely a procedural formality; it is based on sound chemical and environmental principles. Many common disposal methods for organic waste, such as incineration, can produce harmful byproducts when halogenated compounds are present. For instance, the combustion of brominated compounds can lead to the formation of dioxins and furans, which are persistent organic pollutants. Therefore, specialized high-temperature incineration with advanced flue gas scrubbing is often required for the safe destruction of halogenated waste. This specialized treatment is a primary reason for the higher cost associated with its disposal.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. CHEMICAL WASTE GUIDELINE: Halogenated Solvents. [Link]

  • MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • IntechOpen. Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. [Link]

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • Current Green Chemistry. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles and data from analogous chemical structures to ensure a secure laboratory environment.

Hazard Assessment and Risk Mitigation

Given the absence of comprehensive toxicological data, a conservative approach to handling this compound is warranted. The primary risks are anticipated to be:

  • Dermal Contact: Potential for skin irritation or absorption.

  • Ocular Contact: Risk of serious eye irritation.

  • Inhalation: Possible respiratory tract irritation from airborne particles.

  • Ingestion: Potential for toxicity if swallowed.

The cornerstone of safe handling is a multi-layered personal protective equipment (PPE) strategy, designed to create a robust barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Detailed Protocol

Adherence to the following PPE guidelines is mandatory when handling this compound. This protocol is designed to comply with general laboratory safety standards set forth by organizations such as the Occupational Safety and Health Administration (OSHA).[4][5]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving with nitrile glovesProvides a resilient barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon contamination.[6][7]
Eyes & Face Chemical safety goggles and a face shieldOffers comprehensive protection from splashes and airborne particles. Standard eyeglasses are insufficient.[8][9]
Respiratory N95-rated respirator or higherNecessary when handling the compound outside of a certified chemical fume hood to prevent the inhalation of fine particles.[9]
Body Fully-buttoned laboratory coatProtects skin and personal clothing from accidental contamination.
Feet Closed-toe shoesEssential for protecting the feet from spills and falling objects.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing:

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, etc.) readily available.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. If any material is spilled, follow the spill cleanup protocol outlined below.

Dissolution and Reaction Setup:

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound.

  • Mixing: Use appropriate mixing techniques (magnetic stirring, etc.) to ensure complete dissolution.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Post-Reaction Work-up and Purification:

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

  • Purification: If purification by chromatography is necessary, ensure the column is set up and run within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill Cleanup: For small spills, absorb the material with an inert, dry substance and place it in a sealed container for disposal.[10] Ensure proper PPE is worn during cleanup.

Disposal Plan: Managing Brominated Organic Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Halogenated organic waste must be segregated from other waste streams.[11]

Waste Collection:

  • Designated Container: Use a clearly labeled, sealable, and compatible waste container for all solid and liquid waste containing this compound.[10]

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added. The label should clearly identify the contents, including the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Final Disposal:

  • Once the waste container is full, complete a chemical collection request form and arrange for its pickup by your institution's environmental health and safety department for disposal via licensed incineration or another approved method.[12]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Completion & Disposal cluster_emergency Emergency start Start: Handling Required assess_hazards Hazard Assessment (Irritant, Potential Toxin) start->assess_hazards don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) assess_hazards->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling exposure Exposure Occurs don_ppe->exposure dissolve Dissolve/React weigh->dissolve spill Spill Occurs weigh->spill workup Work-up/Purify dissolve->workup dissolve->spill decontaminate Decontaminate Glassware & Surfaces workup->decontaminate Procedure Complete workup->spill dispose_waste Segregate Halogenated Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe end End doff_ppe->end cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for safe handling of this compound.

References

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]

  • National Institutes of Health. (n.d.). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit. [Link]

  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide | NIOSH. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. [Link]

  • AA Blocks. (2023). Safety Data Sheet. [Link]

  • ResearchGate. (2015). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

  • Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards. [Link]

  • Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2023). Safety Data Sheet. [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.